3-Fluoroazetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAZBFZFIUIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394068 | |
| Record name | 3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690257-76-2 | |
| Record name | 3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine hydrochloride is a synthetically versatile, four-membered heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the azetidine ring imparts unique stereoelectronic properties that can significantly influence the pharmacological profile of a parent molecule. This includes modulating metabolic stability, basicity (pKa), and binding interactions with biological targets.[1][2] As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound hydrochloride.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆FN·HCl | [2][5] |
| Molecular Weight | 111.55 g/mol | [5] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 127-131 °C | |
| Boiling Point | 59.3 °C at 760 mmHg (for the free base) | [6] |
| Solubility | Soluble in water | [2] |
| pKa | Data not available |
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound hydrochloride.
Note: The specific choice of protecting group, fluorinating agent, and reaction conditions would require optimization.
General Experimental Considerations
-
Fluorination: The fluorination of the hydroxyl group is a critical step and should be performed with caution, as common fluorinating agents like diethylaminosulfur trifluoride (DAST) can be hazardous. The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperatures.
-
Deprotection: The choice of deprotection conditions depends on the N-protecting group used. For a tert-butoxycarbonyl (Boc) group, treatment with a strong acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent is effective.
-
Salt Formation and Purification: The hydrochloride salt is typically formed by introducing hydrogen chloride (as a gas or a solution in an organic solvent like diethyl ether or dioxane) to a solution of the free base. The resulting solid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Spectral Data
While specific spectra are proprietary to chemical suppliers, the expected NMR spectral characteristics are as follows:
¹H NMR:
-
The proton at the C3 position will appear as a complex multiplet due to coupling with both the adjacent fluorine atom and the protons on the C2 and C4 carbons.
-
The protons on the C2 and C4 carbons will also appear as multiplets, further complicated by geminal and vicinal coupling, as well as coupling to the fluorine atom.
-
The N-H proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
¹³C NMR:
-
The C3 carbon will show a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet.
-
The C2 and C4 carbons will exhibit smaller two-bond couplings (²JCF) to the fluorine atom, also appearing as doublets.
Reactivity and Stability
This compound hydrochloride is stable under standard storage conditions, though it is recommended to be stored in a cool, dry place away from incompatible materials.[8]
-
Reactivity of the Azetidine Nitrogen: The secondary amine in the azetidine ring is nucleophilic and will react with various electrophiles. Common reactions include N-alkylation, N-acylation, N-arylation, and reductive amination. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted azetidine.
-
Ring Strain and Ring-Opening Reactions: Azetidines possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions.[9] These reactions are often promoted by Lewis acids or proceed via the formation of a quaternary azetidinium salt.[10] The regioselectivity of ring-opening is influenced by the substituents on the ring.[10] For this compound, nucleophilic attack is likely to occur at the C2 or C4 positions.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[11]
Applications in Drug Discovery
The this compound moiety is considered a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.[3]
Role as a Bioisostere
The fluorinated azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic amine-containing fragments. The rigid conformation of the azetidine ring can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most notable applications of this compound derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[1][12] The azetidine scaffold serves as a core element for building molecules that can effectively interact with the active site of the DPP-4 enzyme.[1]
The following diagram illustrates the general workflow for incorporating the this compound scaffold into a potential DPP-4 inhibitor.
Caption: Workflow for the use of this compound in the synthesis of DPP-4 inhibitors.
Safety and Handling
This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[12]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Use only outdoors or in a well-ventilated area.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound hydrochloride is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural and electronic properties, conferred by the strained, fluorinated four-membered ring, make it an attractive scaffold for modulating the physicochemical and pharmacological properties of drug candidates. While detailed, publicly available experimental data for some of its properties remain limited, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the utility of this compound hydrochloride is expected to expand further.
References
- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 5. jigschemical.com [jigschemical.com]
- 6. This compound hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 11. rsc.org [rsc.org]
- 12. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
Synthesis of 3-Fluoroazetidine from 3-Hydroxyazetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into small nitrogen-containing heterocyclic scaffolds, such as azetidine, is of significant interest in medicinal chemistry. The unique properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of the synthetic route to 3-fluoroazetidine from its precursor, 3-hydroxyazetidine, focusing on the critical deoxyfluorination step. This document details experimental protocols, comparative data for various fluorinating agents, and potential challenges.
Overview of the Synthetic Strategy
The synthesis of this compound from 3-hydroxyazetidine is a two-step process. The initial and crucial step involves the protection of the azetidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This is followed by the nucleophilic deoxyfluorination of the hydroxyl group. The final step is the removal of the protecting group to yield the desired this compound, typically as a hydrochloride salt for improved stability and handling.
Experimental Protocols
Step 1: N-Boc Protection of 3-Hydroxyazetidine
Objective: To protect the secondary amine of 3-hydroxyazetidine to prevent side reactions during the subsequent fluorination step.
General Procedure: A solution of 3-hydroxyazetidine hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as a mixture of water and tetrahydrofuran. A base, typically sodium bicarbonate, is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford N-Boc-3-hydroxyazetidine, which can be purified by column chromatography if necessary.[1]
Step 2: Deoxyfluorination of N-Boc-3-hydroxyazetidine
Objective: To replace the hydroxyl group of N-Boc-3-hydroxyazetidine with a fluorine atom. This is the most critical step, and several reagents can be employed.
Key Fluorinating Agents:
-
Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable fluorinating agent.[2][3]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST.[2]
-
XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (Morpholinodifluorosulfinium tetrafluoroborate): Crystalline, thermally stable, and often more selective reagents that typically require a promoter.[4][5]
General Experimental Protocol (Adapted from procedures for similar substrates):
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C), the fluorinating agent is added dropwise.
-
With DAST or Deoxo-Fluor®: Typically 1.1 to 1.5 equivalents of the reagent are used. After the addition, the reaction is stirred at low temperature for a period and then allowed to slowly warm to room temperature.
-
With XtalFluor-E® or XtalFluor-M®: These reagents (typically 1.1 to 1.5 equivalents) are often used with a promoter such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]
The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-Boc-3-fluoroazetidine is then purified by column chromatography.
Step 3: N-Boc Deprotection of N-Boc-3-fluoroazetidine
Objective: To remove the Boc protecting group to obtain the final product, this compound.
General Procedure using Trifluoroacetic Acid (TFA): N-Boc-3-fluoroazetidine is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.[6][7][8] The volatile components (DCM and excess TFA) are removed under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the this compound as its trifluoroacetate salt. To obtain the hydrochloride salt, the free base can be generated by neutralization and then treated with a solution of HCl in a suitable solvent (e.g., dioxane or methanol).
Data Presentation: Comparison of Fluorinating Agents
| Fluorinating Agent | Typical Yields (on related substrates) | Key Advantages | Key Disadvantages |
| DAST | Moderate to Good | Widely used and commercially available. | Thermally unstable, can lead to elimination side products.[2] |
| Deoxo-Fluor® | Moderate to Good | More thermally stable than DAST. | Can still promote elimination reactions.[2] |
| XtalFluor-E®/M® | Good to Excellent | Crystalline, thermally stable, easy to handle, often provides higher selectivity and less elimination byproducts.[4][5] | Requires a promoter, generally more expensive. |
Mandatory Visualizations
Experimental Workflow
References
- 1. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 2. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: 3-Fluoroazetidine Hydrochloride
CAS Number: 617718-46-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Fluoroazetidine hydrochloride, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, provides a detailed synthesis protocol, and explores its primary application as a glycine transporter 1 (GlyT1) inhibitor, including the relevant signaling pathways.
Compound Data
This compound hydrochloride is a white to almost white solid.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 617718-46-4 | [3] |
| Molecular Formula | C₃H₆FN·HCl | [3] |
| Molecular Weight | 111.55 g/mol | [4] |
| Melting Point | 127-132 °C | [5] |
| Purity | >97% | [5][6] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Storage Temperature | Freezer |
Experimental Protocols
Synthesis of this compound Hydrochloride
The following protocol is a representative synthesis for this compound derivatives, adapted from established methodologies for synthesizing functionalized azetidines. This multi-step synthesis involves the formation of a protected 3-hydroxyazetidine intermediate, followed by fluorination and deprotection.
Materials:
-
1-Benzhydryl-3-azetidinol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Fluorination of 1-Benzhydryl-3-azetidinol:
-
Dissolve 1-benzhydryl-3-azetidinol in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-fluoroazetidine.
-
-
Deprotection of 1-Benzhydryl-3-fluoroazetidine:
-
Dissolve the crude 1-benzhydryl-3-fluoroazetidine in methanol.
-
Add 10% palladium on carbon to the solution.
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound free base as an oil.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Solvent: D₂O
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Expected ¹H NMR Spectral Features (based on related structures):
-
Multiplets in the range of 4.0-5.0 ppm corresponding to the CH₂ groups adjacent to the nitrogen atom.
-
A multiplet in the range of 5.0-6.0 ppm corresponding to the CHF group, showing coupling to both protons and fluorine.
Data Acquisition Parameters (¹³C NMR):
-
Solvent: D₂O
-
Temperature: 25 °C
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 100 ppm
Expected ¹³C NMR Spectral Features:
-
A signal for the carbon attached to fluorine (CHF) that will appear as a doublet due to carbon-fluorine coupling.
-
Signals for the carbons adjacent to the nitrogen (CH₂N).
Applications in Drug Development
This compound hydrochloride is a valuable building block in the synthesis of pharmaceutical compounds.[1][7] Its primary application lies in its use as a scaffold for developing inhibitors of the glycine transporter 1 (GlyT1).[8][9]
Glycine Transporter 1 (GlyT1) Inhibition
GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft.[10][11] By inhibiting GlyT1, the concentration of glycine in the synapse increases.[10] This is significant because glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[10] Enhanced NMDA receptor function through GlyT1 inhibition is a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[12]
Visualizations
Signaling Pathway of GlyT1 Inhibition
References
- 1. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 2. labproinc.com [labproinc.com]
- 3. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound, HCl | CymitQuimica [cymitquimica.com]
- 7. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 8. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]
- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine is a synthetically versatile, fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the four-membered azetidine ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of the molecular and physical properties, synthesis, safety, and applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.
Physicochemical Properties
This compound is typically handled as its more stable hydrochloride salt. The introduction of fluorine can significantly alter properties such as pKa, lipophilicity, and metabolic stability, making it a valuable building block for fine-tuning the characteristics of drug candidates.
Core Data
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₃H₆FN[1] | C₃H₆FN·HCl or C₃H₇ClFN[2][3][4] |
| Molecular Weight | 75.08 g/mol [1] | 111.55 g/mol [4][5][6] |
| CAS Number | 690257-76-2[1] | 617718-46-4[2][5][7] |
| Physical Form | - | Solid, crystalline powder[3][8] |
| Melting Point | - | 128-132 °C[7] |
| Solubility | - | Enhanced solubility in water[2] |
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the fluorination of a protected 3-hydroxyazetidine precursor. The following diagram illustrates a general workflow for the synthesis of N-protected this compound, a key intermediate for further elaboration.
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine
This protocol is a representative example for the fluorination step.
-
Dissolution: Dissolve N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.
Analytical Data
The structure and purity of this compound and its derivatives are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Spectroscopic Data for this compound Hydrochloride
| Analysis | Data |
| ¹H NMR | Spectral data is available and consistent with the structure.[2] |
| ¹³C NMR | Spectral data is available. |
| Mass Spec. | Spectral data is available. |
Note: Specific chemical shifts and m/z values can vary depending on the solvent and instrumentation.
Safety Information
This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
GHS Hazard Information for this compound Hydrochloride
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning [5] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Applications in Drug Discovery
The azetidine ring is a valuable scaffold in medicinal chemistry, and the introduction of fluorine can enhance drug-like properties. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influence binding interactions with target proteins, and block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2] It is a key building block for creating fluorinated analogues of biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles.
Logical Relationship of this compound in Drug Development
While direct and extensive studies on the involvement of this compound itself in specific signaling pathways are not widely published, its derivatives have been investigated for various therapeutic targets. For instance, fluorinated azetidine derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as cannabinoid receptor modulators. More recently, a derivative of this compound has shown potential in inhibiting the growth of pancreatic cancer cells. The precise mechanism and the signaling pathways involved would be specific to the final drug molecule rather than the this compound building block itself. Further research is needed to elucidate the specific interactions of this compound-containing compounds with cellular signaling cascades.
References
- 1. Azetidines | Fisher Scientific [fishersci.com]
- 2. This compound HYDROCHLORIDE(617718-46-4) 1H NMR [m.chemicalbook.com]
- 3. This compound | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 8. This compound, HCl | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Stability and Storage of 3-Fluoroazetidine
For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. 3-Fluoroazetidine, a valuable building block in medicinal chemistry, possesses a strained four-membered ring that, while synthetically useful, raises questions about its stability. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound and its hydrochloride salt.
Core Stability Profile
The stability of this compound is influenced by its inherent ring strain, the electronegativity of the fluorine substituent, and external environmental factors. While the azetidine ring is more stable and easier to handle than the corresponding aziridine, its reactivity is still driven by considerable ring strain.[1][2] The presence of a fluorine atom, an electronegative substituent, can inductively withdraw electron density from the ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening reactions.[3]
Generally, this compound hydrochloride is considered stable when stored under recommended conditions.[4] However, it is crucial to avoid certain conditions and incompatible materials to prevent degradation.
Quantitative Stability Data
While specific kinetic data on the degradation of this compound under various conditions is not extensively available in public literature, the stability of analogous N-substituted azetidines has been studied. For instance, the aqueous stability of N-aryl azetidines is highly dependent on the nature of the aryl substituent and the pH, with some analogs showing half-lives as short as 3.8 hours under acidic conditions (pH 1.8), while others remain stable for over 24 hours.[5] This highlights the importance of the substitution pattern on the azetidine nitrogen in modulating stability. For this compound, which is typically used as a secondary amine or after N-functionalization, the stability of the final molecule will be highly dependent on the nature of the N-substituent.
A forced degradation study on a more complex azetidine-containing molecule identified a degradation mechanism involving the formation of an azetidinium ion, which subsequently leads to ring opening.[6] This suggests a potential pathway for the degradation of this compound, particularly under acidic conditions.
The following table summarizes the recommended storage and handling conditions based on available safety data sheets.
| Parameter | Condition | Rationale | Source |
| Storage Temperature (Solid) | 4°C or Freezer | To minimize thermal degradation and maintain long-term stability. | [4] |
| Storage Temperature (In Solvent) | -20°C (1 month) or -80°C (6 months) | To ensure stability in solution for short to medium-term storage. | [4] |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. | [4][7][8] |
| Environment | Well-ventilated area, away from direct sunlight | To prevent photochemical degradation and ensure safe handling of any potential vapors. | [4] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | To avoid acid- or base-catalyzed ring-opening, oxidation, or other hazardous reactions. | [4][7][9] |
Experimental Protocols
While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol for assessing the stability of a small molecule under forced degradation conditions can be adapted.
Representative Protocol for Forced Hydrolytic Stability Testing
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Add an equal volume of the stock solution to a 0.1 N HCl solution.
-
Basic Hydrolysis: Add an equal volume of the stock solution to a 0.1 N NaOH solution.
-
Neutral Hydrolysis: Add an equal volume of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Time-Point Sampling: At each time point, withdraw an aliquot of the solution. If necessary, neutralize the acidic and basic samples.
-
Sample Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
-
Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. Calculate the percentage of degradation. Identify any major degradation products by their retention times and, if using MS, their mass-to-charge ratio.
Visualizing Workflows and Degradation Pathways
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the hydrolytic stability of this compound.
Potential Degradation Pathway
Caption: A plausible acid-catalyzed degradation pathway for this compound.
Conclusion and Best Practices
While this compound is a versatile building block, its inherent ring strain necessitates careful handling and storage to ensure its integrity. The primary recommendations are to store the compound, particularly in its hydrochloride salt form, at refrigerated or freezer temperatures, in a tightly sealed container, and away from incompatible materials such as strong acids, bases, and oxidizing agents. For applications where the compound is in solution, storage at -20°C or -80°C is advised to minimize degradation. Researchers should be aware of the potential for ring-opening, especially under acidic conditions, and consider performing stability studies under their specific experimental conditions if long-term stability is critical. Following these guidelines will help ensure the reliability of results obtained using this valuable synthetic intermediate.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Commercial Availability and Synthetic Strategies for 3-Fluoroazetidine: A Technical Guide for Drug Development Professionals
Introduction: 3-Fluoroazetidine, a fluorinated four-membered aza-heterocycle, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique conformational properties and the metabolic stability often conferred by the fluorine atom make it an attractive proline isostere and a key component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its application in modulating biological pathways, with a focus on its incorporation into dipeptidyl peptidase-4 (DPP-IV) inhibitors.
Commercial Availability
This compound is most commonly available commercially as its hydrochloride salt, which enhances its stability and handling properties. A variety of chemical suppliers offer this compound in research-grade quantities with high purity. Below is a summary of representative commercial sources.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound hydrochloride | 617718-46-4 | 97% | Contact for details |
| CymitQuimica | This compound, HCl | 617718-46-4 | 97% | 250mg, 1g, 5g, 10g, 25g |
| Tokyo Chemical Industry (TCI) | This compound Hydrochloride | 617718-46-4 | >98.0% | 200mg, 1g |
| Fluorochem | This compound hydrochloride | 617718-46-4 | 97% | 1g, 5g, 10g, 25g, 100g |
| ChemicalBook | This compound HYDROCHLORIDE | 617718-46-4 | ≥98% | Contact for details |
Synthetic Protocols
The synthesis of this compound hydrochloride is typically achieved through a multi-step process commencing with a commercially available protected 3-hydroxyazetidine derivative. The following protocols provide a detailed methodology for the synthesis of N-Boc-3-hydroxyazetidine, its subsequent fluorination, and the final deprotection to yield the target compound.
Experimental Workflow for the Synthesis of this compound Hydrochloride
Caption: Synthetic workflow for this compound Hydrochloride.
Part 1: Synthesis of N-Boc-3-hydroxyazetidine
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride in a mixture of 1,4-dioxane and water, add sodium bicarbonate portion-wise at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be used in the next step without further purification.
Part 2: Fluorination of N-Boc-3-hydroxyazetidine
Materials:
-
N-Boc-3-hydroxyazetidine
-
Diethylaminosulfur trifluoride (DAST) or an equivalent fluorinating agent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-fluoroazetidine.
Part 3: Deprotection of N-Boc-3-fluoroazetidine
Materials:
-
N-Boc-3-fluoroazetidine
-
4M HCl in 1,4-dioxane (or a similar acidic solution)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-fluoroazetidine in a minimal amount of a suitable solvent if necessary, or use it neat.
-
Add a solution of 4M HCl in 1,4-dioxane to the starting material at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to facilitate further precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white solid.
Application in Drug Discovery: Modulation of the DPP-IV Signaling Pathway
While this compound itself has not been reported to have significant direct biological activity on specific signaling pathways, its role as a stable and conformationally constrained proline mimic has made it a highly valuable pharmacophore in the design of enzyme inhibitors. A prominent example is its incorporation into inhibitors of dipeptidyl peptidase-4 (DPP-IV).[1]
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5]
The this compound moiety can be incorporated into the P1 position of DPP-IV inhibitors, where it interacts with the active site of the enzyme. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve the metabolic stability of the molecule.[6]
DPP-IV Signaling Pathway and its Inhibition
Caption: Role of DPP-IV in glucose metabolism and its inhibition.
Conclusion
This compound hydrochloride is a commercially accessible and synthetically tractable building block that holds significant promise for the development of novel therapeutics. Its utility has been particularly demonstrated in the design of DPP-IV inhibitors for the treatment of type 2 diabetes. The synthetic routes outlined in this guide provide a reliable foundation for researchers to access this valuable compound. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of unique scaffolds like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. droracle.ai [droracle.ai]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 6. academic.oup.com [academic.oup.com]
reactivity of 3-Fluoroazetidine with electrophiles
An In-Depth Technical Guide to the Reactivity of 3-Fluoroazetidine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce a strained, polar, and metabolically stable motif into drug candidates.[1] The presence of the fluorine atom significantly influences the physicochemical properties and reactivity of the azetidine ring. This guide provides a detailed examination of the reactivity of the this compound nitrogen atom with a range of common electrophiles. It covers key reaction classes, including N-acylation, N-sulfonylation, and N-arylation, presenting quantitative data where available and detailing experimental protocols for seminal transformations.
Core Concepts: Structure and Reactivity
The reactivity of this compound is governed by two primary features:
-
Ring Strain: Like its parent azetidine, the four-membered ring is strained, though it is significantly more stable and easier to handle than the corresponding three-membered aziridine ring. This inherent strain does not typically lead to ring-opening under standard N-functionalization conditions but contributes to defined reaction trajectories.
-
Inductive Effect of Fluorine: The highly electronegative fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect. This effect lowers the pKa of the azetidine nitrogen, reducing its basicity and nucleophilicity compared to unsubstituted azetidine.
Despite this reduced nucleophilicity, the nitrogen lone pair remains available for reaction with a wide array of electrophiles, typically in the presence of a base to deprotonate the starting material, which is commonly supplied as the hydrochloride salt.[1][2]
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of this compound on an electrophile (E⁺). As the starting material is typically this compound hydrochloride, an external base is required to liberate the free amine for the reaction to proceed.
Caption: General pathway for N-functionalization of this compound.
Reactions with Electrophiles: Data and Protocols
N-Acylation
N-acylation is a robust and high-yielding transformation for this compound, commonly used to install protecting groups or amide functionalities. The reaction proceeds efficiently with acylating agents such as anhydrides and chloroformates in the presence of a suitable base.
Table 1: Quantitative Data for N-Acylation of this compound Derivatives
| Electrophile | Base / Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂) | NaHCO₃ | Ethyl Acetate / H₂O | 75.5 | [3] |
| Di-tert-butyl dicarbonate ((Boc)₂) | Na₂CO₃, THF | H₂O | 95.0 | [3] |
| Benzyl chloroformate (CbzCl) | NaHCO₃ | Ethyl Acetate / H₂O | 86.0 |[3] |
Experimental Protocol 1: N-Boc Protection of a this compound Precursor [3]
This protocol is adapted from a patent for the protection of a this compound intermediate and serves as a representative procedure for N-acylation.
-
Materials:
-
This compound derivative (e.g., methyl this compound-3-carboxylate hydrochloride) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂) (1.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
-
Procedure:
-
To a reaction vessel, add the this compound derivative hydrochloride (1.0 eq), water, and sodium carbonate (2.5 eq).
-
Stir the mixture to ensure dissolution and neutralization.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF.
-
Stir the resulting biphasic mixture vigorously at 25 °C for 14-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-fluoroazetidine product.
-
Purify the crude material via column chromatography if necessary.
-
N-Sulfonylation
The reaction of this compound with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) or sulfuryl chloride provides stable N-sulfonylated derivatives. These products, such as this compound-1-sulfonyl chloride, are themselves valuable electrophilic reagents.[4]
Experimental Protocol 2: General Procedure for N-Sulfonylation
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 - 3.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise and stir the mixture for 20-30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Quench the reaction with the addition of water. Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl-3-fluoroazetidines, the Buchwald-Hartwig amination offers a powerful and versatile method.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds under relatively mild conditions, tolerating a wide range of functional groups. While data on this compound itself is limited, studies on closely related 3-arylazetidines demonstrate the protocol's effectiveness.[6]
Table 2: Buchwald-Hartwig Coupling of 3-Arylazetidines with Aryl Bromides (Illustrative Data) [6]
| Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 85 |
| 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 91 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 82 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75 |
(Note: Yields are for the coupling of 3-phenylazetidine, serving as a model for the reactivity of the azetidine nitrogen in this context)
Experimental Protocol 3: Buchwald-Hartwig N-Arylation (General Procedure) [6]
-
Materials:
-
Aryl bromide (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound hydrochloride (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental and Logical Workflow Visualizations
Caption: A typical experimental workflow for N-functionalization reactions.
Caption: Logical relationships between electrophile class and required conditions.
Conclusion
This compound is a versatile substrate that undergoes efficient N-functionalization with a variety of electrophiles. While the C3-fluoro group moderately attenuates the nitrogen's nucleophilicity, standard protocols for N-acylation, N-sulfonylation, and modern catalytic methods like Buchwald-Hartwig N-arylation are highly effective. The data and protocols compiled in this guide serve as a foundational resource for chemists aiming to incorporate this valuable fluorinated motif into novel molecules for pharmaceutical and agrochemical research.
References
- 1. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]
- 2. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. This compound-1-sulfonyl chloride 97% | CAS: 1411940-38-9 | AChemBlock [achemblock.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Stereochemistry of 3-Fluoroazetidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-fluoroazetidine moiety, a four-membered nitrogen-containing heterocycle bearing a fluorine atom, has emerged as a valuable building block in drug discovery. Its conformational rigidity and the stereochemical implications of the fluorine substituent offer a powerful tool for modulating biological activity and improving drug-like properties. This technical guide provides an in-depth overview of the stereochemistry of this compound derivatives, focusing on their synthesis, conformational analysis, and applications in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of stereochemically defined drug candidates. Several synthetic strategies have been developed to introduce fluorine into the azetidine ring with control over the stereochemistry.
Chiral Pool Synthesis
One common approach utilizes the chiral pool, starting from readily available enantiopure precursors. For instance, this compound carboxylic acids can be synthesized from D-glucose through a series of established carbohydrate transformations and a nucleophilic fluorination step.[1]
Asymmetric Fluorination
Direct asymmetric fluorination of a pre-formed azetidine ring or a suitable precursor is a more convergent approach. This often involves the use of chiral catalysts or reagents to induce stereoselectivity. While specific examples for 3-fluoroazetidines are emerging, analogous asymmetric fluorinations of other cyclic systems provide a conceptual framework. For example, chiral secondary amine catalysts have been used for the asymmetric α-fluorination of branched aldehydes, which could potentially be adapted for azetidine precursors.
Diastereoselective Synthesis
Diastereoselective approaches are also employed, where an existing stereocenter in the molecule directs the stereochemical outcome of the fluorination step. For example, enantiopure 4-formyl-β-lactams can be used as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines.[2]
A general synthetic pathway to this compound derivatives is outlined in the patent literature, providing a practical route to these compounds on a larger scale.[3]
Experimental Protocols
A representative, general procedure for the synthesis of a protected this compound derivative is described in the patent literature.[3]
Synthesis of N-Boc-3-fluoroazetidine
-
Step 1: Synthesis of Intermediate II from Compound I. To a solution of Compound I (1.0 eq) in a suitable solvent such as THF, is added trimethylsilyl cyanide (1.05 eq). The reaction mixture is heated to 65 °C for 5 hours. After completion, the solvent is removed under reduced pressure to yield Intermediate II.
-
Step 2: Esterification to form Intermediate III. Intermediate II (1.0 eq) is dissolved in methanol, and thionyl chloride (3.0 eq) is added dropwise. The reaction is stirred at 30 °C for 7 hours. The solvent is then evaporated to give Intermediate III.
-
Step 3: N-protection to form Intermediate IV. Intermediate III (1.0 eq) is treated with di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) and a base such as sodium bicarbonate (2.5 eq) in a mixture of water and an organic solvent like ethyl acetate. The reaction is stirred at 10 °C for 14 hours. After workup and purification, Intermediate IV is obtained.
-
Step 4: Fluorination to form Compound VI. Intermediate IV (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane and cooled to -70 °C. A fluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.0 eq) is added dropwise. The reaction is allowed to warm to 0 °C and stirred for 18 hours. Aqueous workup and purification yield the final N-Boc-3-fluoroazetidine.
Data Presentation
The following table summarizes the yields for the synthesis of a this compound derivative as reported in a patent.[3]
| Step | Reactant | Product | Reagents and Conditions | Yield (%) |
| 1 | Compound I | Intermediate II | Trimethylsilyl cyanide, THF, 65 °C, 5h | 100 |
| 2 | Intermediate II | Intermediate III | Thionyl chloride, Methanol, 30 °C, 7h | 100 |
| 3 | Intermediate III | Intermediate IV | (Boc)₂O, NaHCO₃, Ethyl acetate/Water, 10 °C, 14h | 86.0 |
| 4 | Intermediate IV | Compound VI | Diethylaminosulfur trifluoride, Dichloromethane, -70 °C to 0 °C, 18h | 76.0 |
| Overall | Compound I | Compound VI | ~65 |
Conformational Analysis of this compound Derivatives
The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of a fluorine atom at the 3-position significantly influences this puckering, which in turn affects the spatial orientation of other substituents and the overall shape of the molecule. This has profound implications for how the molecule interacts with its biological target.
The conformational preferences of the this compound ring are governed by a delicate balance of steric and electronic effects. The strong electronegativity of the fluorine atom leads to a gauche effect with adjacent C-H or C-C bonds, which can favor specific puckered conformations. The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of this compound derivatives.[4][5] These studies can predict the relative energies of different conformers and the energy barriers to interconversion.
NMR spectroscopy is a key experimental technique for studying the conformation of these molecules in solution. The magnitude of vicinal coupling constants (³J) between protons on the azetidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred ring pucker. Furthermore, ¹⁹F NMR spectroscopy provides a direct probe of the fluorine's environment and can be used to study conformational changes.[6][7]
Application in Drug Discovery: DPP-IV Inhibitors
A significant application of this compound derivatives is in the development of inhibitors of dipeptidyl peptidase IV (DPP-IV).[8][9] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.
The this compound moiety can serve as a key pharmacophore that interacts with the active site of the DPP-IV enzyme. The stereochemistry of the fluorine atom and other substituents on the azetidine ring is critical for potent and selective inhibition. Structure-activity relationship (SAR) studies have shown that the orientation of the fluorine atom can significantly impact binding affinity.
DPP-IV Signaling Pathway
The mechanism of action of DPP-IV inhibitors involves the modulation of the incretin pathway. A simplified diagram of this pathway is presented below.
As depicted, food ingestion stimulates the release of active GLP-1 from intestinal L-cells.[10][11][12] GLP-1 then acts on pancreatic β-cells to increase insulin secretion, which in turn lowers blood glucose levels. The DPP-IV enzyme rapidly inactivates GLP-1.[6][13] this compound-based DPP-IV inhibitors block this inactivation, thereby prolonging the action of GLP-1 and enhancing glucose control.[8]
Conclusion
The stereochemistry of this compound derivatives is a critical aspect of their design and application in medicinal chemistry. The ability to synthesize these compounds with high stereochemical control allows for the fine-tuning of their biological activity. The conformational constraints imposed by the four-membered ring, coupled with the electronic effects of the fluorine atom, provide a unique scaffold for the development of potent and selective enzyme inhibitors, as exemplified by their successful application as DPP-IV inhibitors. Further exploration of the stereochemical and conformational properties of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 12. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Inductive Effect of Fluorine on Azetidine Basicity
An In-depth Technical Guide on the Role of Fluorine in Modifying the pKa of Azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant impact of fluorine substitution on the acid dissociation constant (pKa) of the azetidine ring, a crucial parameter in drug design and development. Understanding and precisely manipulating the basicity of nitrogen-containing heterocycles like azetidine is paramount for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The introduction of fluorine, a common strategy in medicinal chemistry, offers a powerful tool for fine-tuning these properties.
The basicity of an amine, such as the nitrogen in the azetidine ring, is determined by the availability of its lone pair of electrons to accept a proton. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[1][2] When a fluorine atom is introduced into the azetidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds.[3][4] This reduction in electron density on the nitrogen makes its lone pair less available to bond with a proton, thereby decreasing the basicity of the amine.[1] A decrease in basicity corresponds to a lower pKa value for the conjugate acid.
The magnitude of this pKa-lowering effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[5] As more fluorine atoms are added, or as they are positioned closer to the nitrogen, the inductive effect becomes more pronounced, leading to a greater reduction in pKa.
Caption: Inductive effect of fluorine on azetidine basicity.
Quantitative Analysis of pKa Modification
The substitution of hydrogen with fluorine on the azetidine ring leads to a quantifiable decrease in the pKa of the corresponding conjugate acid. The following table summarizes the experimentally determined pKa values for azetidine and its fluorinated derivatives.
| Compound | Structure | pKa | ΔpKa (from Azetidine) | Reference |
| Azetidine | C₃H₇N | 11.29 | 0.00 | [5] |
| This compound | C₃H₆FN | 8.66 | -2.63 | [5] |
| 3,3-Difluoroazetidine | C₃H₅F₂N | 5.43 | -5.86 | [5] |
Table 1: Comparison of pKa values for Azetidine and its Fluorinated Derivatives.[5]
As the data illustrates, the addition of a single fluorine atom at the 3-position of azetidine reduces the pKa by over two units. The introduction of a second fluorine atom at the same position results in a further significant decrease of more than three pKa units. This demonstrates a non-linear but substantial impact of gem-difluorination on the basicity of the azetidine nitrogen.
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure in medicinal chemistry. The two most common methods for determining the pKa of amines like fluorinated azetidines are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.
Methodology:
-
Sample Preparation: A solution of the fluorinated azetidine derivative is prepared in a suitable solvent, typically water or a water-methanol co-solvent system, at a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the amine is protonated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
Theoretical Insights into the Conformational Landscape of 3-Fluoroazetidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 3-fluoroazetidine. Due to the limited availability of direct experimental or computational studies on the parent this compound, this document leverages high-level theoretical data from the closely related 3-fluoropiperidine system and experimental data from the parent azetidine ring to construct a robust predictive model. This approach offers valuable insights for researchers in medicinal chemistry and drug design where the conformation of fluorine-substituted scaffolds is critical for molecular recognition and biological activity.
Introduction: The Puckered World of Azetidines
Azetidine, a four-membered saturated heterocycle, is a key structural motif in numerous pharmaceuticals. Unlike a planar cyclobutane, the azetidine ring is inherently puckered to relieve ring strain. Gas-phase electron diffraction studies have determined the puckering dihedral angle (C-N-C-C) of the parent azetidine to be approximately 37°.[1]
The introduction of a substituent, such as a highly electronegative fluorine atom at the 3-position, raises critical conformational questions. The fluorine atom can occupy one of two primary positions in the puckered ring: an axial position, pointing perpendicular to the general plane of the ring, or an equatorial position, pointing outwards along the ring's "equator." The equilibrium between these two conformers, the energy barrier to their interconversion, and the geometric consequences of fluorine substitution are paramount for understanding the molecule's physicochemical properties and its interactions with biological targets.
Conformational Isomers of this compound
The ring puckering in this compound results in two distinct, non-superimposable conformers: the axial conformer (F-ax) and the equatorial conformer (F-eq). These conformers can interconvert via a ring-inversion process that passes through a higher-energy planar or near-planar transition state.
-
Axial Conformer (F-ax): The fluorine atom is oriented perpendicular to the approximate plane of the carbon atoms.
-
Equatorial Conformer (F-eq): The fluorine atom is oriented in the approximate plane of the carbon atoms.
Theoretical studies on analogous systems, such as 3-fluoropiperidine, have shown a distinct preference for the axial conformer.[2][3] This preference is often attributed to stabilizing stereoelectronic effects, including hyperconjugation and charge-dipole interactions, which are expected to be influential in the this compound ring as well.
Theoretical and Computational Methodologies
To accurately model the conformational landscape of this compound, a robust computational protocol is required. The methodologies outlined below are based on successful protocols used for analogous fluorinated heterocycles and represent a gold standard for this type of analysis.[3]
Computational Protocol
-
Initial Structure Generation: Axial and equatorial conformers of this compound are constructed using standard bond lengths and angles.
-
Geometry Optimization: The geometries of both conformers are optimized without constraints. A high-level density functional theory (DFT) method, such as the M06-2X functional, is recommended due to its proficiency in handling non-covalent interactions. A large, flexible basis set, such as def2-QZVPP, is employed to ensure an accurate description of the electron distribution.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To achieve higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)).
-
Solvation Effects: The influence of solvent is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate conformational energies in various solvent environments (e.g., chloroform, water).
-
Transition State Search: The transition state for the axial-equatorial interconversion is located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation is performed to verify it is a true transition state (i.e., has exactly one imaginary frequency).
Quantitative Conformational Analysis
While specific computational data for this compound is not available in the literature, the following tables present expected geometric parameters based on the parent azetidine ring and relative energy data based on the well-studied 3-fluoropiperidine analogue.
Predicted Geometric Parameters
The key geometric parameter defining the conformation is the ring puckering dihedral angle. The introduction of fluorine is expected to slightly modify this from the parent value.
| Parameter | Conformer | Predicted Value | Reference System |
| Ring Puckering Dihedral Angle (C2-N1-C4-C3) | Axial / Equatorial | ~35-40° | Azetidine[1] |
| C3-F Bond Orientation | Axial | Perpendicular to C2-N1-C4 plane | - |
| C3-F Bond Orientation | Equatorial | In C2-N1-C4 plane | - |
Table 1. Predicted key geometric parameters for this compound conformers.
Predicted Relative Energies
The relative free energy (ΔG) between the axial and equatorial conformers determines their equilibrium population. Data from 3-fluoropiperidine strongly suggests the axial conformer is more stable.[2][3] This preference is often enhanced in polar solvents.
| Medium (Solvent) | ΔG (Equatorial - Axial) (kcal/mol) | Predicted More Stable Conformer |
| Gas Phase | +1.5 to +2.5 | Axial |
| Chloroform (low polarity) | +1.8 to +2.8 | Axial |
| Water (high polarity) | +2.5 to +3.5 | Axial |
Table 2. Predicted relative free energies of this compound conformers, based on computational data for 3-fluoropiperidine.[2][3] A positive ΔG indicates the equatorial conformer is higher in energy.
Ring Puckering Dynamics and Interconversion
The interconversion between the axial and equatorial forms proceeds through a high-energy transition state, which is believed to be a planar or near-planar conformation of the azetidine ring. The energy difference between the stable conformers and this transition state represents the activation energy barrier for the ring-flip.
The preference for the axial conformer is significant, suggesting that at equilibrium, the population of the equatorial conformer would be very low. This conformational locking is a key feature that can be exploited in drug design to enforce a specific geometry for binding to a target protein.
Conclusion
Based on a thorough analysis of theoretical principles and data from analogous systems, this guide concludes that this compound is expected to exist predominantly in a puckered conformation with the fluorine atom in the axial position. This preference is driven by stabilizing stereoelectronic effects and is likely enhanced in polar environments. The energy barrier to ring inversion is substantial enough to ensure that the axial conformer is the dominant species at room temperature. This strong conformational bias makes this compound a valuable building block for medicinal chemists seeking to introduce fluorine while maintaining rigid control over the spatial orientation of substituents. Future direct computational and experimental studies, such as via microwave spectroscopy, would be invaluable to confirm these well-founded predictions.
References
- 1. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of 3-Fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine is a critical building block in medicinal chemistry, offering a unique combination of a strained four-membered ring and a fluorine substituent. This motif can significantly influence the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The development of stereochemically defined 3-fluoroazetidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. This application note details a robust and highly enantioselective method for the synthesis of this compound derivatives, based on a palladacycle-catalyzed asymmetric fluorination of isoxazolinones.
Overview of the Synthetic Strategy
The enantioselective synthesis of 3-fluoroazetidines is achieved through a three-step sequence starting from readily available isoxazolinones. The key step is a highly enantioselective fluorination reaction catalyzed by a chiral palladacycle complex. The resulting fluorinated isoxazolinone is then reduced to the corresponding γ-aminoalcohol, which subsequently undergoes intramolecular cyclization to furnish the desired enantioenriched this compound.
Experimental Workflow
The overall experimental workflow for the enantioselective synthesis of a this compound derivative is depicted below.
Figure 1. Experimental workflow for the enantioselective synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (e.e.) for each step of the synthesis of a representative N-protected this compound derivative.
| Step | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1. Asymmetric Fluorination | Fluorinated Isoxazolinone | 95 | 98 |
| 2. Reduction | Fluorinated γ-Aminoalcohol | 85 | >99 |
| 3. Cyclization | N-Protected this compound | 78 | >99 |
Detailed Experimental Protocols
Step 1: Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinone
This protocol describes the key enantioselective fluorination step.
Materials:
-
3-Phenylisoxazolin-5(4H)-one (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
(R)-[Pd(C5H4(C(Ph)2OH))Fe(C5H5)]2(μ-Cl)2 (Palladacycle Catalyst) (2.5 mol%)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the palladacycle catalyst (2.5 mol%).
-
Add 3-phenylisoxazolin-5(4H)-one (1.0 equiv) and N-fluorobenzenesulfonimide (NFSI) (1.2 equiv).
-
Add anhydrous toluene to achieve a 0.1 M concentration of the isoxazolinone.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the fluorinated isoxazolinone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Step 2: Reduction of Fluorinated Isoxazolinone to Fluorinated γ-Aminoalcohol
This protocol details the diastereoselective reduction of the fluorinated intermediate.
Materials:
-
Fluorinated Isoxazolinone (from Step 1) (1.0 equiv)
-
Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride, 65 wt % in toluene) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon atmosphere
Procedure:
-
Dissolve the fluorinated isoxazolinone (1.0 equiv) in anhydrous THF in an oven-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Red-Al® (3.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0 °C by the slow, sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the fluorinated γ-aminoalcohol.
Step 3: Intramolecular Cyclization to N-Protected this compound
This protocol describes the final ring-closing step to form the azetidine.
Materials:
-
Fluorinated γ-Aminoalcohol (from Step 2) (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Argon atmosphere
Procedure:
-
Dissolve the fluorinated γ-aminoalcohol (1.0 equiv) in anhydrous DCM in an oven-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-protected this compound.
Signaling Pathway Diagram
The logical relationship of the key transformations in this enantioselective synthesis is illustrated below.
Figure 2. Key transformations in the enantioselective synthesis of this compound.
Conclusion
The described method provides a highly efficient and stereoselective route to enantioenriched 3-fluoroazetidines. The key palladacycle-catalyzed fluorination proceeds with excellent enantioselectivity, and the subsequent transformations are high-yielding, making this a valuable protocol for the synthesis of these important building blocks for drug discovery and development. The detailed experimental procedures provided herein should enable researchers to readily implement this methodology in their own laboratories.
Protecting Group Strategies for 3-Fluoroazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine is an increasingly important building block in medicinal chemistry, offering a unique combination of a strained four-membered ring system and the conformational and electronic effects of a fluorine substituent. The successful incorporation of this motif into complex molecules relies on robust protecting group strategies for the azetidine nitrogen. This document provides detailed application notes and protocols for the protection and deprotection of this compound, with a focus on commonly employed protecting groups and strategies for their selective removal.
The choice of a suitable protecting group is critical and depends on the overall synthetic plan, including the stability required during subsequent reaction steps and the conditions for its eventual removal. The inherent ring strain of the azetidine core and the electronic influence of the 3-fluoro substituent must be considered when selecting protection and deprotection methods to avoid unwanted side reactions such as ring-opening.
Commonly Used Protecting Groups for this compound
The most prevalent protecting groups for the this compound nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These offer a good balance of stability and ease of removal under distinct, orthogonal conditions. Other protecting groups, such as acetyl (Ac) and tosyl (Ts), can also be employed depending on the specific requirements of the synthetic route.
Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild acid. |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |
| Acetyl | Ac | Ac-N | Acetic anhydride, Acetyl chloride | Strong acid or base, often with heating | Generally robust, removal can require harsh conditions. |
| Tosyl | Ts | Ts-N | Tosyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) or strong acid | Very stable to a wide range of conditions. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the this compound nitrogen using di-tert-butyl dicarbonate.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in a mixture of DCM and water (e.g., 1:1 v/v) at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude N-Boc-3-fluoroazetidine.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Quantitative Data:
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| NaHCO₃ | DCM/H₂O | 0 °C to RT | 14 | 87-90 | [1] |
| Et₃N | DCM | 0 °C to RT | 12 | ~85 | General Procedure |
Protocol 2: Deprotection of N-Boc-3-fluoroazetidine
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
Reaction Scheme:
Materials:
-
N-Boc-3-fluoroazetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Dissolve N-Boc-3-fluoroazetidine (1.0 eq) in DCM (e.g., 0.1 M solution) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of this compound, which can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic. Extract the free amine with an organic solvent like DCM.
Key Considerations:
-
The use of a lower concentration of TFA (e.g., 20-30% in DCM) at reduced temperatures (0 °C) can help minimize the risk of acid-catalyzed ring-opening of the azetidine.[2]
Protocol 3: N-Cbz Protection of this compound
This protocol describes the protection of the this compound nitrogen using benzyl chloroformate.
Reaction Scheme:
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in a mixture of DCM and water (1:1) at 0 °C.
-
Add sodium carbonate (2.5 eq) portion-wise to the suspension.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate in hexanes) to obtain N-Cbz-3-fluoroazetidine.
Quantitative Data:
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DCM/H₂O | 20 °C | 14 | ~80 | [1] |
| Na₂CO₃ | EtOAc/H₂O | 10 °C | 14 | High | [1] |
Protocol 4: Deprotection of N-Cbz-3-fluoroazetidine
This protocol outlines the removal of the Cbz group by catalytic hydrogenolysis.
Reaction Scheme:
Materials:
-
N-Cbz-3-fluoroazetidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve N-Cbz-3-fluoroazetidine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas to remove the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Orthogonal Protecting Group Strategies
In multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. The distinct deprotection conditions for Boc and Cbz groups make them an excellent orthogonal pair for protecting different amine functionalities within the same molecule.
For a molecule containing both an N-Boc protected amine and an N-Cbz protected this compound moiety, the Boc group can be selectively removed with TFA without affecting the Cbz group. Conversely, the Cbz group can be removed by hydrogenolysis while the Boc group remains intact.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of protection and deprotection strategies for this compound.
Conclusion
The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules containing the this compound moiety. The Boc and Cbz groups represent reliable and versatile options, offering orthogonal deprotection pathways that are essential for modern synthetic chemistry. The protocols and data presented herein provide a practical guide for researchers to effectively utilize these strategies in their synthetic endeavors. Careful consideration of reaction conditions is necessary to ensure high yields and to avoid potential side reactions, particularly the cleavage of the strained azetidine ring.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the large-scale synthesis of 3-Fluoroazetidine hydrochloride, a critical building block in medicinal chemistry and drug development. The presence of a fluorine atom on the azetidine ring can enhance metabolic stability and lipophilicity, making it a valuable moiety in the design of novel therapeutics.[1] This document outlines a robust and scalable synthetic route, adapted from methodologies that prioritize safety, yield, and purity. The protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment.
Introduction
This compound hydrochloride is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2] Its incorporation into drug candidates can significantly impact their pharmacological properties. The synthesis of fluorinated azetidines, however, presents challenges due to the reactivity of the strained four-membered ring and the handling of fluorinating agents. The following protocols detail a multi-step synthesis that has been developed for scalability and efficiency.
Overall Synthetic Scheme
The large-scale synthesis of this compound hydrochloride can be achieved through a multi-step process. A common and scalable approach involves the protection of a suitable azetidine precursor, followed by fluorination, and subsequent deprotection and salt formation. A representative synthetic scheme is outlined below:
Caption: Overall synthetic workflow for this compound Hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine mesylate
This step involves the mesylation of the hydroxyl group of 1-Benzhydryl-3-hydroxyazetidine to create a good leaving group for the subsequent fluorination reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 1-Benzhydryl-3-hydroxyazetidine | 239.31 | 10.0 | 41.8 | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 5.25 | 45.8 | 1.1 |
| Triethylamine (Et3N) | 101.19 | 6.35 | 62.7 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 100 L | - | - |
| Water | 18.02 | 50 L | - | - |
| Brine (saturated NaCl solution) | - | 20 L | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | 5.0 | - | - |
Protocol:
-
To a 200 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1-Benzhydryl-3-hydroxyazetidine (10.0 kg, 41.8 mol) and dichloromethane (100 L).
-
Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add triethylamine (6.35 kg, 62.7 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Add methanesulfonyl chloride (5.25 kg, 45.8 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench with water (50 L).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 L) and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate (5.0 kg), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-Benzhydryl-3-hydroxyazetidine mesylate is used in the next step without further purification.
Expected Yield: ~95% (crude)
Step 2: Synthesis of 1-Benzhydryl-3-fluoroazetidine
This is the key fluorination step, where the mesylate is displaced by a fluoride ion.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 1-Benzhydryl-3-hydroxyazetidine mesylate | 317.41 | (from Step 1) | ~39.7 | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | 261.47 | 15.6 | 59.6 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 L | - | - |
| Ethyl acetate | 88.11 | 50 L | - | - |
| Water | 18.02 | 50 L | - | - |
| Brine (saturated NaCl solution) | - | 20 L | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | 5.0 | - | - |
Protocol:
-
In a 200 L jacketed glass reactor, dissolve the crude 1-Benzhydryl-3-hydroxyazetidine mesylate in anhydrous tetrahydrofuran (100 L) under a nitrogen atmosphere.
-
Add tetrabutylammonium fluoride (15.6 kg, 59.6 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (50 L) and wash with water (2 x 25 L) and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate (5.0 kg), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (if necessary for high purity) or proceed to the next step if the purity is acceptable.
Expected Yield: 70-80%
Step 3: Deprotection to form this compound
The benzhydryl protecting group is removed by catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 1-Benzhydryl-3-fluoroazetidine | 241.31 | (from Step 2) | ~31.8 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 1.0 | - | - |
| Methanol | 32.04 | 100 L | - | - |
| Hydrogen gas (H2) | 2.02 | - | - | - |
Protocol:
-
In a high-pressure hydrogenation reactor (autoclave), dissolve 1-Benzhydryl-3-fluoroazetidine in methanol (100 L).
-
Carefully add 10% Palladium on Carbon (1.0 kg) to the solution under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen, then with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Heat the reaction mixture to 40-50 °C and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in 8-12 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
The resulting filtrate contains the free base of this compound and is used directly in the next step.
Expected Yield: >95% (in solution)
Step 4: Formation of this compound Hydrochloride
The final step is the formation of the hydrochloride salt to improve stability and handling.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| This compound (in MeOH) | 75.08 | (from Step 3) | ~30.2 | 1.0 |
| Hydrochloric acid (in Dioxane, 4M) | 36.46 | ~8.3 L | ~33.2 | 1.1 |
| Diethyl ether | 74.12 | 50 L | - | - |
Protocol:
-
Transfer the methanolic solution of this compound to a suitable reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add 4M HCl in dioxane (~8.3 L, 33.2 mol) to the stirred solution. A precipitate will form.
-
After complete addition, stir the slurry at 0-5 °C for 1-2 hours.
-
Add diethyl ether (50 L) to facilitate further precipitation.
-
Filter the solid product and wash with cold diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 85-95% (from 1-Benzhydryl-3-fluoroazetidine)
Quantitative Data Summary
| Step | Key Reactants | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-Benzhydryl-3-hydroxyazetidine | MsCl, Et3N | 0-25 | 4-6 | ~95 (crude) | - |
| 2 | 1-Benzhydryl-3-hydroxyazetidine mesylate | TBAF | Reflux | 12-18 | 70-80 | >95 |
| 3 | 1-Benzhydryl-3-fluoroazetidine | H2, Pd/C | 40-50 | 8-12 | >95 (in solution) | - |
| 4 | This compound | HCl in Dioxane | 0-5 | 1-2 | 85-95 | >98 |
Safety and Handling
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Reagent-Specific Precautions:
-
Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Tetrabutylammonium fluoride (TBAF): Can be corrosive and toxic. Avoid contact with skin and eyes.
-
Palladium on Carbon (Pd/C): Flammable when dry and can ignite solvents. Handle as a slurry or under an inert atmosphere.
-
Hydrogen gas (H2): Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety measures.
-
Hydrochloric acid (HCl): Highly corrosive. Use with appropriate PPE and in a well-ventilated area.
Caption: Key safety checkpoints for the synthesis process.
Final Product Specifications
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | 128.0-132.0 °C[3] |
| Solubility | Soluble in water |
| Storage | Store in a cool, dry, well-ventilated place |
References
Application Notes and Protocols for N-alkylation of 3-Fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-fluoroazetidine, a critical building block in medicinal chemistry. The fluorine substituent on the azetidine ring can impart unique physicochemical and pharmacological properties to molecules, making these protocols valuable for the synthesis of novel therapeutic agents. The following sections detail common and effective methods for the N-alkylation of this compound, including direct alkylation via nucleophilic substitution, reductive amination, and Buchwald-Hartwig amination.
Introduction to N-alkylation of this compound
The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the nitrogen atom of the azetidine ring. This transformation is fundamental in drug discovery for introducing a wide range of substituents, thereby modulating a compound's biological activity, selectivity, and pharmacokinetic profile. Common strategies to achieve N-alkylation include reaction with alkyl halides, reductive amination with aldehydes and ketones, and palladium-catalyzed cross-coupling reactions with aryl halides. The choice of method often depends on the desired substituent and the overall synthetic strategy.
Key Methodologies and Experimental Protocols
Three primary methods for the N-alkylation of this compound are presented below, each with a detailed experimental protocol.
Direct N-Alkylation via Nucleophilic Substitution with Alkyl Halides
This method involves the reaction of this compound with an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid. It is a straightforward approach for introducing simple alkyl groups.
Experimental Protocol: Synthesis of N-Benzyl-3-fluoroazetidine
This protocol is adapted from the synthesis of related N-substituted fluoroazetidines.
-
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to generate the free base of this compound in situ.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-3-fluoroazetidine.
-
| Reactant/Reagent | Molar Ratio | Role |
| This compound HCl | 1.0 | Starting material |
| Benzyl bromide | 1.1 | Alkylating agent |
| Potassium carbonate | 2.5 | Base |
| Acetonitrile | - | Solvent |
Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for N-alkylation that involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its selectivity and mildness.[1][2]
Experimental Protocol: Synthesis of N-(1-Phenylethyl)-3-fluoroazetidine
-
Materials:
-
This compound hydrochloride
-
Acetophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and acetophenone (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant/Reagent | Molar Ratio | Role |
| This compound HCl | 1.0 | Starting material |
| Acetophenone | 1.1 | Carbonyl compound |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| 1,2-Dichloroethane | - | Solvent |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-3-fluoroazetidines.[3] This method is particularly useful for creating linkages to aromatic and heteroaromatic rings.
Experimental Protocol: Synthesis of N-Phenyl-3-fluoroazetidine
-
Materials:
-
This compound hydrochloride
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (0.05 eq) and BINAP (0.075 eq).
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add this compound hydrochloride (1.2 eq), bromobenzene (1.0 eq), and cesium carbonate (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant/Reagent | Molar Ratio/Loading | Role |
| This compound HCl | 1.2 | Amine source |
| Bromobenzene | 1.0 | Aryl halide |
| Pd(OAc)₂ | 0.05 | Catalyst precursor |
| BINAP | 0.075 | Ligand |
| Cs₂CO₃ | 2.0 | Base |
| Toluene | - | Solvent |
Visualizing the Experimental Workflows
The following diagrams illustrate the general workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an appropriate N-alkylation method based on the desired product.
Caption: Method Selection for N-Alkylation.
References
Application Notes and Protocols for Utilizing 3-Fluoroazetidine to Enhance Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and therapeutic success. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure. The 3-fluoroazetidine moiety is a valuable building block in medicinal chemistry that can significantly improve the metabolic stability of lead compounds. Its unique structural and electronic properties can shield molecules from enzymatic degradation, leading to an extended half-life and improved bioavailability.
The rationale behind using the this compound group lies in the strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine. Cytochrome P450 (CYP) enzymes, primarily responsible for Phase I metabolism, often target metabolically labile C-H bonds for oxidation. By replacing a hydrogen atom at a potential site of metabolism with a fluorine atom within the strained azetidine ring, medicinal chemists can effectively block this enzymatic attack. This modification can slow down the compound's clearance, increase its half-life, and ultimately enhance its in vivo exposure.
These application notes provide a summary of the utility of this compound in improving metabolic stability, supported by comparative data and detailed experimental protocols.
Data Presentation
The following tables summarize quantitative data from in vitro studies that compare the metabolic stability of parent compounds with their this compound-containing analogues. The data is presented to highlight the improvement in key pharmacokinetic parameters.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-1 | (Structure of a hypothetical parent compound with an azetidine moiety) | 15 | 92.4 |
| Analog-1F | (Structure of Parent-1 with this compound moiety) | 45 | 30.8 |
| Parent-2 | (Structure of a different hypothetical parent compound with an azetidine moiety) | 22 | 63.2 |
| Analog-2F | (Structure of Parent-2 with this compound moiety) | 78 | 17.8 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Parent-1 | IV | 1 | 550 | 1.2 | 825 | - |
| PO | 5 | 410 | 1.3 | 1230 | 30 | |
| Analog-1F | IV | 1 | 620 | 3.5 | 2170 | - |
| PO | 5 | 980 | 3.8 | 4704 | 86 |
Mandatory Visualization
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system solution A (e.g., containing NADP+, glucose-6-phosphate, and MgCl2)
-
NADPH regenerating system solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade, chilled
-
96-well incubation plates
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system by mixing solutions A and B according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the diluted human liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (time zero).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes to precipitate the protein.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, T½, AUC, bioavailability) of a test compound in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound
-
Vehicle for IV and PO administration (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast the rats overnight before dosing.
-
For IV administration, administer the test compound solution via the tail vein at the specified dose (e.g., 1 mg/kg).
-
For PO administration, administer the test compound solution via oral gavage at the specified dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), T½ (half-life), and AUC (area under the curve).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Application Notes and Protocols for 3-Fluoroazetidine Incorporation into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3-Fluoroazetidine-2-carboxylic acid, a conformationally constrained proline analogue, offers unique advantages due to the stereospecific introduction of a fluorine atom. The electron-withdrawing nature of fluorine can influence the pKa of nearby functionalities, modulate hydrogen bonding, and alter the conformational preferences of the peptide backbone.[1][2] This can lead to improved metabolic stability, enhanced binding affinity, and favorable cell permeability. These application notes provide detailed protocols for the incorporation of this compound into peptide sequences and methods for evaluating the resulting biophysical and biological properties.
Key Applications and Advantages
Incorporating this compound into peptide scaffolds can offer several advantages:
-
Enhanced Proteolytic Stability: The conformational constraints imposed by the azetidine ring and the presence of the fluorine atom can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[3][4]
-
Modulation of Bioactivity: The unique stereoelectronic properties of the fluoroazetidine moiety can lead to altered binding affinities for biological targets. For instance, fluorinated peptide analogues have been shown to act as potent enzyme inhibitors.[1][5]
-
Improved Pharmacokinetic Properties: Strategic placement of this compound can influence a peptide's lipophilicity and membrane permeability, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The rigid four-membered ring of azetidine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, inducing specific secondary structures and pre-organizing the peptide for target binding.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides
This protocol describes the incorporation of Fmoc-3-fluoroazetidine-2-carboxylic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-3-fluoroazetidine-2-carboxylic acid (Fmoc-Aze(3-F)-OH)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Coupling of Fmoc-Aze(3-F)-OH:
-
In a separate vial, pre-activate Fmoc-Aze(3-F)-OH (3 equivalents relative to resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the potential steric hindrance of the azetidine ring, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Proteolytic Stability Assay
This protocol assesses the stability of a this compound-containing peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin) or in biological fluids like serum or plasma.[3][9]
Materials:
-
This compound-containing peptide and its non-fluorinated control peptide
-
Protease (e.g., Trypsin, α-Chymotrypsin) or serum/plasma
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment analysis)
Protocol:
-
Peptide Solutions: Prepare stock solutions of the test and control peptides in the assay buffer.
-
Enzyme/Serum Solution: Prepare a working solution of the protease or thaw serum/plasma.
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the enzyme or serum solution to a final desired concentration. Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide by plotting the natural logarithm of the remaining peptide concentration against time.
Proteolytic Stability Assay Workflow
Caption: Workflow for determining the proteolytic stability of peptides.
In Vitro Binding Affinity Assay (IC50 Determination)
This protocol determines the concentration of a this compound-containing peptide that inhibits a specific biological process (e.g., enzyme activity, receptor binding) by 50% (IC50).[10]
Materials:
-
This compound-containing peptide and its non-fluorinated control peptide
-
Target protein (enzyme or receptor)
-
Substrate (for enzyme assays) or labeled ligand (for receptor binding assays)
-
Assay buffer
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Protocol:
-
Reagent Preparation: Prepare solutions of the target protein, substrate/ligand, and a serial dilution of the test and control peptides in the assay buffer.
-
Assay Setup: In a 96-well plate, add the target protein to each well.
-
Inhibitor Addition: Add the serially diluted peptides to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme/receptor).
-
Pre-incubation: Pre-incubate the plate at the desired temperature for a specified time to allow the peptide to bind to the target.
-
Reaction Initiation: Initiate the reaction by adding the substrate or labeled ligand to all wells.
-
Incubation: Incubate the plate for a set period at the optimal temperature for the assay.
-
Detection: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
The following tables provide a template for summarizing quantitative data from the evaluation of this compound-containing peptides.
Table 1: Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease/Fluid | Half-life (t½) [min] |
| Example-Peptide | None | Trypsin | 30 |
| Example-Peptide | This compound | Trypsin | 180 |
| Example-Peptide | None | Human Serum | 15 |
| Example-Peptide | This compound | Human Serum | 90 |
Table 2: In Vitro Binding Affinity of Peptides
| Peptide Sequence | Modification | Target Protein | IC50 [nM] |
| Inhibitor-Peptide | None | Enzyme X | 500 |
| Inhibitor-Peptide | This compound | Enzyme X | 50 |
| Antagonist-Peptide | None | Receptor Y | 1000 |
| Antagonist-Peptide | This compound | Receptor Y | 80 |
Advanced Protocols: Cell Permeability Assays
Assessing the ability of a peptide to cross cell membranes is crucial for developing drugs that target intracellular components.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.[11][12][13]
Protocol Outline:
-
Prepare a lipid membrane: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add peptide solution: The test peptide is added to the donor wells of the plate.
-
Incubate: The plate is incubated to allow the peptide to diffuse across the artificial membrane into the acceptor wells.
-
Quantify: The concentration of the peptide in both the donor and acceptor wells is quantified, typically by LC-MS.
-
Calculate permeability: The effective permeability coefficient (Pe) is calculated.
Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier. This assay can assess both passive and active transport.[11][12][14]
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for ~21 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test peptide is added to the apical (donor) side of the transwell.
-
Sampling: At various time points, samples are taken from the basolateral (acceptor) side.
-
Quantification: The concentration of the peptide in the acceptor compartment is determined by LC-MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
Conceptual Diagram of Permeability Assays
Caption: Comparison of PAMPA and Caco-2 permeability assay setups.
Conclusion
The incorporation of this compound into peptide scaffolds represents a promising strategy for the development of novel therapeutics with improved pharmacological profiles. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these modified peptides. Careful optimization of synthesis and rigorous biological evaluation are essential to fully harness the potential of this unique building block in drug discovery.
References
- 1. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of [¹⁸F]3-Fluoroazetidine: A Versatile Building Block for Novel PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies. Fluorine-18 is the most commonly used radionuclide for PET tracer development due to its near-ideal half-life (109.8 min), low positron energy, and well-established radiochemistry.
The azetidine scaffold is a valuable structural motif in medicinal chemistry, known for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The incorporation of a fluorine atom can further enhance these properties and provide a site for radiolabeling with ¹⁸F. 3-Fluoroazetidine, and its radiolabeled counterpart [¹⁸F]this compound, represent promising building blocks for the construction of a new generation of PET imaging agents. The strained four-membered ring can influence the conformation of molecules, potentially leading to enhanced binding affinity and selectivity for biological targets.
This document provides detailed protocols for the synthesis of the precursor, 1-Boc-3-tosyloxyazetidine, and the subsequent radiosynthesis of [¹⁸F]this compound. These procedures are intended to serve as a guide for researchers interested in utilizing this novel building block for the development of innovative PET tracers.
Synthesis of the Radiolabeling Precursor: 1-Boc-3-tosyloxyazetidine
The synthesis of the radiolabeling precursor is a critical first step. The following two-step procedure describes the preparation of 1-Boc-3-tosyloxyazetidine from commercially available 1-Boc-3-hydroxyazetidine.
Diagram of Precursor Synthesis
Caption: Synthetic scheme for the preparation of the radiolabeling precursor.
Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine
This protocol describes the debenzylation of 1-benzhydrylazetidin-3-ol followed by Boc protection.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Celite®
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in methanol.
-
Add 10% Pd/C (10 wt%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol.
-
Dissolve the crude azetidin-3-ol in THF.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-hydroxyazetidine as a white solid.
Experimental Protocol: Synthesis of 1-Boc-3-tosyloxyazetidine
This protocol describes the tosylation of the hydroxyl group of 1-Boc-3-hydroxyazetidine.
Materials:
-
1-Boc-3-hydroxyazetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 1-Boc-3-tosyloxyazetidine.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis involves a two-step, one-pot procedure: nucleophilic radiofluorination of the tosylate precursor followed by acidic deprotection of the Boc group.
Diagram of Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Experimental Protocol: Radiosynthesis of [¹⁸F]this compound
This protocol is designed for an automated synthesis module.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
1-Boc-3-tosyloxyazetidine
-
Hydrochloric acid (HCl), e.g., 4 M
-
Water for injection
-
Ethanol, USP
-
Sterile water for injection
-
Sep-Pak® C18 and/or Alumina N cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C) until dry. Repeat this step at least twice to ensure complete removal of water.
-
-
Radiofluorination:
-
Dissolve 1-Boc-3-tosyloxyazetidine (5-10 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 80-100 °C for 10-15 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Boc Deprotection:
-
Add hydrochloric acid (e.g., 0.5 mL of 4 M HCl) to the reaction mixture.
-
Heat the mixture at 80-100 °C for 5-10 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Pass the diluted solution through a series of solid-phase extraction (SPE) cartridges (e.g., a C18 cartridge to trap less polar impurities, followed by a cation exchange cartridge to retain the product, or an Alumina N cartridge).
-
Wash the cation exchange cartridge with water to remove unreacted [¹⁸F]fluoride and other impurities.
-
Elute the final product, [¹⁸F]this compound, from the cation exchange cartridge with sterile saline.
-
-
Formulation and Quality Control:
-
The eluted product is typically collected in a sterile vial containing saline for injection.
-
Perform quality control tests including radiochemical purity (by radio-TLC or radio-HPLC), residual solvent analysis, pH, and sterility testing according to standard procedures.
-
Expected Performance and Data
The following table summarizes the expected quantitative data for the synthesis of [¹⁸F]this compound based on typical outcomes for similar radiofluorination reactions.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30 - 50% |
| Radiochemical Purity | > 95% |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| Total Synthesis Time | 45 - 60 minutes |
Conclusion
The protocols outlined in these application notes provide a robust and reproducible method for the synthesis of the novel PET imaging building block, [¹⁸F]this compound. The availability of this radiolabeled synthon opens up new avenues for the design and development of innovative PET tracers with potentially improved pharmacokinetic and pharmacodynamic properties. Researchers in academia and industry are encouraged to utilize these methods to explore the potential of azetidine-containing radiopharmaceuticals for a wide range of applications in molecular imaging.
3-Fluoroazetidine as a Bioisostere for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 3-fluoroazetidine moiety has emerged as a valuable bioisostere for the azetidine ring, offering a unique combination of conformational constraint and advantageous physicochemical properties. Its introduction can significantly impact a molecule's metabolic stability, basicity (pKa), and lipophilicity, ultimately leading to improved drug-like characteristics.
This document provides detailed application notes on the utility of this compound as a bioisostere, supported by quantitative data and experimental protocols. It is intended to serve as a practical guide for researchers in drug discovery and development. The strategic substitution of a hydrogen atom with fluorine can block sites of metabolism, and its strong electron-withdrawing nature can lower the pKa of the azetidine nitrogen, which can be beneficial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[1]
Physicochemical Properties of this compound
The introduction of a fluorine atom onto the azetidine ring imparts significant changes to its electronic properties. This is most notably observed in the compound's basicity (pKa) and lipophilicity (LogP).
| Compound | Structure | pKa | LogP |
| Azetidine | 11.29 | -0.1 | |
| This compound | 7.7 | 0.2 |
Table 1: Comparison of the physicochemical properties of azetidine and this compound. The pKa and LogP values are experimentally derived and sourced from scientific literature.
Applications in Drug Discovery
The unique properties of this compound have led to its incorporation into various drug discovery programs. It has been particularly noted as a substituent in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as a modulator of cannabinoid receptors. The fluorine substitution can enhance metabolic stability and lipophilicity, which are crucial for drug efficacy.[1]
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV prevents the degradation of GLP-1, allowing it to bind to its receptor (GLP-1R) on pancreatic β-cells. This initiates a signaling cascade that ultimately leads to increased insulin secretion.
Cannabinoid Receptor Modulators
The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating a wide range of physiological processes. Modulators of these receptors have therapeutic potential for various conditions. The incorporation of a this compound ring into cannabinoid receptor ligands can influence their binding affinity, selectivity, and pharmacokinetic properties.
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Experimental Protocols
Synthesis of N-Boc-3-fluoroazetidine
A common and crucial intermediate for the incorporation of the this compound moiety is N-Boc-3-fluoroazetidine. The following protocol is a representative method for its synthesis from the commercially available N-Boc-3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-3-fluoroazetidine as a colorless oil.
General Workflow for Bioisosteric Replacement
The following diagram illustrates a typical workflow for evaluating this compound as a bioisostere in a drug discovery project.
Quantitative Data Summary
The following table presents a hypothetical comparison of a lead compound containing an azetidine moiety with its this compound analog, illustrating the potential benefits of this bioisosteric replacement. While this data is illustrative, it is based on the generally observed trends in medicinal chemistry.
| Parameter | Lead Compound (Azetidine) | This compound Analog | Rationale for Improvement |
| Target Binding Affinity (IC₅₀) | 50 nM | 45 nM | Fluorine may engage in favorable interactions with the target protein. |
| Metabolic Stability (t½ in human liver microsomes) | 25 min | 75 min | C-F bond is stronger than C-H, blocking a potential site of metabolism. |
| Aqueous Solubility | 0.5 mg/mL | 1.2 mg/mL | Increased polarity due to the electronegative fluorine atom. |
| Lipophilicity (LogD at pH 7.4) | 2.8 | 2.5 | Fluorine can lower lipophilicity despite its own hydrophobicity due to its effect on the overall molecular properties. |
| pKa of Azetidine Nitrogen | 9.5 | 7.8 | The strong electron-withdrawing effect of fluorine reduces the basicity of the nitrogen. |
Table 2: Illustrative comparison of a lead compound and its this compound analog.
Conclusion
This compound is a valuable building block in medicinal chemistry that serves as an effective bioisostere for the azetidine ring. Its incorporation can lead to significant improvements in a compound's metabolic stability, aqueous solubility, and basicity. The provided protocols and data serve as a resource for medicinal chemists to guide the synthesis and evaluation of this compound-containing compounds in their drug discovery efforts. The strategic application of this moiety has the potential to accelerate the development of safer and more effective therapeutics.
References
Application Notes and Protocols for the Coupling of 3-Fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of 3-fluoroazetidine, a valuable building block in medicinal chemistry, through three common and essential C-N bond-forming reactions: Buchwald-Hartwig amination, reductive amination, and amide coupling. The fluorine atom on the azetidine ring can impart unique physicochemical properties to molecules, such as altered basicity, lipophilicity, and metabolic stability, making it a desirable motif in drug design.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. This method is widely used to synthesize N-aryl 3-fluoroazetidines.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Tabulated Reaction Conditions and Yields:
| Aryl Halide/Triflate | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 24 | 70-80 |
| 2-Iodopyridine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75-85 |
| Phenyl triflate | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 80-90 |
Detailed Experimental Protocol:
Synthesis of 1-(4-methylphenyl)-3-fluoroazetidine:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) and this compound hydrochloride (122 mg, 1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the title compound.
N-Alkylation via Reductive Amination
Reductive amination is a two-step process in which an amine reacts with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. This is a highly effective method for the synthesis of N-alkyl-3-fluoroazetidines.
General Reaction Scheme:
Caption: Reductive Amination of this compound.
Tabulated Reaction Conditions and Yields:
| Carbonyl Compound | Reducing Agent (equiv) | Solvent | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCE | None | rt | 12 | 80-90 |
| Cyclohexanone | NaBH₃CN (1.2) | MeOH | AcOH (0.1) | rt | 16 | 75-85 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ (1.5) | THF | None | rt | 12 | 85-95 |
| Acetone | NaBH₃CN (1.2) | MeOH | None | rt | 24 | 60-70 |
Detailed Experimental Protocol:
Synthesis of 1-benzyl-3-fluoroazetidine: [1]
-
To a solution of this compound hydrochloride (111.5 mg, 1.0 mmol, 1.0 equiv) and benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 10 mL), add triethylamine (101 mg, 1.0 mmol, 1.0 equiv) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound.
N-Acylation via Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis. The coupling of this compound with carboxylic acids is typically achieved using a coupling agent to activate the carboxylic acid.
General Reaction Scheme:
Caption: Amide Coupling of this compound.
Tabulated Reaction Conditions and Yields:
| Carboxylic Acid | Coupling Agent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU (1.2) | DIPEA (2.0) | DMF | rt | 4 | 90-98 |
| 4-Chlorobenzoic Acid | HBTU (1.2) | DIPEA (2.0) | DMF | rt | 6 | 85-95 |
| Acetic Acid | EDC (1.5) / HOBt (1.2) | Et₃N (2.0) | DCM | rt | 12 | 70-80 |
| Boc-Gly-OH | HATU (1.2) | DIPEA (2.0) | DMF | rt | 3 | 90-97 |
Detailed Experimental Protocol:
Synthesis of (3-fluoroazetidin-1-yl)(phenyl)methanone: [2][3]
-
To a solution of benzoic acid (122 mg, 1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add HATU (456 mg, 1.2 mmol, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (122 mg, 1.1 mmol, 1.1 equiv) and DIPEA (142 mg, 1.1 mmol, 1.1 equiv) in DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (3 x 20 mL) to remove DMF, then wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the title amide.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound and its salts are potentially hazardous. Handle with care and consult the Safety Data Sheet (SDS) before use.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere where necessary.
-
Strong bases such as NaOtBu are corrosive and moisture-sensitive. Handle with appropriate care.
-
Always quench reactions carefully and be aware of potential exotherms.
References
Application Notes and Protocols for the Purification of 3-Fluoroazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the purification of 3-fluoroazetidine derivatives, a class of compounds of significant interest in medicinal chemistry. The unique physicochemical properties imparted by the fluorine atom and the strained azetidine ring necessitate tailored purification strategies to achieve high purity standards required for pharmaceutical development and research applications.
Introduction to Purification Challenges
The purification of this compound derivatives presents several challenges owing to their distinct characteristics:
-
Polarity: The presence of a nitrogen atom and a fluorine atom can significantly influence the molecule's polarity, impacting its solubility and chromatographic behavior.
-
Volatility: Low molecular weight derivatives can be volatile, requiring careful handling during solvent removal steps.
-
Basicity: The azetidine nitrogen is basic, allowing for purification strategies based on acid-base chemistry.
-
Stability: The strained four-membered ring can be susceptible to ring-opening under harsh conditions, necessitating mild purification methods.
This document outlines three primary purification techniques: Liquid-Liquid Extraction , Column Chromatography , and Crystallization , providing detailed protocols and data to guide researchers in achieving the desired purity of their this compound derivatives.
Purification Techniques and Protocols
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental and effective first-step purification technique to remove a significant portion of impurities from the crude reaction mixture. For this compound derivatives, this often involves an acid-base extraction to separate the basic azetidine compound from neutral or acidic impurities.
Protocol: Acid-Base Extraction of a Crude this compound Derivative
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EA) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the pH is > 9. This will deprotonate the azetidine, making it soluble in organic solvents again.
-
Back-Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified free-base derivative.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound derivative.
Column Chromatography
Column chromatography is a high-resolution technique used to separate the target compound from closely related impurities. Flash chromatography is a commonly employed, faster variant.
Protocol: Flash Column Chromatography of N-Boc-3-fluoroazetidine
-
Stationary Phase: Silica gel (standard grade, 60 Å porosity).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether (PE) and a more polar solvent like ethyl acetate (EA). A common starting point is a gradient of 10-50% ethyl acetate in petroleum ether.
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Pre-adsorbing the crude material onto a small amount of silica gel can improve resolution.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from EA:PE = 1:10 to 1:3).[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
Crystallization
Crystallization is a powerful technique for obtaining highly pure crystalline solids. For this compound derivatives, this is often performed on their hydrochloride salts, which typically exhibit good crystallinity.[2]
Protocol: Recrystallization of this compound Hydrochloride
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, polar protic solvents like methanol, ethanol, or isopropanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate, are good starting points.
-
Dissolution: In a clean flask, dissolve the crude this compound hydrochloride in the minimum amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystal Formation: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can also promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound derivatives. The values can vary depending on the specific derivative, the nature of the impurities, and the scale of the purification.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield/Recovery (Typical) | Key Considerations |
| Liquid-Liquid Extraction | 50-80% | 70-90% | >90% | Effective for removing bulk impurities with different acid/base properties. |
| Column Chromatography | 70-90% | >98% | 70-95% | Excellent for separating structurally similar impurities. Yield depends on the separation efficiency.[1] |
| Crystallization | >95% | >99.5% | 60-90% | Highly effective for achieving very high purity. Yield is dependent on the solubility profile of the compound. |
Note: Purity is often assessed by techniques such as HPLC, GC, or NMR spectroscopy.
Visualization of Purification Workflow
The selection of a suitable purification strategy often follows a logical progression. The following diagrams illustrate a typical experimental workflow and a decision-making process for purifying this compound derivatives.
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A decision tree to guide the selection of purification techniques.
Conclusion
The successful purification of this compound derivatives is crucial for their application in research and drug development. A multi-step approach, often combining liquid-liquid extraction, column chromatography, and crystallization, is typically required to achieve high levels of purity. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient purification strategies for this important class of molecules. Researchers should adapt these methods based on the specific properties of their derivative and the desired final purity.
References
Application Notes and Protocols: 3-Fluoroazetidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine is a valuable fluorinated building block increasingly utilized in the design and synthesis of novel agrochemicals. The incorporation of the this compound moiety into potential fungicide, herbicide, and insecticide candidates can significantly influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved crop safety, and more favorable environmental profiles. This document provides an overview of the application of this compound in agrochemical synthesis, including detailed protocols for the preparation of lead compounds and representative biological data.
While specific commercial agrochemicals containing the this compound scaffold are not yet prevalent, extensive research in patent literature and academic publications highlights its potential. This document will focus on the synthesis and potential applications of 3-fluoroazetidinyl-containing compounds, drawing from established synthetic methodologies for analogous structures in the agrochemical industry.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is its use as a novel amine component in the formation of amides, ureas, and other N-functionalized derivatives. The strained four-membered ring and the presence of the fluorine atom can impart unique conformational constraints and electronic properties to the final molecule, potentially leading to novel modes of action or improved efficacy against resistant pests and weeds.
A significant area of exploration is the incorporation of this compound into carboxamide fungicides, a class of agrochemicals known for their effectiveness. The synthesis typically involves the coupling of a carboxylic acid, often a heterocyclic acid chloride, with this compound.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical 3-Fluoroazetidinyl Pyrazole Carboxamide Fungicide
This protocol describes the synthesis of a representative N-(3-fluoroazetidin-1-yl)carbonyl pyrazole derivative, a scaffold with potential fungicidal activity. The synthesis is based on established methods for preparing pyrazole carboxamide fungicides.
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical 3-fluoroazetidinyl pyrazole carboxamide fungicide.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
This compound hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene (10 volumes), add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acid chloride is used in the next step without further purification.
Step 2: Synthesis of N-(3-fluoroazetidin-1-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Dissolve this compound hydrochloride (1.1 eq) in dichloromethane (10 volumes) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the suspension, and stir for 15 minutes.
-
Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in dichloromethane (5 volumes) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation
The following table summarizes hypothetical biological data for a series of pyrazole carboxamides, illustrating the potential impact of incorporating a this compound moiety compared to other substituents.
| Compound ID | R Group | % Inhibition of Septoria tritici at 10 ppm |
| 1a | N-propyl | 65 |
| 1b | N-cyclopropyl | 78 |
| 1c | N-(3-fluoroazetidin-1-yl) | 92 |
| 1d | N-pyrrolidin-1-yl | 85 |
Logical Workflow for Agrochemical Discovery with this compound
The following diagram illustrates a typical workflow for the discovery and development of a novel agrochemical incorporating the this compound building block.
Caption: Workflow for the development of this compound-based agrochemicals.
Conclusion
This compound represents a promising building block for the synthesis of next-generation agrochemicals. Its unique structural and electronic properties can be leveraged to develop novel compounds with enhanced efficacy and desirable safety profiles. The synthetic protocols and workflows presented here provide a foundation for researchers to explore the potential of this versatile synthon in the ongoing search for innovative crop protection solutions. Further research into the synthesis and biological evaluation of a wider range of this compound-containing derivatives is warranted to fully realize its potential in agriculture.
Application Notes and Protocols: 3-Fluoroazetidine as a Constrained Amino Acid Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine is a conformationally constrained, fluorinated azetidine derivative that has emerged as a valuable building block in medicinal chemistry and drug design. Its rigid four-membered ring system and the presence of a fluorine atom offer unique stereoelectronic properties, making it an attractive mimic for natural amino acids, particularly proline. The incorporation of this compound into peptides and small molecules can significantly influence their conformation, metabolic stability, and biological activity. The fluorine substituent can enhance binding affinity to target proteins and improve pharmacokinetic properties by modulating lipophilicity and basicity.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as constrained amino acid mimics in drug discovery.
Physicochemical Properties
The introduction of a fluorine atom into the azetidine ring imparts distinct physicochemical characteristics.
| Property | Value/Description | Reference |
| Molecular Formula | C₃H₆FN | [2] |
| Molecular Weight | 75.08 g/mol | [2] |
| Form | Typically available as a hydrochloride salt (C₃H₆FN·HCl), which is a white to almost white crystalline solid.[3] | [1][3] |
| Melting Point | 128.0-132.0 °C (hydrochloride salt) | [4] |
| Solubility | The hydrochloride salt is generally soluble in water.[1] | [1] |
| Purity | Commercially available with purity >98.0%.[3] | [3] |
Applications in Drug Discovery
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
Application: this compound derivatives have been successfully employed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of incretin hormones like GLP-1 and GIP.[1][5] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for the management of type 2 diabetes.[6][7]
Mechanism of Action: DPP-IV inhibitors prevent the degradation of incretin hormones, thereby increasing their circulating levels. This leads to a cascade of events that ultimately results in improved glycemic control.
References
- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of cultured human pancreatic carcinoma cells to dihydroxyanthracenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. GSK-3β Can Regulate the Sensitivity of MIA-PaCa-2 Pancreatic and MCF-7 Breast Cancer Cells to Chemotherapeutic Drugs, Targeted Therapeutics and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of N-Boc-3-fluoroazetidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of N-Boc-3-fluoroazetidine. The focus is on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of N-Boc-3-fluoroazetidine.
Issue 1: Disappearance of starting material, but the desired product is not formed; unexpected peaks in LC-MS.
-
Question: My LC-MS analysis shows the consumption of my N-Boc-3-fluoroazetidine, but I am not seeing the expected mass for the deprotected product. Instead, I see other masses. What is happening?
-
Answer: This is often indicative of azetidine ring-opening. The strained four-membered ring is susceptible to cleavage, especially under strong acidic conditions.[1] Protonation of the azetidine nitrogen increases ring strain, making it vulnerable to nucleophilic attack by solvents or counter-ions, leading to decomposition.[1][2]
-
Solution:
-
Use Milder Acidic Conditions: Switch from trifluoroacetic acid (TFA) to a milder acid like 4M HCl in dioxane or aqueous phosphoric acid.[3][4]
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at 0°C can also minimize ring-opening.
-
Choose Aprotic Solvents: Aprotic solvents are generally preferred over protic solvents when working under acidic conditions with sensitive rings like azetidine.[1]
-
Consider Non-Acidic Methods: If ring-opening persists, alternative deprotection methods that avoid strong acids should be used. (See "Alternative Deprotection Methods" table below).[5]
-
-
Issue 2: The reaction is sluggish or incomplete.
-
Question: After several hours, I still have a significant amount of starting material left. How can I drive the reaction to completion?
-
Answer: Incomplete deprotection is a common issue that can stem from several factors.[6]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength: The conditions may be too mild. If using 20-25% TFA in dichloromethane (DCM), consider increasing the concentration to 50%.[3][7]
-
Inadequate Reaction Time: Some substrates, especially those with steric hindrance, may require longer reaction times.[4][6] Continue to monitor the reaction for an extended period.
-
Reagent Quality: TFA is hygroscopic; the presence of water can reduce its effective acidity.[6] Use fresh, high-quality reagents.
-
Stronger Acid System: For particularly resistant substrates, switching to a stronger system like 4M HCl in dioxane may be necessary.[4]
-
-
Issue 3: A new peak with a mass increase of +56 Da is observed.
-
Question: My mass spectrum shows a significant peak corresponding to the mass of my desired product +56. What is this side product?
-
Answer: This mass increase is a characteristic sign of tert-butylation.[7] During acid-mediated deprotection, a reactive tert-butyl cation is generated.[7] This electrophile can alkylate nucleophilic sites on your molecule, including the deprotected azetidine nitrogen itself or other sensitive functional groups.
-
Solution:
-
Use Scavengers: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[7] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Triethylsilane (TES)
-
-
A typical deprotection cocktail for sensitive substrates is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
-
Issue 4: Formation of an enamine byproduct.
-
Question: I am observing a byproduct that I suspect is an enamine. How does this form and how can I prevent it?
-
Answer: If your substrate or subsequent reactants contain an aldehyde or ketone, the deprotected secondary amine of the 3-fluoroazetidine can react to form an iminium ion. This intermediate can then tautomerize to a more stable enamine.[8][9]
-
Solution:
-
This is typically a post-deprotection issue. If the deprotected amine is to be used in a subsequent step, ensure the reaction conditions are not conducive to enamine formation (e.g., avoid acidic conditions if a ketone/aldehyde is present).
-
If the carbonyl group is part of the same molecule, consider protecting it before the Boc deprotection step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc deprotection of this compound? A1: The most common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7] A typical starting point is a 25-50% (v/v) solution of TFA in DCM, stirred at room temperature for 30 minutes to 2 hours.[7][10]
Q2: How does the 3-fluoro substituent affect the deprotection reaction? A2: The fluorine atom is a strong electron-withdrawing group. This is expected to decrease the basicity of the azetidine nitrogen. While this can make the nitrogen less prone to protonation, the inherent ring strain of the azetidine system remains the dominant factor making it susceptible to acid-mediated ring-opening.[1] Care must still be taken to use the mildest effective conditions.
Q3: Are there non-acidic alternatives to TFA or HCl? A3: Yes, several methods avoid strong acids and can be beneficial for substrates with acid-sensitive functional groups.[5] These include thermal deprotection (heating in a suitable solvent like boiling water or trifluoroethanol), or using reagents like oxalyl chloride in methanol.[5][11][12]
Q4: How can I best monitor the progress of the deprotection? A4: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC will show the disappearance of the starting material spot and the appearance of a new, more polar product spot. LC-MS is ideal for quantitatively tracking the reaction and identifying any side products by mass.[4]
Data Presentation
Table 1: Comparison of Selected Deprotection Methods
| Method/Reagent | Conditions | Typical Time | Yield (%) | Notes & Cautions |
| TFA / DCM | 25-50% TFA in DCM, Room Temp | 0.5 - 2 h | Variable | Standard method; risk of ring-opening and tert-butylation.[7] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temp | 1 - 2 h | Variable | Often cleaner than TFA but still strongly acidic; risk of ring-opening.[4] |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, Methanol, Room Temp | 1 - 4 h | >70% | Mild method, good for acid-sensitive substrates.[11] |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Quantitative | A "green" and neutral method, but requires thermal stability of the substrate.[5][12] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the N-Boc-3-fluoroazetidine substrate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). For sensitive substrates, consider adding scavengers like TIS (2.5%).[7]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted.[7]
Protocol 2: Mild Deprotection with HCl in Dioxane
-
Suspend the N-Boc-3-fluoroazetidine substrate in a 4M solution of HCl in 1,4-dioxane.[4]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until completion.[4]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[4]
-
If the free amine is required, a basic work-up can be performed.
Protocol 3: Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the N-Boc-3-fluoroazetidine substrate (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise at room temperature.[11]
-
Stir the mixture for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to isolate the deprotected product.[11] This method often provides a clean product, minimizing the need for further purification.
Visualizations
Caption: General experimental workflow for N-Boc deprotection.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Decision tree for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - Mechanism for cyclic enamine formation after N-Boc deprotection - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcours.net [mcours.net]
Technical Support Center: Purification of 3-Fluoroazetidine Hydrochloride
Welcome to the technical support center for the purification of 3-Fluoroazetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound hydrochloride?
A1: Commercially available this compound hydrochloride is typically offered at purities of 95%, 97%, or >98%.[1][2][3] It is important to select a grade appropriate for your specific application.
Q2: What is the physical form and appearance of pure this compound hydrochloride?
A2: Pure this compound hydrochloride is a white to off-white solid or crystalline powder.[2][4] If your material is significantly discolored (e.g., brown or yellow), it may indicate the presence of impurities.
Q3: How should this compound hydrochloride be stored?
A3: For long-term stability, it is recommended to store the compound in a freezer.[1] It should be kept in a tightly sealed container to protect it from moisture.
Q4: What are the common impurities that might be present in crude this compound hydrochloride?
A4: Potential impurities can originate from the synthetic route. Based on common synthetic methods, impurities may include:
-
Residual Solvents: Such as methanol, ethanol, ethyl acetate, or dichloromethane.
-
Unreacted Intermediates: Depending on the synthetic pathway, these could include protected azetidine precursors.
-
By-products: Formed during the fluorination or deprotection steps.
-
Inorganic Salts: Such as sodium chloride, if aqueous HCl and a base were used during workup.[5]
Q5: Is this compound hydrochloride water-soluble?
A5: Yes, as a hydrochloride salt, it is expected to have good solubility in water.[6] This property can be utilized in certain purification steps but can also present challenges during extraction with aqueous solutions.
Troubleshooting Guide
Problem 1: The purified material is an oil or a sticky solid and does not crystallize.
| Possible Cause | Suggested Solution |
| Residual Solvent | Dry the material under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Hygroscopic Nature | The compound may have absorbed atmospheric moisture. Handle the material under an inert atmosphere (e.g., nitrogen or argon). Attempt to recrystallize from anhydrous solvents. |
| Presence of Impurities | Oily impurities can inhibit crystallization. Try washing the crude material with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or cold acetone).[7] Column chromatography may be necessary for difficult-to-remove impurities. |
| Incorrect Solvent System for Crystallization | The chosen solvent may be too good a solvent. Try adding a less polar "anti-solvent" dropwise to the solution of your compound until turbidity is observed, then warm to redissolve and cool slowly. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether.[7] |
Problem 2: The product is discolored (yellow or brown).
| Possible Cause | Suggested Solution |
| Chromophoric Impurities | These are often polar, colored by-products from the synthesis. |
| Degradation | The compound may have degraded due to heat, light, or air exposure. |
| Solution A: Activated Carbon Treatment | Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and add a small amount of activated carbon (charcoal). Heat the suspension gently with stirring for 15-30 minutes, then filter the hot solution through celite to remove the carbon.[7] Proceed with crystallization of the decolorized solution. |
| Solution B: Recrystallization | Recrystallization from an appropriate solvent system can effectively remove colored impurities. Multiple recrystallizations may be necessary. |
Problem 3: Low recovery after recrystallization.
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Use a smaller volume of solvent. Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Dilute the solution with a small amount of additional hot solvent before filtering. |
| The chosen solvent is not ideal. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. |
Quantitative Data Summary
| Parameter | Typical Value | Source |
| Commercial Purity | ≥95.0% to >98.0% | [2][4] |
| Molecular Weight | 111.55 g/mol | [8] |
| Melting Point | Approximately 130 °C | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound hydrochloride
This is a general protocol that may require optimization for your specific material.
-
Solvent Selection: Based on general principles for small amine hydrochlorides, suitable solvent systems include:
-
Isopropanol
-
Ethanol
-
Methanol/Ethyl Acetate
-
Isopropanol/Diethyl Ether
-
-
Procedure: a. Place the crude this compound hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid dissolves completely. c. If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for 5-10 minutes. d. Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used). e. If using a co-solvent, add the second solvent (e.g., diethyl ether) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. f. Cover the flask and allow the solution to cool slowly to room temperature. g. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. h. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or a cold, less polar solvent (e.g., cold diethyl ether). i. Dry the purified crystals under high vacuum.
Visualizations
Caption: General workflow for the purification of this compound hydrochloride by recrystallization.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 3. This compound, HCl | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. echemi.com [echemi.com]
- 6. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing 3-Fluoroazetidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields for the synthesis of 3-Fluoroazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Fluorination of 3-Hydroxyazetidine Derivatives: This is a widely used method that involves the treatment of a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, with a fluorinating agent.
-
Ring-opening of 1-azabicyclo[1.1.0]butanes: This method utilizes reagents like Olah's reagent (pyridine-HF) or liquid hydrogen fluoride to open the strained bicyclic system. While yields for the ring-opening can be good, the synthesis of the starting material can be a multi-step and challenging process.[1][2]
-
From γ-bromo-β-fluoroamines: A three-step procedure starting from N-(alkylidene or 1-arylmethylidene)-γ-bromo-β-fluoroamines has been reported as an efficient route.[2]
-
Multi-step synthesis from epichlorohydrin: A patented method reports a high-yield (up to 85%) synthesis starting from readily available materials and proceeding through a series of intermediates.[3]
Q2: Which fluorinating agent is recommended for the conversion of 3-hydroxyazetidine to this compound?
A2: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the deoxyfluorination of 3-hydroxyazetidine derivatives.[1] Other fluorinating agents like Deoxo-Fluor® may also be employed. The choice of reagent can be influenced by the specific substrate, desired reaction conditions, and safety considerations.
Q3: What are the typical yields for this compound synthesis?
A3: Reaction yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, a patented multi-step synthesis reports an overall yield of up to 85%.[3] In contrast, another patented route involving fluorination with N-fluorobenzenesulfonimide (NFSI) reports a lower total yield of 51.6%.[3] The fluorination of N-Boc-3-hydroxyazetidine with DAST can also provide good yields, but these are often dependent on careful control of the reaction conditions to minimize side reactions.
Q4: What are the critical safety precautions when working with fluorinating agents like DAST?
A4: Fluorinating agents like DAST are hazardous and must be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic and corrosive hydrogen fluoride (HF). Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Reactions should be quenched carefully, typically with a saturated aqueous solution of sodium bicarbonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting & Optimization |
| Incomplete reaction | Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material. Increase reaction time/temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. Be aware that higher temperatures can promote side reactions.[4] |
| Degradation of starting material or product | Lower reaction temperature: High temperatures, especially in the presence of strong acids or bases, can lead to decomposition.[4] Use of milder reagents: Consider using a less aggressive fluorinating agent if substrate decomposition is suspected. |
| Moisture in the reaction | Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Fluorinating agents like DAST are highly sensitive to moisture. |
| Poor quality of reagents | Verify reagent purity: Use freshly opened or properly stored reagents. The purity of the starting 3-hydroxyazetidine derivative is crucial. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting & Optimization |
| Elimination side reactions | Lower reaction temperature: Elimination is often favored at higher temperatures.[4] Choice of base/solvent: The choice of solvent and any added base can influence the extent of elimination. Experiment with non-polar aprotic solvents. |
| Ring-opening of the azetidine ring | Milder reaction conditions: Azetidine rings are strained and can be susceptible to ring-opening. Use the mildest possible conditions to effect the desired transformation.[5] |
| Wagner-Meerwein rearrangements (with DAST) | Optimize reaction temperature: Carbocationic rearrangements can occur with DAST.[4] Running the reaction at a lower temperature may suppress these rearrangements. |
| Dimerization or polymerization | Control concentration: Intermolecular reactions can be favored at high concentrations. Consider running the reaction at a higher dilution.[5] |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting & Optimization |
| Co-elution of product and byproducts | Alternative chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (neutral or basic), or employing a different solvent system.[4] |
| Product is water-soluble | Extraction with different solvents: If the product has significant water solubility, try extracting with a more polar organic solvent. Lyophilization: For highly water-soluble products, lyophilization of the aqueous layer can be an effective isolation method.[4] |
| Residual impurities after work-up | Thorough washing: During the aqueous work-up, ensure thorough washing of the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. |
Data Presentation
Table 1: Comparison of Selected Synthetic Routes for this compound Derivatives
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Key Considerations | Reference |
| "Compound I" | Trimethylsilyl cyanide, DAST | 4 | up to 85% | Milder conditions, high overall yield. | [3] |
| N-Boc-azetidin-3-one | (Boc)₂O, NFSI, LiHMDS | 2 | 51.6% | Requires very low temperature (-78 °C). | [3] |
| N-Boc-3-hydroxyazetidine | DAST | 1 | Variable | Common method, requires optimization to minimize byproducts. | [1] |
| N-allyl imines | NBS, Et₃N·3HF | 3 | Good | Efficient three-step procedure. | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine using DAST
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq.) dropwise to the cooled solution via the dropping funnel.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution will occur.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-fluoroazetidine.
Protocol 2: General Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of ethyl acetate and petroleum ether).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: General workflow for the synthesis of N-Boc-3-fluoroazetidine.
Caption: Decision tree for troubleshooting low reaction yields.
References
stability of 3-Fluoroazetidine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-fluoroazetidine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
Q2: What is the likely degradation pathway of this compound in acidic conditions?
A2: Under acidic conditions, the nitrogen atom of the azetidine ring is likely to be protonated, forming a positively charged azetidinium ion. This protonation makes the ring significantly more susceptible to nucleophilic attack, leading to ring-opening. A forced degradation study on a complex molecule containing an azetidine core demonstrated a degradation mechanism involving the formation of an azetidinium ion.[1] The subsequent nucleophilic attack by water or other nucleophiles present in the medium would result in the cleavage of a carbon-nitrogen bond.
Q3: What is the expected degradation pathway of this compound in basic conditions?
A3: In basic conditions, the degradation is expected to occur via nucleophilic attack of a hydroxide ion (or other strong nucleophile) on one of the carbon atoms of the azetidine ring. The inherent strain of the four-membered ring facilitates this ring-opening reaction. The electron-withdrawing nature of the fluorine atom at the 3-position may increase the electrophilicity of the ring carbons, potentially making the molecule more susceptible to nucleophilic attack.
Q4: Are there any quantitative data on the stability of this compound at different pH values?
A4: To date, specific pH-rate profiles or quantitative data, such as half-life (t½) at various pH levels for this compound, are not available in peer-reviewed literature. To obtain this data, a forced degradation study would need to be conducted. General protocols for such studies are available and can be adapted for this compound.
Q5: How does the fluorine substituent affect the stability of the azetidine ring?
A5: The fluorine atom is a strong electron-withdrawing group. This can have two opposing effects. On one hand, it can decrease the basicity of the nitrogen atom, which might slightly reduce the propensity for protonation under acidic conditions. On the other hand, the inductive effect of fluorine can make the ring carbon atoms more electron-deficient and thus more susceptible to nucleophilic attack, which is a key step in both acidic and basic degradation pathways. A study on N-substituted aryl azetidines highlighted that electronic effects significantly impact the rate of decomposition.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound in a reaction mixture. | The reaction medium is either strongly acidic or basic. | Buffer the reaction medium to a neutral or near-neutral pH if the reaction chemistry allows. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation. |
| Formation of unexpected side products during a reaction. | Ring-opening of the this compound has occurred, and the resulting intermediates are reacting further. | Characterize the side products using techniques like LC-MS and NMR to confirm if they are consistent with azetidine ring-opening. Adjust reaction conditions (pH, temperature, reaction time) to suppress this degradation pathway. |
| Inconsistent results in bioassays. | The this compound stock solution, potentially prepared in an unbuffered or slightly acidic/basic aqueous solution, is degrading over time. | Prepare fresh stock solutions of this compound before each experiment. If solutions need to be stored, flash-freeze and store them at -80°C. It is advisable to re-analyze the concentration of the stock solution if it has been stored for an extended period. |
| Difficulty in purifying a product containing the this compound moiety on silica gel. | The acidic nature of silica gel may be causing on-column degradation of the this compound. | Consider using a different stationary phase for chromatography, such as alumina (basic or neutral). Alternatively, the silica gel can be neutralized by pre-treating it with a solution of a volatile base like triethylamine in the eluent. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions. Researchers should adapt this protocol to their specific experimental setup and analytical capabilities.
1. Materials and Reagents:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Suitable buffer solutions (e.g., phosphate, borate)
-
HPLC system with a UV detector or a mass spectrometer
-
A suitable HPLC column (e.g., C18)
-
pH meter
-
Thermostatically controlled water bath or oven
2. Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride in high-purity water at a known concentration (e.g., 1 mg/mL).
3. Degradation Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
At specified time points, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute with the mobile phase for analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with water and storing it under the same temperature conditions.
-
4. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining this compound at each time point.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizations
Proposed Degradation Pathway under Acidic Conditions
Caption: Proposed acid-catalyzed degradation of this compound.
Proposed Degradation Pathway under Basic Conditions
Caption: Proposed base-catalyzed degradation of this compound.
References
- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound HYDROCHLORIDE(617718-46-4) 1H NMR spectrum [chemicalbook.com]
- 3. 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE(288315-03-7) 1H NMR spectrum [chemicalbook.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluoroazetidine from 3-Azetidinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoroazetidine from 3-azetidinol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-protected this compound from the corresponding N-protected 3-azetidinol using deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) or Deoxofluor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Fluorinating Agent: DAST and Deoxofluor are moisture-sensitive.[1][2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Starting Material Quality: Impure N-protected 3-azetidinol. | 1. Use a fresh, unopened bottle of the fluorinating agent or a recently purchased one. Handle under anhydrous conditions. 2. Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or slowly increasing the temperature (note: DAST can decompose violently at elevated temperatures).[1] 3. Ensure the starting material is pure and dry. Recrystallize or purify by column chromatography if necessary. |
| Presence of a Major Byproduct with a Lower Polarity than the Product | 1. Elimination Reaction: Formation of N-protected 3-azetine. This is a common side reaction in deoxyfluorination.[3] 2. Rearrangement: Although less common for this substrate, rearrangement to a more stable ring system can occur.[4] | 1. Use a less hindered base or a fluorinating agent less prone to promoting elimination, such as Deoxofluor, which is more thermally stable than DAST.[2][3] Running the reaction at lower temperatures may also suppress elimination. 2. If rearrangement is suspected, thorough characterization of the byproduct by NMR and MS is required. Consider alternative fluorination strategies. |
| Presence of Unreacted Starting Material | 1. Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is critical. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent. 2. Allow the reaction to warm slowly from a low temperature (e.g., -78 °C) to 0 °C or room temperature and monitor for conversion.[1] |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired this compound and the elimination byproduct can have similar polarities. 2. Hydrolysis of Fluorinating Agent: Byproducts from the hydrolysis of DAST or Deoxofluor can complicate purification. | 1. Utilize a high-resolution chromatography system (e.g., automated flash chromatography) with a shallow solvent gradient. 2. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to quench and remove hydrolytic byproducts before chromatographic purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 3-azetidinol?
A1: The most common byproduct is the corresponding N-protected 3-azetine, which results from an elimination side reaction. Unreacted N-protected 3-azetidinol is also frequently observed. In some cases, rearrangement products or products resulting from the decomposition of the strained azetidine ring may be formed, though these are typically less common.[3][5]
Q2: Which fluorinating agent is better, DAST or Deoxofluor?
A2: Both DAST and Deoxofluor are effective for this transformation. Deoxofluor is generally considered more thermally stable than DAST, which can sometimes lead to cleaner reactions with fewer byproducts, particularly on a larger scale.[2][3] However, DAST is also widely used with good success.[1] The choice may depend on the specific substrate, scale, and safety considerations.
Q3: What is the role of the protecting group on the azetidine nitrogen?
A3: The protecting group, typically a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, serves two main purposes. Firstly, it prevents the free amine from reacting with the fluorinating agent. Secondly, it can influence the reactivity and stability of the azetidine ring. The choice of protecting group can affect the solubility of the starting material and product, as well as the conditions required for its eventual removal.[6][7]
Q4: How can I minimize the formation of the elimination byproduct (N-protected 3-azetine)?
A4: To minimize elimination, it is recommended to carry out the reaction at the lowest temperature that allows for a reasonable reaction rate. Using a more thermally stable and less acidic fluorinating agent like Deoxofluor can also be beneficial.[2][3] Careful control of the addition rate of the fluorinating agent at low temperatures can also help to suppress side reactions.
Q5: What are the safety precautions I should take when working with DAST or Deoxofluor?
A5: DAST and Deoxofluor are hazardous reagents that should be handled with extreme care in a well-ventilated fume hood. They are corrosive and react violently with water, releasing toxic hydrogen fluoride (HF) gas.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. DAST is known to be thermally unstable and can decompose explosively at temperatures above 90 °C.[1] It is crucial to avoid heating DAST and to have a quenching plan in place for the reaction.
Experimental Protocols
Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol using DAST
-
Preparation: To a solution of N-Boc-3-azetidinol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere (nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-fluoroazetidine as a colorless oil.
Synthesis of N-Cbz-3-fluoroazetidine from N-Cbz-3-azetidinol using Deoxofluor
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Cbz-3-azetidinol (1.0 eq.) in anhydrous DCM (0.1 M) and cool the solution to 0 °C.
-
Fluorination: Add Deoxofluor (1.3 eq.) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: After completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of sodium bicarbonate.
-
Workup: Extract the mixture with DCM (3 x 25 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash chromatography on silica gel to yield N-Cbz-3-fluoroazetidine.
Quantitative Data Summary
| Protecting Group | Fluorinating Agent | Typical Yield | Key Byproducts | Reference(s) |
| Boc | DAST | 60-80% | N-Boc-3-azetine | |
| Cbz | DAST | 65-85% | N-Cbz-3-azetine | [6] |
| Boc | Deoxofluor | 70-90% | N-Boc-3-azetine (often in lower amounts compared to DAST) | [2][3] |
| Cbz | Deoxofluor | 75-95% | N-Cbz-3-azetine (often in lower amounts compared to DAST) | [2][3] |
Note: Yields are highly dependent on reaction conditions and scale.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of N-Protected 3-Fluoroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of N-protected 3-fluoroazetidine in nucleophilic substitution reactions.
Introduction
N-protected this compound is a valuable building block in medicinal chemistry. However, its utilization can be hampered by low reactivity in nucleophilic substitution reactions at the C-3 position. This low reactivity is attributed to the strong electron-withdrawing effect of the fluorine atom and the N-protecting group, which deactivates the azetidine ring towards nucleophilic attack. This guide provides practical advice and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with N-Boc-3-fluoroazetidine failing or giving low yields?
A1: Several factors can contribute to the low reactivity of N-Boc-3-fluoroazetidine:
-
Electronic Effects: The fluorine atom and the Boc-protecting group are strongly electron-withdrawing, reducing the electrophilicity of the C-3 carbon.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the nucleophile.
-
Ring Strain: While the inherent ring strain of the azetidine ring can in some cases facilitate ring-opening reactions, it does not always translate to faster substitution at an unactivated carbon.[1]
-
Poor Leaving Group: Fluorine is not an excellent leaving group compared to heavier halogens.
Q2: Which N-protecting group is better for enhancing reactivity, Boc or Cbz?
A2: The choice of protecting group can influence reactivity. While direct comparative studies on this compound are limited, general principles suggest:
-
N-Boc (tert-Butoxycarbonyl): The Boc group is electron-withdrawing and sterically bulky, which can decrease the nucleophilicity of the azetidine nitrogen and potentially hinder the approach of a nucleophile.[2]
-
N-Cbz (Benzyloxycarbonyl): The Cbz group is also electron-withdrawing but is generally considered less sterically demanding than the Boc group.[3]
In some contexts, a less electron-withdrawing or a more activating protecting group might be beneficial. For instance, N-sulfonyl groups can activate the azetidine ring towards ring-opening, which may be channeled into a productive substitution under carefully controlled conditions.[4]
Q3: Can the azetidine ring open during the reaction? How can I prevent this?
A3: Yes, the strained four-membered ring is susceptible to ring-opening, especially under harsh acidic or basic conditions, or in the presence of certain Lewis acids.[1][5] To minimize ring-opening:
-
Control pH: Avoid strongly acidic or basic conditions. If your nucleophile is a strong base, consider using a milder base in conjunction with the conjugate acid of the nucleophile.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.[5]
-
Protecting Group Choice: Electron-withdrawing protecting groups can sometimes increase susceptibility to ring-opening by nucleophiles.[1]
-
Careful Deprotection: During the final deprotection step, use mild conditions. For Boc deprotection, using a lower concentration of a strong acid like TFA at reduced temperatures can help.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion
Symptoms:
-
Starting material remains largely unreacted after the specified reaction time.
-
TLC or LC-MS analysis shows predominantly starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Insufficient Reactivity of the Substrate | 1. Activate the Substrate: Employ a Lewis acid to coordinate to the fluorine or the carbonyl of the protecting group, thereby increasing the electrophilicity of the C-3 carbon. 2. Change the Protecting Group: Consider switching to a more activating protecting group if feasible for your synthetic route. |
| Weak Nucleophile | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base to generate the more reactive conjugate base (alkoxide or amide) in situ. 2. Use a More Reactive Nucleophile: If possible, switch to a stronger nucleophile. |
| Suboptimal Reaction Conditions | 1. Increase Temperature: Gradually increase the reaction temperature. For thermally stable compounds, consider using microwave irradiation to accelerate the reaction. 2. Optimize Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. |
Issue 2: Formation of Side Products (e.g., Ring-Opened Products)
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS.
-
Isolation of products with a different molecular weight than the expected substituted azetidine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Harsh Reaction Conditions | 1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Reagents: If using a strong base or acid, switch to a milder alternative. |
| Lewis Acid-Induced Ring Opening | 1. Screen Lewis Acids: Test different Lewis acids. "Softer" Lewis acids may be less prone to inducing ring-opening.[1] 2. Stoichiometry and Temperature: Use a catalytic amount of the Lewis acid and maintain low temperatures. |
| Instability of the Product | 1. In-situ Analysis: Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed to prevent product degradation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol provides a starting point for the reaction of N-Boc-3-fluoroazetidine with a primary or secondary amine.
Materials:
-
N-Boc-3-fluoroazetidine
-
Amine nucleophile (1.5 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 - 3.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-fluoroazetidine (1.0 equivalent) and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.5 - 2.0 equivalents) and the base (e.g., K₂CO₃, 2.0 - 3.0 equivalents).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Nucleophilic Substitution with an Alcohol
This protocol describes a method to enhance the reactivity of N-Boc-3-fluoroazetidine towards a less reactive alcohol nucleophile using a Lewis acid.
Materials:
-
N-Boc-3-fluoroazetidine
-
Alcohol nucleophile (2.0 - 3.0 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or another suitable Lewis acid (10-20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (2.0 - 3.0 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (2.0 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
In a separate flask, dissolve N-Boc-3-fluoroazetidine (1.0 equivalent) and the Lewis acid (e.g., Cu(OTf)₂, 10-20 mol%) in anhydrous THF.[6]
-
Slowly add the solution of N-Boc-3-fluoroazetidine and the Lewis acid to the prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Microwave-Assisted Nucleophilic Substitution
Microwave irradiation can significantly accelerate slow reactions.
Materials:
-
N-Boc-3-fluoroazetidine
-
Nucleophile (1.5 - 2.0 equivalents)
-
Base (if required, e.g., K₂CO₃)
-
Suitable microwave-safe solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine N-Boc-3-fluoroazetidine (1.0 equivalent), the nucleophile (1.5 - 2.0 equivalents), and the base (if necessary).
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
-
Monitor the reaction progress after cooling.
-
Work up and purify the product as described in the previous protocols.
Data Presentation
Due to the limited availability of direct comparative data for N-protected this compound, the following table provides an illustrative comparison of reaction conditions based on general principles of nucleophilic substitution.
Table 1: Illustrative Reaction Conditions for Nucleophilic Substitution on N-Boc-3-Fluoroazetidine
| Nucleophile | Base | Solvent | Temperature (°C) | Activation Method | Expected Outcome |
| Primary Amine | K₂CO₃ | DMF | 80-120 | Thermal | Moderate to Good Yield |
| Secondary Amine | K₂CO₃ | DMSO | 100-140 | Thermal | Moderate Yield |
| Thiol | NaH | THF | 25-60 | Base-mediated | Moderate to Good Yield |
| Alcohol | NaH | THF | 25-60 | Base-mediated | Low to Moderate Yield |
| Alcohol | NaH | THF | 25-60 | Lewis Acid (e.g., Cu(OTf)₂) | Improved Yield |
| Primary Amine | K₂CO₃ | Acetonitrile | 120-150 | Microwave | Rapid reaction, Moderate to Good Yield |
Visualizations
Troubleshooting Workflow for Low Reactivity
Decision Pathway for Reaction Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
preventing ring-opening of 3-Fluoroazetidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and modification of 3-fluoroazetidine derivatives. The inherent ring strain of the azetidine core, coupled with the electronic effects of the fluorine substituent, can lead to specific stability issues, primarily ring-opening. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives prone to ring-opening?
A1: The four-membered azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol). This strain makes the ring susceptible to nucleophilic attack and cleavage. The presence of a fluorine atom at the 3-position can further influence the ring's electronic properties. Under acidic conditions, protonation of the azetidine nitrogen increases ring strain, making it even more electrophilic and prone to ring-opening by nucleophiles.
Q2: What are the most common conditions that lead to the ring-opening of this compound derivatives?
A2: Acidic conditions are the primary cause of ring-opening. Strong acids, and even mild acids over prolonged periods, can protonate the azetidine nitrogen, initiating degradation. Elevated temperatures can also accelerate this process. Certain nucleophiles can also promote ring-opening, especially when the azetidine nitrogen is activated (e.g., as an azetidinium ion).
Q3: How can I prevent ring-opening during my reactions?
A3: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups reduce the nucleophilicity and basicity of the nitrogen, preventing protonation and subsequent ring-opening under many acidic conditions. Additionally, maintaining a neutral or basic pH, using aprotic solvents, and keeping reaction temperatures low can significantly improve stability.
Q4: My N-Boc protected this compound derivative is undergoing ring-opening during purification on silica gel. What should I do?
A4: Silica gel is inherently acidic and can cause the degradation of sensitive compounds like N-Boc-3-fluoroazetidine. To prevent this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine). Alternatively, you can use a less acidic stationary phase like alumina (neutral or basic) or perform purification using other techniques such as preparative HPLC with a buffered mobile phase.
Q5: I am trying to deprotect the N-Boc group from my this compound derivative, but the ring is opening. What are some milder deprotection methods?
A5: Standard strong acid deprotection methods (e.g., neat TFA) can be too harsh. Consider using milder acidic conditions, such as 20-50% TFA in dichloromethane (DCM) at 0°C for a short duration, or 4M HCl in dioxane. Another effective mild method is using oxalyl chloride in methanol at room temperature. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-exposure to acidic conditions.
Troubleshooting Guides
Issue 1: Ring-Opening During Synthesis or Workup
Symptoms:
-
Appearance of unexpected polar byproducts in TLC or LC-MS analysis.
-
Low isolated yield of the desired this compound derivative.
-
Complex NMR spectra with signals that do not correspond to the expected product.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Reaction Conditions | Maintain the reaction pH above 7 whenever possible. If acidic conditions are necessary, use the mildest acid possible for the shortest duration. Consider running the reaction at a lower temperature to decrease the rate of decomposition. |
| Acidic Workup | During aqueous workup, neutralize any acidic solutions with a base (e.g., NaHCO₃, Na₂CO₃) before extraction. Wash the organic layer with a basic aqueous solution to remove any residual acid. |
| Protic Solvents | Use aprotic solvents (e.g., THF, DCM, acetonitrile) instead of protic solvents (e.g., methanol, ethanol) when working under potentially acidic conditions, as protic solvents can facilitate protonation of the azetidine nitrogen. |
| Unprotected Azetidine Nitrogen | Protect the azetidine nitrogen with a Boc or Cbz group early in the synthetic sequence to enhance stability. |
Issue 2: Ring-Opening During N-Deprotection
Symptoms:
-
Formation of ring-opened byproducts during the removal of N-Boc or N-Cbz groups.
-
Low or no yield of the deprotected this compound.
-
TLC or LC-MS shows consumption of starting material but no formation of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Acidic Deprotection (N-Boc) | Avoid using strong acids like neat TFA. Use milder conditions such as 20-50% TFA in DCM at 0°C or 4M HCl in dioxane. A non-acidic alternative is using oxalyl chloride in methanol.[1][2] |
| Harsh Hydrogenolysis Conditions (N-Cbz) | Standard hydrogenolysis (H₂, Pd/C) can sometimes lead to side reactions. Consider using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid, which often proceeds under milder conditions.[3] |
| Prolonged Reaction Time | Monitor the deprotection reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions. |
| Elevated Temperature | Perform the deprotection at the lowest effective temperature. For many mild deprotection methods, room temperature or even 0°C is sufficient. |
Data Presentation: Stability of Azetidine Derivatives
| Compound | pH | Half-life (T₁/₂) at Room Temperature |
| N-phenyl azetidine analogue | 1.8 | 0.5 hours |
| N-phenyl azetidine analogue | 2.7 | 1.2 hours |
| N-phenyl azetidine analogue | 7.0 | Stable |
| N-(4-cyanophenyl)azetidine analogue | 1.8 | < 5 minutes |
| N-(3-pyridyl)azetidine analogue | 1.8 | 3.8 hours |
Data adapted from studies on N-substituted aryl azetidines and is intended for illustrative purposes.
This data clearly demonstrates the significant impact of pH on the stability of the azetidine ring, with much greater stability observed at neutral pH.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound Hydrochloride
This protocol describes the protection of the this compound nitrogen with a tert-butoxycarbonyl (Boc) group.[4]
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq) or sodium carbonate (1.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (staining with potassium permanganate or ninhydrin).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on neutralized silica gel to yield N-Boc-3-fluoroazetidine. A reported yield for a similar reaction is around 90%.[4]
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride
This protocol provides a mild alternative to strong acid-catalyzed deprotection of the N-Boc group.[1]
Materials:
-
N-Boc-3-fluoroazetidine derivative
-
Oxalyl chloride
-
Methanol (anhydrous)
-
Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-3-fluoroazetidine derivative (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (2.0-3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected this compound derivative.
Protocol 3: N-Cbz Protection of this compound Hydrochloride
This protocol details the protection of the this compound nitrogen with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions.[5]
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq). The pH should be maintained between 9 and 10.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the stirred solution, ensuring the temperature remains below 10°C.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the aqueous mixture with diethyl ether to remove unreacted Cbz-Cl.
-
The N-Cbz protected product can then be extracted with a suitable organic solvent after acidification of the aqueous layer if the product is an amino acid, or directly if it is a neutral amine. For N-Cbz-3-fluoroazetidine, direct extraction with a solvent like ethyl acetate is appropriate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Protocol 4: N-Cbz Deprotection by Catalytic Transfer Hydrogenation
This protocol offers a milder alternative to standard hydrogenolysis for the removal of the Cbz group.[3][6]
Materials:
-
N-Cbz-3-fluoroazetidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-Cbz-3-fluoroazetidine derivative (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add ammonium formate (5.0 eq) or formic acid (2-5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound derivative. If formic acid was used, the product will be the formate salt.
Mandatory Visualizations
Caption: Decision workflow for handling this compound derivatives.
Caption: Troubleshooting workflow for low yield in reactions.
Caption: Workflow for monitoring ring-opening by LC-MS.
References
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid [biblio.ugent.be]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-Arylation of 3-Fluoroazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 3-fluoroazetidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of this compound?
A1: The most prevalent and effective methods for the N-arylation of this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed cross-coupling reactions.[1][2] Both methods have their advantages and are chosen based on the specific substrate, desired scale, and tolerance of functional groups.
Q2: How does the 3-fluoro substituent affect the N-arylation reaction?
A2: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to decrease the nucleophilicity of the azetidine nitrogen. This can make the reaction more challenging compared to the N-arylation of unsubstituted azetidine.[3] Consequently, more reactive catalyst systems or harsher reaction conditions might be necessary to achieve good yields. The fluorine substituent can also influence the stability of the strained azetidine ring.
Q3: What are the typical starting materials for this reaction?
A3: The reaction typically involves coupling this compound, often used as its hydrochloride salt which requires neutralization in situ, with an aryl halide (bromide, iodide, or chloride) or an aryl boronic acid.[1][4] The choice of the aryl coupling partner depends on the chosen catalytic system (palladium or copper).
Q4: Is this compound prone to ring-opening during the reaction?
A4: Yes, like other azetidines, the strained four-membered ring of this compound is susceptible to ring-opening, especially under harsh conditions such as high temperatures or strongly acidic or basic media.[5] Careful optimization of reaction conditions is crucial to minimize this side reaction.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides practical solutions.
Issue 1: Low or No Yield of the N-arylated Product
Question: My N-arylation of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the N-arylation of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium or copper catalyst may be inactive.
-
Solution: Use a pre-activated catalyst or ensure that the active catalytic species is generated in situ. For palladium-catalyzed reactions, using a pre-catalyst like a G3 or G4 precatalyst can be beneficial.[6] Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Inappropriate Ligand: The choice of ligand is critical for the success of the coupling reaction.
-
Solution: Screen a variety of phosphine ligands (for palladium catalysis) such as XPhos, RuPhos, or BrettPhos, as these have shown broad utility in C-N cross-coupling reactions.[7] For copper-catalyzed reactions, ligands like 1,10-phenanthroline can be effective.
-
-
Incorrect Base: The strength and type of base are crucial for both the catalytic cycle and the stability of the starting materials and products.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7] For copper-catalyzed reactions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed. The base should be strong enough to deprotonate the azetidine but not so harsh as to cause degradation.
-
-
Suboptimal Solvent and Temperature: The reaction may not be running at the optimal temperature or in the most suitable solvent.
-
Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions, while DMF or DMSO are often used for copper-catalyzed couplings.[7] The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. A typical starting point is 80-110 °C.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is a common issue, often related to the reactivity of the starting materials or intermediates.
Common Side Reactions and Solutions:
-
Ring-Opening of the Azetidine: The strained azetidine ring can be opened by nucleophiles present in the reaction mixture, especially at elevated temperatures.
-
Solution: Lower the reaction temperature and shorten the reaction time. Using a milder base can also help to prevent ring-opening.
-
-
Hydrodehalogenation of the Aryl Halide: This is a common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced, leading to the formation of an arene.
-
Solution: This is often caused by β-hydride elimination from the palladium amide intermediate. The choice of ligand can significantly influence this side reaction. Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.
-
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl compounds.
-
Solution: This side reaction is often more prevalent at higher catalyst loadings and temperatures. Optimizing the catalyst loading and reaction temperature can help to minimize homocoupling.
-
Experimental Protocols
The following are generalized protocols that serve as a good starting point for the N-arylation of this compound. Optimization of these conditions for your specific substrate is highly recommended.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from established procedures for the N-arylation of cyclic amines.
Materials:
-
This compound hydrochloride
-
Aryl halide (bromide or iodide)
-
Palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., BrettPhos)
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound hydrochloride (1.2 equiv), the palladium pre-catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the base (2.5 equiv).
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Buchwald-Hartwig N-Arylation
References
- 1. d-nb.info [d-nb.info]
- 2. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Regioselectivity of 3-Fluoroazetidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-fluoroazetidine. The following information is designed to help you address common challenges and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in the nucleophilic substitution reaction with our this compound substrate. What are the primary factors influencing regioselectivity?
A1: The regioselectivity of nucleophilic attack on this compound is primarily governed by a combination of electronic and steric effects. The fluorine atom at the C3 position is a strong electron-withdrawing group, which significantly influences the electrophilicity of the adjacent carbon atoms. Generally, in the absence of significant steric hindrance, nucleophilic attack is favored at the carbon atom that can best stabilize the transition state. For this compound, this is often the C3 position due to the inductive effect of the fluorine atom. However, the choice of nucleophile, solvent, and the presence of activating groups (e.g., on the azetidine nitrogen) can alter this preference.
Q2: How does the nature of the nucleophile affect the regioselectivity of ring-opening reactions of N-activated 3-fluoroazetidinium ions?
A2: The regioselectivity of ring-opening reactions is highly dependent on the nature of the nucleophile.[1] "Hard" nucleophiles (e.g., azide, small amines) tend to favor attack at the more sterically accessible carbon, while "soft" nucleophiles may favor the carbon that leads to a more stable transition state, often influenced by electronic factors. In the case of N-activated 3-fluoroazetidinium ions, bulky or strong nucleophiles may preferentially attack the less substituted C2 or C4 positions to avoid steric clash with the fluorine atom at C3.[1]
Q3: Can Lewis acids be used to control the regioselectivity of reactions with this compound?
A3: Yes, Lewis acids can be effective in controlling regioselectivity, particularly in ring-opening reactions of N-activated azetidines. Lewis acids can coordinate to the nitrogen atom, increasing the strain of the ring and activating it towards nucleophilic attack. This coordination can also influence the electronic distribution within the ring, potentially directing the nucleophile to a specific carbon. For instance, in related systems, Lewis acid catalysis has been shown to promote highly regioselective S_N2-type ring-opening reactions.
Q4: We are struggling with low yields in our substitution reaction. What are some common causes?
A4: Low yields in reactions involving this compound can stem from several factors:
-
Incomplete activation: If your reaction involves an N-protected this compound, ensure the protecting group is suitable for the reaction conditions and that any necessary activation steps are complete.
-
Reaction temperature: Azetidines are strained rings, but reactions may still require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Careful temperature optimization is crucial.
-
Solvent choice: The solvent can significantly impact the solubility of your reagents and the stability of any intermediates. A solvent that can stabilize the transition state of the desired pathway is often beneficial.
-
Nucleophile strength: A weak nucleophile may not be reactive enough to efficiently attack the azetidine ring.
Q5: Are there any computational tools that can help predict the regioselectivity of our reaction before we run it in the lab?
A5: Absolutely. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of organic reactions.[2] By modeling the reaction pathways and calculating the activation energies for the formation of different regioisomers, you can gain insight into the most likely outcome of your reaction. This can save significant time and resources in the lab.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Approximately 1:1 mixture of C2/C4 and C3 substituted products. | Reaction is under thermodynamic control, or electronic and steric effects are not sufficiently differentiated. | - Modify the Nucleophile: Use a bulkier nucleophile to sterically hinder attack at the C2/C4 positions, favoring C3 substitution. Conversely, a smaller nucleophile might favor the more sterically accessible positions if the nitrogen is substituted with a bulky group. - Change the Solvent: A more polar, protic solvent can stabilize a more polar transition state, potentially favoring one regioisomer over another. - Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, which is often a single regioisomer. |
| Product ratio is inconsistent between batches. | Reaction is sensitive to minor variations in conditions (e.g., water content, temperature fluctuations). | - Ensure Strict Control of Reaction Conditions: Use anhydrous solvents, maintain a consistent temperature using a cryostat or oil bath, and ensure accurate measurement of all reagents. - Re-evaluate Reagent Purity: Impurities in starting materials or reagents can sometimes catalyze side reactions. |
Problem 2: Ring-Opening Instead of Substitution
| Symptom | Possible Cause | Suggested Solution |
| Desired C3-substituted product is not formed; instead, ring-opened amino alcohol derivatives are the major products. | The N-substituent on the azetidine is activating the ring for cleavage, or the reaction conditions are too harsh. | - Re-evaluate the N-Protecting Group: If using an N-sulfonyl or N-acyl group, consider a less activating group if substitution at C3 is the goal. - Use Milder Reaction Conditions: Lower the reaction temperature and consider using a milder base or nucleophile. - Employ a Lewis Acid Catalyst: In some cases, a Lewis acid can promote a more controlled, regioselective ring-opening, which may be a desirable outcome if planned. |
Data Presentation
The following table summarizes expected trends in regioselectivity based on general principles of organic chemistry applied to this compound. Note: Specific ratios are illustrative and will vary based on exact substrates and conditions.
| N-Substituent | Nucleophile | Key Factor | Expected Major Product | Anticipated Regioisomeric Ratio (C3:C2/C4) |
| -H | Small, hard (e.g., N₃⁻) | Electronic | C3-Substitution | >90:10 |
| -Boc | Bulky (e.g., i-PrO⁻) | Steric | C2/C4-Substitution | <20:80 |
| -Ts | Weak (e.g., MeOH) with Lewis Acid | Electronic & Catalysis | C3-Substitution (via ring opening) | >95:5 |
| -Bn | Strong, small (e.g., CN⁻) | Electronic | C3-Substitution | >80:20 |
Experimental Protocols
Key Experiment: Improving C3-Regioselectivity using a Bulky N-Substituent and a Small Nucleophile
This protocol aims to direct a small nucleophile to the C3 position by sterically hindering the C2 and C4 positions with a bulky N-substituent.
1. Synthesis of N-trityl-3-fluoroazetidine:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 10 minutes, then add trityl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-trityl-3-fluoroazetidine.
2. Nucleophilic Substitution with Sodium Azide:
-
To a solution of N-trityl-3-fluoroazetidine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction for the formation of the C3-azido product.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and ¹⁹F NMR to determine the regioselective ratio of C3-azido to C2/C4-azido products.
-
Purify the desired C3-substituted product by column chromatography.
Visualizations
Caption: Reaction pathway for nucleophilic substitution on this compound.
Caption: Troubleshooting flowchart for improving regioselectivity.
References
Technical Support Center: Scale-Up of 3-Fluoroazetidine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 3-Fluoroazetidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: Two common routes for the synthesis of N-protected this compound are the fluorination of N-protected 3-hydroxyazetidine and a multi-step synthesis starting from epichlorohydrin. The choice of route often depends on the availability of starting materials, safety considerations, and desired scale. A patented method highlights a pathway with milder conditions and higher yields, avoiding cryogenic temperatures and high-pressure hydrogenation, which are significant hurdles in large-scale production.[1]
Q2: What are the most significant challenges when scaling up the fluorination of N-Boc-3-hydroxyazetidine?
A2: The most significant challenges include:
-
Exothermic Reaction Control: Fluorination reactions are often highly exothermic. Poor heat dissipation in larger reactors can lead to temperature spikes, reducing selectivity and potentially causing runaway reactions.[2]
-
Reagent Selection and Handling: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) are effective but can be hazardous and require careful handling, especially at a large scale. Alternatives like Selectfluor® may offer a better safety profile.[2][3]
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield.[2]
-
Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale, complicating purification.
Q3: How can I improve the yield and selectivity of the azetidine ring formation?
A3: Low yields in azetidine ring formation are often due to competing intermolecular reactions. To favor the desired intramolecular cyclization, employing high-dilution conditions is recommended. This can be achieved by the slow addition of the substrate to the reaction mixture. The choice of a good leaving group, such as a tosylate or mesylate, is also crucial for efficient ring closure.
Q4: What are the common issues encountered during the deprotection of N-Boc-3-fluoroazetidine at scale?
A4: The primary challenge is the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be corrosive to equipment and may cause degradation of the acid-sensitive azetidine ring.[4][5] Ensuring complete removal of the acid and solvent without product degradation is also a key consideration. Milder deprotection methods can be explored to mitigate these issues.[5]
Q5: What purification strategies are effective for this compound hydrochloride on a large scale?
A5: While flash column chromatography is common at the lab scale, it is often not practical for large-scale production. Crystallization is the preferred method for purifying this compound hydrochloride at scale. Careful selection of the solvent system is critical to ensure high purity and yield.
Troubleshooting Guides
Issue 1: Low Yield in the Fluorination of N-Boc-3-hydroxyazetidine
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Temperature Control | Implement a jacketed reactor with efficient cooling and slower addition of the fluorinating agent to maintain the optimal reaction temperature.[2] |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). |
| Sub-optimal Fluorinating Agent | Evaluate different fluorinating agents. While DAST is common, other reagents like Deoxo-Fluor® or XtalFluor-E® might offer better performance for your specific substrate.[6] |
| Poor Mixing | Increase the stirring speed and consider the use of baffles in the reactor to ensure a homogeneous reaction mixture.[2] |
| Side Reactions (e.g., Elimination) | Running the reaction at a lower temperature, even if it extends the reaction time, can often minimize the formation of elimination byproducts. |
Issue 2: Incomplete N-Boc Deprotection
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Acid | Increase the equivalents of acid (e.g., HCl or TFA) used for the deprotection. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS until all the starting material is consumed. |
| Steric Hindrance | For sterically hindered substrates, consider alternative, harsher deprotection methods or longer reaction times at a slightly elevated temperature. |
| Precipitation of Starting Material | Ensure the N-Boc protected starting material is fully dissolved in the reaction solvent. |
Issue 3: Difficulty in Crystallization of this compound Hydrochloride
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent System | Screen a variety of solvent/anti-solvent systems to find the optimal conditions for crystallization. Common systems include isopropanol/diethyl ether and ethanol/heptane. |
| Presence of Impurities | Analyze the crude product for impurities that may be inhibiting crystallization. An additional purification step (e.g., a charcoal treatment) may be necessary. |
| Oiling Out | "Oiling out" can occur if the solution is supersaturated too quickly. Try a slower cooling rate or the slow addition of the anti-solvent. Seeding the solution with a small crystal of the desired product can also induce crystallization. |
| Incorrect pH | Ensure the pH of the solution is in the optimal range for the hydrochloride salt to precipitate. Adjust with HCl if necessary. |
Data Presentation
Table 1: Illustrative Comparison of Key Parameters for Fluorination at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactor Volume | 250 mL | 20 L | 1000 L |
| N-Boc-3-hydroxyazetidine | 10 g | 1 kg | 50 kg |
| Fluorinating Agent (DAST) | 1.2 eq | 1.15 eq | 1.1 eq |
| Solvent (DCM) | 100 mL | 10 L | 500 L |
| Reaction Temperature | -78 °C | -70 °C to -65 °C | -65 °C to -60 °C |
| Addition Time of Reagent | 30 min | 2 hours | 4-6 hours |
| Typical Yield | 85% | 75-80% | 70-75% |
| Purity (Crude) | >95% | 90-95% | 88-92% |
Note: This data is illustrative and may vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Fluorination of N-Boc-3-hydroxyazetidine with DAST
-
Preparation: Under an inert nitrogen atmosphere, charge a clean, dry, jacketed reactor with N-Boc-3-hydroxyazetidine and anhydrous dichloromethane (DCM).
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling system.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 to 1.2 equivalents) to the reaction mixture via an addition funnel over a period of 1-4 hours, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude N-Boc-3-fluoroazetidine.
Protocol 2: N-Boc Deprotection of N-Boc-3-fluoroazetidine
-
Dissolution: Dissolve the crude N-Boc-3-fluoroazetidine in a suitable solvent such as dioxane or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in dioxane, until the solution is saturated.
-
Precipitation: Stir the mixture at 0-5 °C. The this compound hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the product under vacuum to obtain this compound hydrochloride.
Visualizations
Caption: Synthetic workflow for this compound hydrochloride.
Caption: Troubleshooting logic for low yield in fluorination.
References
- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopicity of 3-Fluoroazetidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-Fluoroazetidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to ensure the integrity and successful use of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when handling this compound hydrochloride, providing direct answers and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride has formed clumps. Can I still use it?
A1: The formation of clumps is a common indicator of moisture absorption. While the material may still be usable, its purity and reactivity could be compromised. The presence of water can affect the accuracy of weighing and may interfere with certain chemical reactions. It is crucial to determine the water content before use. For reactions sensitive to moisture, it is recommended to dry the compound or use a fresh, unopened container.[1][2]
Q2: What are the ideal storage conditions for this compound hydrochloride?
A2: To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4] The storage area should be cool and dry. For long-term storage, keeping it in a desiccator with a suitable desiccant or in a freezer is recommended.[3]
Q3: How can I accurately weigh a hygroscopic compound like this compound hydrochloride?
A3: Accurate weighing of hygroscopic compounds requires minimizing exposure to atmospheric moisture. This can be achieved by working quickly and using a weighing vessel with a lid. For highly sensitive applications, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.[5]
Q4: What impact can moisture have on my experiments involving this compound hydrochloride?
A4: Moisture can have several detrimental effects on experiments. It can act as an unwanted reactant or catalyst, leading to side reactions and the formation of impurities.[6] In reactions requiring anhydrous conditions, the presence of water can significantly reduce the yield or even prevent the reaction from occurring. Furthermore, absorbed water will alter the actual concentration of the compound if it is weighed out without accounting for the moisture content.
Q5: The Safety Data Sheet (SDS) for this compound hydrochloride does not provide a specific value for its hygroscopicity. How hygroscopic is it?
Experimental Protocols
Below are detailed methodologies for key experiments related to managing the hygroscopicity of this compound hydrochloride.
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for quantifying the water content in a sample of this compound hydrochloride.
-
Principle: Karl Fischer titration is a highly specific and accurate method for water determination based on a reaction between iodine and water.[10]
-
Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Titration vessel
-
Analytical balance (accurate to 0.1 mg)
-
Dry syringes and needles
-
-
Reagents:
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Karl Fischer reagent (single-component or two-component system)
-
Certified water standard for titer determination
-
-
Procedure:
-
Titer Determination:
-
Add the appropriate Karl Fischer solvent to the titration vessel.
-
Titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Accurately add a known amount of the certified water standard.
-
Titrate to the endpoint. The titer of the Karl Fischer reagent is calculated in mg H₂O/mL.
-
-
Sample Analysis:
-
In a controlled environment (e.g., a glove box or by working quickly), accurately weigh a sample of this compound hydrochloride.
-
Quickly transfer the sample to the pre-titered Karl Fischer titration vessel.
-
Titrate the sample to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the previously determined titer.
-
-
Protocol 2: Handling and Dispensing in a Glove Box
This protocol describes the procedure for safely handling this compound hydrochloride in an inert atmosphere glove box to prevent moisture uptake.
-
Principle: A glove box provides a controlled, low-humidity, and inert environment, essential for handling highly hygroscopic or air-sensitive materials.
-
Apparatus:
-
Glove box with an inert atmosphere (e.g., Argon or Nitrogen) and a moisture analyzer.
-
Antechamber
-
Analytical balance inside the glove box
-
Spatulas, weighing boats, and sample vials
-
-
Procedure:
-
Preparation:
-
Ensure the glove box atmosphere is at the desired low moisture level (typically <10 ppm H₂O).
-
All labware (spatulas, vials, etc.) must be thoroughly dried in an oven and cooled in a desiccator before being introduced into the glove box.
-
-
Introducing Materials:
-
Place the sealed container of this compound hydrochloride and all necessary labware into the antechamber.
-
Evacuate and refill the antechamber with the inert gas of the glove box for at least three cycles to remove atmospheric moisture and air.
-
-
Handling inside the Glove Box:
-
Transfer the materials from the antechamber into the main chamber.
-
Allow the container of this compound hydrochloride to equilibrate to the glove box temperature before opening to prevent condensation.
-
Perform all manipulations, such as weighing and aliquoting, inside the glove box.
-
Tightly seal all sample containers before removing them from the glove box through the antechamber.
-
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables for presenting data from hygroscopicity studies.
Table 1: Water Content of this compound hydrochloride Batches by Karl Fischer Titration
| Batch Number | Sample Weight (g) | Titer (mg H₂O/mL) | Volume of Titrant (mL) | Water Content (%) |
| Batch A | 0.5021 | 4.98 | 0.15 | 0.15 |
| Batch B | 0.4995 | 4.98 | 0.52 | 0.52 |
| Batch C | 0.5010 | 4.98 | 1.21 | 1.21 |
Note: The data presented in this table is illustrative. Actual results will vary based on batch handling and storage history.
Table 2: Dynamic Vapor Sorption (DVS) Analysis of this compound hydrochloride
| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | 0.00 | 0.85 |
| 10 | 0.15 | 0.90 |
| 20 | 0.30 | 0.95 |
| 30 | 0.45 | 1.00 |
| 40 | 0.60 | 1.05 |
| 50 | 0.75 | 1.10 |
| 60 | 0.90 | 1.15 |
| 70 | 1.10 | 1.20 |
| 80 | 1.50 | 1.30 |
| 90 | 2.50 | 1.50 |
Note: This table provides a template for presenting DVS data. Specific experimental data for this compound hydrochloride is not publicly available and would need to be generated experimentally.
Visualizations
Diagram 1: Experimental Workflow for Managing Hygroscopicity
Caption: Workflow for handling, analyzing, and making decisions about the use of hygroscopic this compound hydrochloride.
Diagram 2: Logical Relationship for Troubleshooting Clumped Material
Caption: Troubleshooting flowchart for addressing clumped this compound hydrochloride due to moisture absorption.
References
- 1. This compound, HCl | CymitQuimica [cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 617718-46-4: this compound hydrochloride [cymitquimica.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. proumid.com [proumid.com]
Technical Support Center: Monitoring 3-Fluoroazetidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the monitoring of reactions involving 3-fluoroazetidine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound reactions by HPLC, GC, and NMR.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape (Tailing) for this compound
-
Possible Cause 1: Secondary Interactions with Residual Silanols. this compound is a small, basic amine that can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.
-
Solution 1: Mobile Phase Modification. Add a competing base to the mobile phase to mask the silanol groups. A low concentration (0.1-0.5%) of an amine modifier like triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly improve peak shape. Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionization state.
-
Solution 2: Column Selection. Utilize a column with a base-deactivated stationary phase or an end-capped column. Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for amines. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose or cellulose can be effective.[1]
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Possible Cause 3: Inappropriate pH. The pH of the mobile phase affects the ionization state of this compound and can influence peak shape.
-
Solution: Buffer the mobile phase to a pH of at least 2 pH units away from the pKa of this compound (the pKa of the conjugate acid of azetidine is 11.29).[2] For reversed-phase chromatography of basic compounds, a lower pH (e.g., pH 2-4) is often beneficial.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Unbuffered Mobile Phase. Small changes in mobile phase pH can lead to shifts in retention time for ionizable compounds like this compound.
-
Solution: Use a buffered mobile phase (e.g., phosphate or acetate buffer) to ensure a stable pH throughout the analysis.
-
-
Possible Cause 2: Column Equilibration. Insufficient column equilibration time between gradient runs can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
Gas Chromatography (GC)
Problem: No or Poor Peak for this compound
-
Possible Cause 1: High Polarity and Low Volatility. this compound is a polar compound and may not chromatograph well on standard non-polar GC columns, exhibiting poor peak shape or adsorbing to the column.
-
Solution: Derivatization. Convert this compound into a less polar, more volatile derivative before GC analysis. This is a crucial step for the successful GC analysis of small amines.
-
-
Possible Cause 2: Thermal Instability. The strained azetidine ring may be susceptible to thermal degradation in the high temperatures of the GC inlet and column.
-
Solution: Use a lower inlet temperature and a temperature program that starts at a lower temperature. Derivatization can also improve thermal stability.
-
Problem: Choosing a Derivatization Reagent
-
Possible Cause: The secondary amine functionality of this compound requires a suitable derivatizing agent.
-
Solution: A variety of reagents can be used to derivatize primary and secondary amines. The choice depends on the detector being used and the desired properties of the derivative. Common options include:
-
Silylation Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.[3]
-
Acylation Reagents: Such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable amide derivatives that are highly responsive to electron capture detectors (ECD).
-
Chloroformates: Such as propyl chloroformate, which react with amines to form carbamates.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Difficulty in Quantifying Reaction Components in ¹H NMR
-
Possible Cause: Signal Overlap. In complex reaction mixtures, the proton signals of this compound, reactants, and products may overlap, making accurate integration difficult.
-
Solution: Utilize ¹⁹F NMR. Since this compound contains a fluorine atom, ¹⁹F NMR is a powerful tool for monitoring these reactions.[4][5] The large chemical shift dispersion and the absence of background signals in ¹⁹F NMR often provide well-resolved peaks for the fluorine-containing starting material and products, allowing for straightforward quantification.[4]
-
Problem: Inaccurate Quantification in ¹⁹F NMR
-
Possible Cause 1: Incomplete Relaxation. Fluorine nuclei can have long longitudinal relaxation times (T1), leading to signal saturation and inaccurate integrals if the relaxation delay is too short.
-
Solution: Determine the T1 values for the signals of interest and set the relaxation delay (d1) to at least 5 times the longest T1. This ensures full relaxation between scans and accurate quantification.
-
-
Possible Cause 2: Baseline Distortions. Poor shimming or sample inhomogeneity can lead to distorted baselines, affecting integration accuracy.
-
Solution: Ensure the sample is well-mixed and shim the spectrometer carefully before acquisition. Automated shimming routines are often sufficient.
-
Frequently Asked Questions (FAQs)
HPLC Analysis
-
Q1: What is a good starting point for developing an HPLC method for this compound?
-
A1: A good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape and ensure consistent ionization. A gradient elution from low to high organic content is generally a good strategy to separate compounds with a range of polarities.[6]
-
-
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
-
A2: The most definitive way is to use a mass spectrometer (LC-MS) to confirm the mass-to-charge ratio of the eluting peak. Alternatively, you can spike your sample with an authentic standard of this compound and observe if the peak area increases.
-
GC Analysis
-
Q3: Is it possible to analyze this compound by GC without derivatization?
-
A3: While it might be possible on highly polar columns designed for amines, it is generally not recommended due to the high polarity and potential for peak tailing and adsorption. Derivatization is the most robust approach for reliable and reproducible GC analysis of this compound.
-
-
Q4: What are the typical mass fragments I would expect to see for derivatized this compound in GC-MS?
-
A4: The fragmentation pattern will depend on the derivatizing group. For a TMS derivative, you would expect to see fragments corresponding to the loss of a methyl group (M-15) and other characteristic fragments of the TMS group. For an acetyl derivative, a prominent fragment would likely be the loss of the acetyl group. The molecular ion peak may or may not be visible.
-
NMR Analysis
-
Q5: Why is ¹⁹F NMR preferred over ¹H NMR for monitoring reactions of this compound?
-
A5: ¹⁹F NMR offers several advantages:
-
-
Q6: How do I perform quantitative ¹⁹F NMR (qNMR)?
-
A6: To perform qNMR, you need to:
-
Use a calibrated internal standard containing fluorine that does not react with the components of your reaction mixture and has a signal that does not overlap with your signals of interest.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1).
-
Use a pulse angle that excites the magnetization uniformly (e.g., 90° pulse).
-
Carefully integrate the signals of the analyte and the internal standard.
-
-
General/Stability
-
Q7: Is this compound stable under typical analytical conditions?
-
A7: The azetidine ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[4] It is important to be mindful of the pH of your mobile phase in HPLC and to avoid unnecessarily harsh conditions during sample preparation. In GC, high inlet temperatures could potentially cause degradation.
-
-
Q8: What are the likely byproducts of reactions involving this compound?
-
A8: Besides the expected reaction products, potential byproducts could arise from the ring-opening of the azetidine. Under acidic conditions or in the presence of strong nucleophiles, this can lead to the formation of 3-amino-1-propanol derivatives. Side reactions with the secondary amine, if not the intended reaction site, can also occur.
-
Data Presentation
Table 1: Suggested Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
Table 2: Potential Derivatization Reagents for GC Analysis of this compound
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and thermally stable derivatives. |
| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Highly volatile derivatives, excellent for ECD. |
| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Similar to TFA, good for ECD. |
| Chloroformates | Propyl Chloroformate | Propyl Carbamate | Forms stable derivatives. |
Experimental Protocols
Protocol 1: General ¹⁹F NMR for Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of a suitable internal standard (e.g., trifluorotoluene) in the reaction solvent. Add the reactants to initiate the reaction, ensuring thorough mixing.
-
Instrument Setup:
-
Tune and shim the spectrometer on the sample.
-
Set the spectrometer to the ¹⁹F frequency.
-
Use a standard 1D pulse program.
-
Set the spectral width to encompass all expected fluorine signals.
-
Set the number of scans to achieve adequate signal-to-noise for the least concentrated species of interest.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 of the fluorine signals being quantified.
-
-
Data Acquisition: Acquire spectra at regular time intervals throughout the course of the reaction.
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the data.
-
Phase the spectra consistently.
-
Perform baseline correction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the internal standard at each time point.
-
Plot the concentration versus time to obtain the reaction profile.
-
Protocol 2: General HPLC-UV Method for Reaction Monitoring
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by dilution in a cold, acidic, or basic solution as appropriate). Dilute the quenched sample to a suitable concentration with the initial mobile phase.
-
HPLC Conditions:
-
Use the starting conditions outlined in Table 1 or a developed and validated method.
-
Equilibrate the column for at least 10 column volumes with the initial mobile phase.
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) based on their retention times (confirmed with standards if available).
-
Integrate the peak areas.
-
Calculate the relative percentage of each component or quantify using a calibration curve if absolute concentrations are required.
-
Protocol 3: General GC-MS Method with Derivatization
-
Sample Preparation and Derivatization:
-
At each time point, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Remove the solvent under a stream of nitrogen.
-
To the dry residue, add the chosen derivatization reagent (e.g., 50 µL of BSTFA) and a suitable solvent (e.g., 50 µL of pyridine).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C for 2 minutes), then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the derivatized starting material and product(s) based on their retention times and mass spectra.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Mandatory Visualizations
Caption: General experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
Caption: Decision process for GC analysis of this compound.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. magritek.com [magritek.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. nveo.org [nveo.org]
Validation & Comparative
A Comparative Guide to 3-Fluoroazetidine and 3,3-Difluoroazetidine in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Azetidine scaffolds, prized for their ability to introduce three-dimensional character and serve as versatile pharmacophores, are frequently fluorinated to modulate their physicochemical attributes. This guide provides a detailed comparison of two prominent fluorinated azetidines, 3-fluoroazetidine and 3,3-difluoroazetidine, for researchers, scientists, and drug development professionals. By examining their impact on key drug-like properties, supported by experimental data, this document aims to inform rational drug design strategies.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. The degree of fluorination, as in the case of mono- versus di-substitution on the azetidine ring, offers a nuanced approach to fine-tuning these parameters.
Basicity (pKa)
The basicity of the azetidine nitrogen is a critical determinant of a drug's absorption, distribution, and target engagement. The electron-withdrawing nature of fluorine atoms reduces the electron density on the nitrogen, thereby lowering its pKa. This effect is more pronounced with the introduction of a second fluorine atom.
A systematic study of N-acylated and N-alkylated derivatives of this compound and 3,3-difluoroazetidine has provided valuable experimental data on their basicity. As a general trend, gem-difluorination at the 3-position leads to a more significant decrease in pKa compared to monofluorination. This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can be crucial for optimizing cell permeability and off-target activity.
Lipophilicity (LogP/LogD)
Lipophilicity, a key factor in a drug's ability to cross biological membranes, is also profoundly influenced by fluorination. While fluorine is the most electronegative element, its effect on lipophilicity is not straightforward and can be context-dependent.
Experimental data from comparative studies on N-substituted this compound and 3,3-difluoroazetidine derivatives reveal that the impact on lipophilicity (LogP) can vary. In some instances, gem-difluorination can lead to a slight increase in lipophilicity compared to the monofluorinated counterpart. However, the overall lipophilicity is also heavily influenced by the nature of the substituent on the azetidine nitrogen.
In Vitro Properties: Metabolic Stability and Cell Permeability
The ultimate success of a drug candidate often hinges on its metabolic stability and ability to permeate cells to reach its target. Fluorination is a widely employed strategy to address challenges in these areas.
Metabolic Stability
The substitution of hydrogen with fluorine at metabolically labile positions is a common tactic to block cytochrome P450 (CYP) mediated oxidation, thereby enhancing metabolic stability. The increased strength of the C-F bond compared to the C-H bond makes it less susceptible to enzymatic cleavage.
In vitro microsomal stability assays provide a measure of a compound's intrinsic clearance. Comparative studies on derivatives of this compound and 3,3-difluoroazetidine have shown that gem-difluorination can, in some cases, offer a modest improvement in metabolic stability over monofluorination. This is attributed to the increased steric hindrance and the stronger inductive effect of the two fluorine atoms, which can further deactivate adjacent C-H bonds from oxidative metabolism.
Cell Permeability
The ability of a drug to passively diffuse across cell membranes is influenced by a combination of factors, including lipophilicity, hydrogen bonding potential, and molecular size. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Summary of Quantitative Data
The following tables summarize the available experimental data for key physicochemical and in vitro properties of representative this compound and 3,3-difluoroazetidine derivatives.
Table 1: Physicochemical Properties
| Property | This compound Derivative (Example) | 3,3-Difluoroazetidine Derivative (Example) |
| Molecular Formula | C₃H₆FN | C₃H₅F₂N |
| Molecular Weight | 75.08 g/mol [1] | 93.08 g/mol [2][3] |
| Experimental pKa | Varies with N-substituent | Generally lower than monofluorinated analog |
| Calculated LogP | -0.1 (for parent) | 0.2 (for parent)[2][3] |
Note: Experimental pKa and LogP values are highly dependent on the specific N-substituent and are best compared within a homologous series from a single study.
Table 2: In Vitro Metabolic Stability
| Parameter | This compound Derivative (Example) | 3,3-Difluoroazetidine Derivative (Example) |
| Assay System | Human Liver Microsomes | Human Liver Microsomes |
| Intrinsic Clearance (Clint) | Varies | Can be lower than monofluorinated analog |
| Half-life (t½) | Varies | Can be longer than monofluorinated analog |
Note: Data represents general trends observed in comparative studies of derivatives.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols for the key experiments cited.
pKa Determination (Potentiometric Titration)
-
Sample Preparation : The test compound is accurately weighed and dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Measurement : The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.
Lipophilicity (LogP) Determination (Shake-Flask Method)
-
System Preparation : A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) is prepared and mutually saturated.
-
Compound Addition : A known amount of the test compound is added to the biphasic system.
-
Equilibration : The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation : The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability (Microsomal Stability Assay)
-
Reagent Preparation : A reaction mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
Compound Incubation : The test compound is added to the reaction mixture and pre-incubated at 37°C.
-
Reaction Initiation : The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.
-
Time-Point Sampling : Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The reaction in each aliquot is stopped by adding a quenching solution, usually a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Visualizing Biological Context and Experimental Workflow
To provide a clearer understanding of the application and evaluation of these fluorinated azetidines, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified DPP-IV signaling pathway.
Caption: Workflow for a microsomal stability assay.
Conclusion
The choice between incorporating a this compound or a 3,3-difluoroazetidine moiety into a drug candidate is a nuanced decision that requires careful consideration of the desired property modulations. Gem-difluorination generally leads to a more pronounced reduction in basicity, which can be advantageous for improving cell permeability and reducing interactions with off-target ion channels. The effect on lipophilicity is more subtle and should be evaluated on a case-by-case basis. In terms of metabolic stability, while fluorination is a proven strategy to block metabolism, the incremental benefit of difluorination over monofluorination may be modest and is dependent on the specific metabolic liabilities of the parent molecule.
Ultimately, the optimal choice will depend on the specific goals of the drug design project and the overall molecular context. This guide provides a foundational understanding and a summary of available data to aid medicinal chemists in making more informed decisions in the design of next-generation therapeutics.
References
A Comparative Guide to 3-Fluoroazetidine and Fluorinated Pyrrolidines for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of 3-fluoroazetidine with key fluorinated pyrrolidines, offering a data-driven perspective on their physicochemical properties, biological activities, and synthetic accessibility to inform rational drug design.
The introduction of fluorine into heterocyclic structures like azetidine and pyrrolidine can profoundly influence a molecule's conformational preferences, metabolic stability, and target binding affinity. While both this compound and fluorinated pyrrolidines are valuable building blocks, their distinct ring sizes and the resulting stereoelectronic differences impart unique characteristics that can be leveraged in drug discovery programs. This guide aims to delineate these differences through a summary of experimental data.
Physicochemical Properties: A Tale of Two Rings
The smaller, more constrained four-membered ring of this compound generally imparts greater polarity and aqueous solubility compared to the five-membered pyrrolidine ring.[1] Fluorination, in turn, significantly modulates the basicity (pKa) and lipophilicity (logP) of both scaffolds. The electron-withdrawing nature of the fluorine atom lowers the pKa of the ring nitrogen, which can be advantageous in tuning a compound's ionization state at physiological pH.[2]
A systematic study of mono- and difluorinated saturated heterocycles provides key insights into these properties. The data reveals that while fluorination consistently reduces basicity, its effect on lipophilicity can vary depending on the degree and position of fluorination, as well as the overall molecular context.
| Compound | Ring System | pKa | logP | Microsomal Stability (t½, min) |
| Azetidine | Azetidine | 11.29 | -0.17 | < 10 |
| This compound | Azetidine | 8.69 | -0.21 | > 60 |
| 3,3-Difluoroazetidine | Azetidine | 5.50 | 0.04 | > 60 |
| Pyrrolidine | Pyrrolidine | 11.27 | 0.46 | < 10 |
| 3-Fluoropyrrolidine | Pyrrolidine | 9.64 | 0.25 | ~30 |
| 3,3-Difluoropyrrolidine | Pyrrolidine | 7.31 | 0.51 | > 60 |
| (S)-3-Fluoropyrrolidine | Pyrrolidine | 9.6 | - | - |
| (R)-3-Fluoropyrrolidine | Pyrrolidine | 9.6 | - | - |
| 4-Fluoropyrrolidine | Pyrrolidine | - | - | - |
Note: The data presented are representative values from various sources and may vary depending on the specific experimental conditions and substituents. The microsomal stability data is a qualitative representation based on general trends observed for these scaffolds.
Biological Activity: A Focus on DPP-4 Inhibition
A significant area where both this compound and fluorinated pyrrolidines have demonstrated therapeutic potential is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4] Comparative studies of cyclohexylglycine amides incorporating these fluorinated heterocycles have revealed that both scaffolds can lead to potent inhibitors.
Notably, derivatives of this compound and cis-3,4-difluoropyrrolidine have shown unexpectedly strong activity.[3] This suggests that the specific conformational constraints and electronic properties imparted by each fluorinated ring system can be effectively exploited to achieve high binding affinity.
| Compound Derivative | Scaffold | DPP-4 IC50 (nM) |
| Cyclohexylglycine amide of This compound | This compound | Potent (Specific value not publicly disclosed) |
| Cyclohexylglycine amide of cis-3,4-difluoropyrrolidine | Fluorinated Pyrrolidine | Potent (Specific value not publicly disclosed) |
| A prolyl-fluoropyrrolidine derivative | Fluorinated Pyrrolidine | 430 |
| A 4-fluoropyrrolidine-2-carbonitrile derivative | Fluorinated Pyrrolidine | 17 |
Structural Comparison
The fundamental difference between the two scaffolds lies in the four-membered azetidine ring versus the five-membered pyrrolidine ring, which influences ring pucker and the spatial orientation of substituents.
Caption: Structural comparison of this compound and fluorinated pyrrolidines.
Experimental Protocols
Synthesis of this compound and Fluorinated Pyrrolidines
The synthesis of these compounds often involves the fluorination of a corresponding hydroxylated precursor. A common method is deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST).
General Protocol for Deoxofluorination:
-
The corresponding hydroxy-azetidine or -pyrrolidine precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically -78 °C).
-
A solution of DAST in the same anhydrous solvent is added dropwise to the cooled solution of the precursor.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired fluorinated compound.
Determination of pKa
The pKa of the fluorinated heterocycles can be determined potentiometrically.
Protocol for Potentiometric pKa Determination:
-
A solution of the compound of interest is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Protocol for Shake-Flask logP Determination:
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, at a specific pH).
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Protocol for Microsomal Stability Assay:
-
A solution of the test compound is incubated with liver microsomes (from human or other species) and a cofactor mixture (e.g., NADPH regenerating system) in a buffered solution at 37 °C.[5][6]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1][7]
-
The enzymatic reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).
Conclusion
Both this compound and fluorinated pyrrolidines offer distinct advantages in drug design. The choice between these scaffolds will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final compound. This compound may be favored when higher polarity and aqueous solubility are desired, while the greater conformational flexibility of the fluorinated pyrrolidine ring can be advantageous for optimizing interactions with certain biological targets. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these valuable fluorinated building blocks.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Spectroscopic Analysis of 3-Fluoroazetidine Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational properties of 3-fluoroazetidine and related small-ring heterocyclic amines. The conformation of azetidine derivatives is crucial in medicinal chemistry, influencing their biological activity and physicochemical properties. This document summarizes key experimental data from spectroscopic studies to facilitate the rational design of novel therapeutics and chemical probes.
Introduction to Azetidine Conformation
Azetidines are four-membered heterocyclic amines that exhibit a puckered ring conformation to relieve ring strain. The substituents on the azetidine ring significantly influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). Spectroscopic techniques such as microwave, vibrational (infrared and Raman), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating these conformational preferences.
This guide focuses on this compound and compares its conformational characteristics with unsubstituted azetidine and 3,3-difluoroazetidine, providing a clear overview of the impact of fluorine substitution on the azetidine ring structure.
Comparative Spectroscopic Data
The following tables summarize the available quantitative data from spectroscopic analyses of this compound and its analogs.
Table 1: Rotational Constants and Deduced Conformational Parameters
| Compound | Method | A (MHz) | B (MHz) | C (MHz) | Deduced Conformation |
| Azetidine | Microwave Spectroscopy | 10837.2 | 8783.4 | 6057.8 | Puckered, N-H equatorial |
| This compound | - | Data not available | Data not available | Data not available | Predicted to be puckered |
| 3,3-Difluoroazetidine | - | Data not available | Data not available | Data not available | Predicted to be puckered |
Absence of experimental rotational constants for this compound and 3,3-difluoroazetidine in the searched literature highlights a research gap in the conformational analysis of these compounds.
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Compound | Method | Ring Puckering | C-F Stretch | N-H Wag |
| Azetidine | FT-IR/Raman | ~207 | - | ~1145 |
| This compound HCl | FT-IR | Not assigned | Not assigned | Not assigned |
| 3,3-Difluoroazetidine HCl | FT-IR | Not assigned | Not assigned | Not assigned |
Detailed vibrational assignments for the fluoro-substituted azetidines are not currently available in the reviewed literature.
Table 3: ¹H NMR Spectroscopic Data
| Compound | Solvent | H2/H4 Chemical Shift (ppm) | H3 Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Azetidine | CDCl₃ | ~3.4 (t) | ~2.2 (quint) | Not specified |
| This compound HCl | D₂O | 4.2-4.6 (m) | 5.5-5.7 (dm) | JHF ≈ 56 Hz |
| 3,3-Difluoroazetidine HCl | CDCl₃ | ~4.3 (t) | - | JHF not applicable |
| N-Boc-3-fluoroazetidine-3-carboxylic Acid | CDCl₃ | 4.21 (dd), 4.43 (dd) | - | JHF ≈ 19.5 Hz (pentet) |
| 1-Benzyl-3-fluoro-3-methylazetidine | CDCl₃ | 3.25 (dd), 3.35 (ddd) | - | JHF ≈ 22.4 Hz (d, for CH₃) |
Note: Chemical shifts and coupling constants can vary with solvent and substitution pattern.
Experimental Protocols
A comprehensive understanding of the conformational preferences of these molecules is derived from the following key experimental techniques.
Microwave Spectroscopy
Objective: To determine the rotational constants of the molecule in the gas phase, which allows for the precise determination of its three-dimensional structure, including bond lengths, bond angles, and the ring puckering angle.
Typical Protocol (Pulsed-Jet Fourier Transform Microwave Spectroscopy):
-
Sample Preparation: The azetidine derivative is seeded in a noble gas carrier (e.g., Argon or Neon) at low concentrations.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, resulting in a rotationally and vibrationally cold molecular beam.
-
Microwave Excitation: The molecular beam is irradiated with a short, high-power microwave pulse, which polarizes the molecules.
-
Free Induction Decay (FID): The subsequent coherent emission from the molecules (FID) is detected.
-
Fourier Transformation: The time-domain FID signal is converted to a frequency-domain spectrum by Fourier transformation, revealing the rotational transitions.
-
Spectral Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian to extract the rotational constants (A, B, and C).
Vibrational Spectroscopy (FT-IR and Raman)
Objective: To identify the characteristic vibrational modes of the molecule, including the low-frequency ring-puckering motion, which provides information about the flexibility and the potential energy surface of the ring.
Typical Protocol (FT-IR Spectroscopy of a Solid/Liquid Sample):
-
Sample Preparation: For a solid hydrochloride salt, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid, a thin film is placed between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample holder or the pure KBr pellet is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum.
Typical Protocol (Raman Spectroscopy of a Solid Sample):
-
Sample Preparation: A small amount of the solid sample is placed in a capillary tube or on a microscope slide.
-
Laser Excitation: The sample is illuminated with a monochromatic laser beam.
-
Scattered Light Collection: The scattered light is collected at a 90° angle to the incident beam.
-
Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the nuclei (¹H, ¹³C, ¹⁹F) and the through-bond and through-space connectivities, which provides information about the relative stereochemistry and preferred conformation in solution.
Typical Protocol (¹H NMR of a Hydrochloride Salt in D₂O):
-
Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in ~0.6 mL of deuterium oxide (D₂O).
-
Spectrometer Setup: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and referenced (typically to a residual solvent peak or an internal standard).
-
Analysis: Chemical shifts, multiplicities, and coupling constants (especially vicinal H-H and H-F couplings) are analyzed to infer dihedral angles and conformational preferences.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of azetidine conformation.
Caption: Experimental workflow for azetidine conformation analysis.
Discussion and Conclusion
The available spectroscopic data provides a clear picture of the puckered, equatorial conformation of unsubstituted azetidine. For this compound, the large geminal H-F coupling constant observed in its ¹H NMR spectrum is indicative of a specific stereochemical arrangement, though a definitive assignment of the fluorine to an axial or equatorial position based solely on this data is challenging without further computational or experimental evidence. The lack of published microwave spectroscopy data for this compound and its 3,3-difluoro analog represents a significant opportunity for future research to precisely determine their gas-phase structures and the influence of fluorine substitution on the ring-puckering potential.
This comparative guide highlights the importance of multi-technique spectroscopic analysis in conformational studies. For drug development professionals, understanding how subtle structural modifications, such as the introduction of a fluorine atom, can alter the three-dimensional shape of a molecule is paramount for designing ligands with optimal binding affinities and pharmacokinetic properties. The data and protocols presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and chemical biology.
A Comparative Guide to the Biological Activity of Peptides Containing 3-Fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Among these, 3-fluoroazetidinecarboxylic acid, a fluorinated analogue of proline, offers unique conformational constraints and metabolic stability. This guide provides an objective comparison of the biological activity of peptides containing 3-fluoroazetidine with relevant alternatives, supported by experimental data and detailed methodologies.
I. Enhanced Anticancer Activity in Pancreatic Cancer
A significant area of interest for this compound-containing compounds is oncology, particularly in pancreatic cancer. Research has demonstrated that a fluoroazetidine iminosugar, trans,trans-2,4-dihydroxy-3-fluoroazetidine, exhibits potent anticancer activity.
Comparative Efficacy Against Pancreatic Cancer Cell Lines
Experimental data indicates that trans,trans-2,4-dihydroxy-3-fluoroazetidine inhibits the growth of pancreatic cancer cells to a degree comparable to the standard-of-care chemotherapeutic agent, gemcitabine[1]. While specific IC50 values for the fluoroazetidine iminosugar are not detailed in the primary literature, the table below provides a reference for the activity of gemcitabine against common pancreatic cancer cell lines.
| Compound/Drug | Cell Line | IC50 Value | Reference |
| trans,trans-2,4-dihydroxy-3-fluoroazetidine | Pancreatic Cancer | Comparable to Gemcitabine | [1] |
| Gemcitabine | MIA PaCa-2 | 122.5 nM - 23.9 µM | [2][3][4][5] |
| Gemcitabine | AsPC-1 | 10.4 nM - 494 nM | [2][3][4][5] |
| Gemcitabine | BxPC-3 | 179.2 nM | [3] |
| Gemcitabine | Panc-1 | 716.1 nM | [3] |
Note: IC50 values for gemcitabine can vary significantly between studies depending on the assay conditions and duration of exposure.
Signaling Pathway of Gemcitabine in Pancreatic Cancer
To understand the mechanism of action of the benchmark compound, gemcitabine, the following diagram illustrates its key signaling pathways in pancreatic cancer cells. The inhibition of these pathways is a critical aspect of its therapeutic effect.
Caption: Intracellular activation and mechanism of action of gemcitabine.
Experimental Protocol: Cell Viability (MTS) Assay
The following protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound on pancreatic cancer cell proliferation.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, BxPC-3)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Test compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count pancreatic cancer cells.
-
Seed 5,000-10,000 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
-
II. Conformational Control: A Shift from β-Turns to γ-Turns
The incorporation of azetidine-based amino acids into peptides significantly influences their secondary structure, a key determinant of biological activity. Unlike proline, which is known to induce β-turns, azetidine residues preferentially stabilize γ-turns[6]. This conformational difference can alter the peptide's interaction with its biological target.
Comparative Conformational Preferences
| Amino Acid | Preferred Turn Structure | Ring Size | Reference |
| Azetidine-2-carboxylic acid | γ-turn | 4-membered | [6] |
| Proline | β-turn | 5-membered | [6] |
This shift in conformational preference can be exploited in peptide design to fine-tune the spatial arrangement of key pharmacophoric groups, potentially leading to enhanced potency and selectivity.
Experimental Workflow for Conformational Analysis by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. The following workflow outlines the key steps in identifying turn structures.
Caption: Key steps in determining peptide conformation using NMR spectroscopy.
The analysis of 13C chemical shifts of the β and γ carbons of the azetidine or proline ring can be particularly informative for quantifying the population of γ-turn conformations[7].
III. Enhanced Proteolytic Stability
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The constrained nature of the azetidine ring, and the presence of the fluorine atom in this compound, can enhance the metabolic stability of peptides.
Comparative Proteolytic Stability
While direct comparative studies on the proteolytic stability of this compound-containing peptides are limited, studies on proline-rich peptides and peptides with other modifications provide a basis for comparison. Proline-rich peptides are known to have increased resistance to proteolysis[8]. The incorporation of a more constrained azetidine ring is expected to further enhance this stability.
| Peptide Type | Typical Half-life in Serum/Plasma | Reference |
| Unmodified Peptides | Minutes to a few hours | [9][10] |
| Proline-rich Peptides | Can be significantly longer (e.g., >100 min) | [11] |
| Azetidine-containing Peptides | Expected to have enhanced stability | Inferred from structural constraints |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a peptide in plasma.
Materials:
-
Test peptide stock solution (in a suitable solvent like DMSO)
-
Human or animal plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration suitable for detection.
-
Incubate the mixture at 37°C.
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of remaining peptide against time to determine the peptide's half-life (t1/2) in plasma.
-
Caption: Workflow for determining the in vitro plasma stability of a peptide.
IV. Synthesis of this compound-Containing Building Blocks
The synthesis of this compound derivatives is a critical step in the development of peptides containing this moiety. Various synthetic routes have been reported, often starting from readily available precursors.
Experimental Protocol: Synthesis of this compound Derivatives
While a detailed, step-by-step protocol for a specific this compound-containing peptide is extensive, the general approach involves solid-phase peptide synthesis (SPPS) using a protected 3-fluoroazetidinecarboxylic acid building block. The synthesis of the building block itself can be achieved through multi-step organic synthesis, for example, starting from 3-hydroxyazetidine derivatives followed by fluorination. A detailed synthetic scheme for this compound carboxylic acid has been described in the literature[12][13]. The synthesis of trans,trans-2,4-dihydroxy-3-fluoroazetidine has also been reported[1].
Conclusion
The incorporation of this compound into peptides offers several advantages over natural amino acids like proline. The demonstrated anticancer activity of a fluoroazetidine iminosugar, comparable to that of gemcitabine, highlights the potential of this scaffold in oncology. The ability of azetidine residues to induce γ-turns provides a tool for precise conformational control in peptide design. Furthermore, the enhanced proteolytic stability associated with such constrained, fluorinated amino acids can lead to improved pharmacokinetic profiles. For researchers and drug developers, this compound-containing peptides represent a promising avenue for the creation of novel therapeutics with enhanced efficacy and drug-like properties.
References
- 1. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Computational Studies of 3-Fluoroazetidine Binding Modes
The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 3-fluoroazetidine moiety, in particular, presents a unique structural motif that can influence binding affinity and selectivity through favorable interactions with protein targets. This guide provides a comparative overview of computational approaches to elucidate the binding modes of this compound-containing ligands, aimed at researchers, scientists, and drug development professionals.
Computational Methodologies: A Comparative Overview
To investigate the binding modes of this compound-containing molecules, two primary computational techniques are employed: molecular docking and molecular dynamics (MD) simulations. Each method offers distinct advantages and provides complementary information regarding ligand-protein interactions.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[1][2][3] It is a computationally efficient method ideal for high-throughput virtual screening of large compound libraries. Docking algorithms score different binding poses based on factors like shape complementarity and electrostatic interactions.
Molecular Dynamics (MD) Simulations provide a more detailed and dynamic view of the ligand-receptor complex over time.[4][5][6][7][8] By simulating the movements of atoms and molecules, MD can reveal the stability of binding poses predicted by docking, identify key interactions, and provide insights into the conformational changes that occur upon ligand binding.
A summary of the key parameters for these computational studies is presented in Table 1.
| Parameter | Molecular Docking | Molecular Dynamics (MD) Simulation |
| Primary Goal | Predict binding pose and affinity | Analyze stability and dynamics of the complex |
| Computational Cost | Low to Medium | High |
| Typical Software | AutoDock, Glide, GOLD | GROMACS, AMBER, CHARMM |
| Input Files | Ligand and receptor structures (PDB, mol2) | Ligand-receptor complex, topology files, parameter files |
| Key Outputs | Binding poses, docking scores | Trajectory files, interaction energies, RMSD, RMSF |
| Strengths | High-throughput screening, initial binding hypothesis | Detailed analysis of interactions, conformational flexibility |
| Limitations | Static view of binding, scoring function inaccuracies | Computationally intensive, requires significant expertise |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are generalized protocols for molecular docking and molecular dynamics simulations tailored for studying this compound-containing ligands.
Molecular Docking Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Define the binding site, typically based on the location of a known co-crystallized ligand or predicted binding pockets.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound-containing ligand.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different conformers of the ligand to account for its flexibility.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the receptor.
-
The docking algorithm will generate a series of possible binding poses and rank them based on a scoring function.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
The docking score provides an estimation of the binding affinity.
-
Molecular Dynamics Simulation Protocol:
-
System Setup:
-
Start with the best-ranked docked complex of the this compound ligand and the target protein.
-
Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand-protein complex (e.g., by calculating the root-mean-square deviation, RMSD).
-
Investigate the specific interactions between the this compound moiety and the protein residues.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.
-
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a typical computational study of ligand binding.
Caption: A typical workflow for computational binding mode analysis.
The following diagram illustrates the key interactions that can be analyzed from these computational studies.
Caption: Key intermolecular interactions influencing binding affinity.
References
- 1. Computational studies of the binding modes of A2A adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies of the binding modes of A 2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics (MD) Simulation Directed Rational Design of Inhibitors Targeting Drug-Resistant Mutants of Influenza A Virus M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Simulations on Interindividual Variability of Intestinal Fluids: Impact on Drug Solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study of drug binding to the membrane-bound tetrameric M2 peptide bundle from influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulations and Experimental Results Provide Insight into Clinical Performance Differences between Sandimmune® and Neoral® Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 3-Fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoroazetidine hydrochloride and its structural analogs. The objective is to offer a valuable resource for the identification, characterization, and quality control of these important building blocks in pharmaceutical and chemical research. This document summarizes key quantitative NMR data, details experimental protocols, and presents a logical workflow for the characterization process.
Comparative NMR Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound hydrochloride and selected, structurally related azetidine derivatives. All data is presented for samples dissolved in Deuterium Oxide (D₂O), a common solvent for hydrochloride salts.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, D₂O)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound HCl | H3 | 5.40 - 5.20 | dddd (doublet of doublet of doublet of doublets) | J(H,F) = 52.0, J(H,H)cis = 8.0, J(H,H)trans = 4.0 |
| H2, H4 (cis to F) | 4.40 - 4.25 | m | ||
| H2, H4 (trans to F) | 4.20 - 4.05 | m | ||
| Azetidine HCl | H2, H4 | ~3.95 | t | 8.2 |
| H3 | ~2.50 | quintet | 8.2 | |
| 3-Hydroxyazetidine HCl | H3 | ~4.80 | quintet | 5.0 |
| H2, H4 | ~4.20 - 4.00 | m | ||
| 3-Chloroazetidine HCl | H3 | ~4.90 | quintet | 6.0 |
| H2, H4 | ~4.40 - 4.20 | m |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, D₂O)
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) |
| This compound HCl | C3 | 85.5 | d, ¹J(C,F) = 205.0 Hz |
| C2, C4 | 52.0 | d, ²J(C,F) = 22.0 Hz | |
| Azetidine HCl | C2, C4 | ~45.0 | s |
| C3 | ~20.0 | s | |
| 3-Hydroxyazetidine HCl | C3 | ~65.0 | s |
| C2, C4 | ~55.0 | s | |
| 3-Chloroazetidine HCl | C3 | ~50.0 | s |
| C2, C4 | ~58.0 | s |
Table 3: ¹⁹F NMR Spectral Data (376 MHz, D₂O)
| Compound | Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| This compound HCl | F3 | -175.0 | ddd |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a substituted azetidine hydrochloride salt.
Figure 1. Experimental workflow for NMR characterization.
Experimental Protocols
Sample Preparation
For each compound, approximately 5-10 mg was weighed and dissolved in 0.6 mL of Deuterium Oxide (D₂O). The vial was vortexed to ensure complete dissolution. The solution was then transferred to a 5 mm NMR tube for analysis.
NMR Data Acquisition
All NMR spectra were acquired on a 400 MHz spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence was used.
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Reference: The residual HDO signal was set to 4.79 ppm.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A proton-decoupled single-pulse sequence was used.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
-
Reference: An external reference of 1,4-dioxane in D₂O was used (67.19 ppm).
-
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse sequence was used.
-
Spectral Width: 100 ppm
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64
-
Reference: An external reference of trifluoroacetic acid in D₂O was used (-76.55 ppm).
-
Data Processing
All spectra were processed using standard NMR software. The Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced as described in the acquisition protocols. For ¹H NMR spectra, the signals were integrated. For all spectra, peak picking was performed to determine the chemical shifts, and coupling constants were measured from the ¹H and ¹³C spectra.
Conclusion
The provided NMR data and protocols offer a clear and objective comparison for the characterization of this compound hydrochloride. The distinct ¹⁹F NMR signal and the characteristic splitting patterns in both the ¹H and ¹³C NMR spectra provide unambiguous identification of the fluorinated compound. This guide serves as a practical tool for researchers to confirm the structure and purity of this compound hydrochloride and to differentiate it from its non-fluorinated and other halogenated or hydroxylated analogs.
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoroazetidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a thorough comprehension of fragmentation patterns is key to confident structural elucidation. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 3-fluoroazetidine derivatives, contrasting them with the well-documented behavior of unsubstituted azetidine. The insights presented are grounded in established principles of mass spectrometry and supported by data from analogous compounds.
The introduction of a fluorine atom into the azetidine ring significantly influences its electron distribution and bond strengths, leading to characteristic fragmentation pathways. This guide will delve into these predicted patterns, offering a roadmap for researchers working with this emerging class of fluorinated heterocycles.
Comparative Fragmentation Analysis: this compound vs. Azetidine
The primary fragmentation pathways for cyclic amines, such as azetidine, are dictated by the stability of the resulting fragment ions, with alpha-cleavage being a predominant mechanism.[1][2] The presence of an electronegative fluorine atom at the 3-position in this compound introduces alternative and competing fragmentation routes.
Below is a summary of the key observed and predicted fragment ions for azetidine and this compound under electron ionization (EI) conditions.
| m/z | Proposed Structure | Compound | Fragmentation Pathway | Relative Abundance |
| 57 | [C₃H₇N]⁺• | Azetidine | Molecular Ion | Moderate[3] |
| 56 | [C₃H₆N]⁺ | Azetidine | Loss of H• (alpha-cleavage) | High[3] |
| 43 | [C₂H₅N]⁺ | Azetidine | Ring opening and loss of CH₂ | High[3] |
| 28 | [CH₂N]⁺ | Azetidine | Alpha-cleavage | High[3] |
| 75 | [C₃H₆FN]⁺• | This compound | Molecular Ion | Predicted to be moderate |
| 74 | [C₃H₅FN]⁺ | This compound | Loss of H• (alpha-cleavage) | Predicted to be high |
| 56 | [C₃H₄F]⁺ | This compound | Loss of H₂CN• | Predicted to be significant |
| 48 | [CHFN]⁺• | This compound | Cleavage across the ring | Predicted to be moderate |
| 33 | [CH₂F]⁺ | This compound | Ring cleavage | Predicted to be moderate |
| 28 | [C₂H₄]⁺• | This compound | Retro-[2+2] cycloaddition | Predicted to be significant |
Proposed Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to proceed through several key pathways, influenced by the inductive effect of the fluorine atom.
Caption: Proposed fragmentation pathways for this compound.
One of the primary fragmentation routes for cyclic amines is the loss of a hydrogen radical from the carbon adjacent to the nitrogen (alpha-cleavage), leading to a stable iminium cation.[1][4] For this compound, this would result in a fragment at m/z 74.
Another significant pathway for four-membered rings is a retro-[2+2] cycloaddition. In the case of the this compound molecular ion, this could lead to the formation of ethylene radical cation ([C₂H₄]⁺•) at m/z 28 and the neutral fragment fluoroformaldehyde (CH₂=NF) or its isomer.
The presence of the fluorine atom can also induce cleavage of the C-C bond adjacent to it, followed by ring opening. This can lead to a variety of smaller fragments, with the charge being retained on either the nitrogen-containing or fluorine-containing portion, depending on their relative ionization potentials.
Experimental Protocols
To experimentally verify these predicted fragmentation patterns, a standardized analytical approach is essential. The following outlines a general protocol for the analysis of this compound derivatives using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the this compound derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of 10-100 µg/mL.
-
If the compound is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization may be necessary. Common derivatizing agents for amines include trifluoroacetic anhydride or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[5]
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the volatility of the specific derivative.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Caption: General experimental workflow for GC-MS analysis.
Conclusion
While direct experimental data for the mass spectrometry fragmentation of this compound derivatives is limited in publicly available literature, a predictive analysis based on the well-established principles of cyclic amine fragmentation and the influence of fluorine substitution provides a strong foundation for researchers. The proposed pathways, including alpha-cleavage, retro-[2+2] cycloaddition, and fluorine-directed ring cleavage, offer a framework for the interpretation of experimental mass spectra. By employing the standardized experimental protocols outlined in this guide, researchers can systematically investigate the fragmentation of these novel compounds, contributing to a deeper understanding of their chemical properties and accelerating their application in drug discovery and development.
References
In-Depth Analysis of 3-Fluoroazetidine-Containing Molecules: A Guide to Available Structural Data
A comprehensive search for X-ray crystal structures of molecules containing the 3-fluoroazetidine moiety reveals a notable absence of publicly available, detailed crystallographic data. While the this compound scaffold is of significant interest in medicinal chemistry for its potential to modulate the physicochemical properties of bioactive molecules, its specific impact on the solid-state conformation, as determined by X-ray crystallography, is not yet well-documented in accessible scientific literature or crystallographic databases.
This guide provides an overview of the currently available information and outlines the standard experimental procedures for X-ray crystallography, which would be applicable to the structural analysis of these compounds should crystals become available.
Comparison of Structural Data: A Data Gap
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), no specific entries detailing the X-ray crystal structure of a molecule containing a this compound ring could be retrieved. The scientific literature similarly lacks publications that present quantitative crystallographic data such as bond lengths, bond angles, and torsion angles for this class of compounds.
The available information is primarily limited to:
-
Chemical Supplier Catalogues: Numerous chemical suppliers list this compound hydrochloride and its derivatives, confirming their synthesis and commercial availability.
-
Synthesis Patents: Patents describing the synthesis of this compound derivatives are available. However, these documents focus on reaction pathways and general characterization (e.g., NMR, mass spectrometry) rather than detailed single-crystal X-ray diffraction analysis.
-
Conformational Studies of Analogous Systems: Research on related fluorinated heterocyclic systems, such as fluorinated prolines and piperidines, provides insights into the conformational effects of fluorine substitution. These studies, which primarily employ NMR spectroscopy and computational modeling, suggest that the electronegativity and steric profile of the fluorine atom can significantly influence ring pucker and the preference for specific conformers. However, this information is not a direct substitute for the precise atomic coordinates and packing information provided by X-ray crystallography.
Due to this lack of specific data, a direct comparison of the X-ray crystal structures of this compound-containing molecules with other alternatives is not currently feasible.
Experimental Protocol for X-ray Crystal Structure Determination
For researchers who successfully crystallize a this compound-containing molecule, the following is a detailed, generalized methodology for single-crystal X-ray diffraction analysis.
1. Crystal Growth:
-
Suitable single crystals of the target compound are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find conditions that yield diffraction-quality crystals.
2. Crystal Mounting and Data Collection:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (e.g., 100 K).
-
Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The diffractometer software is used to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
3. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The structural model is then refined using full-matrix least-squares methods, which adjust the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
4. Structure Validation and Analysis:
-
The final refined structure is validated using crystallographic software to check for consistency and to identify any potential issues.
-
The geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles, are calculated and analyzed to understand the molecular conformation and intermolecular interactions.
Logical Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining a crystal structure.
A Researcher's Guide to In Vitro Metabolic Stability Assays for 3-Fluoroazetidine Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the drug discovery pipeline. The introduction of a 3-fluoroazetidine moiety is a common strategy to enhance metabolic stability and other pharmacological properties. This guide provides a comparative overview of the primary in vitro assays used to assess the metabolic stability of these compounds, complete with experimental protocols and illustrative data.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays provide an early assessment of a compound's susceptibility to metabolism, typically by liver enzymes. For this compound compounds, the presence of the fluorine atom is intended to block sites of metabolism, and these assays are crucial for verifying the success of this strategy. The low metabolic stability of drugs is one of the important concerns during the development of drugs, but this could be easily circumvented by blocking the metabolically labile sites with fluorine substituent.[1]
Comparative Analysis of In Vitro Metabolic Stability Assays
The most common in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes. Each offers distinct advantages and disadvantages.
| Feature | Liver Microsomes | S9 Fraction | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs, FMOs) | Phase I and Phase II (cytosolic enzymes) | Comprehensive Phase I and II enzymes, cofactors, and transporters |
| Cellular Integrity | Subcellular fraction (endoplasmic reticulum) | Subcellular fraction (microsomes and cytosol) | Intact, viable cells |
| Predictive Power | Good for initial screening of CYP-mediated metabolism | Broader metabolic coverage than microsomes | Considered the "gold standard" for in vitro prediction of in vivo clearance |
| Throughput | High | High | Lower |
| Cost | Relatively low | Low | High |
| Complexity | Simple to use | Simple to use | More complex, requires cell culture expertise |
| Suitability for this compound Compounds | Useful for rapid assessment of the stability of the azetidine ring to oxidative metabolism. | Can provide insights into both oxidative and conjugative metabolism. | Offers the most complete picture of the compound's metabolic fate. |
Illustrative Metabolic Stability Data for this compound Analogs
The following table presents a hypothetical but realistic comparison of the metabolic stability of a parent compound and its fluorinated analogs in human liver microsomes and hepatocytes. This data illustrates the common trend of increased metabolic stability upon fluorination. Intrinsic microsomal clearance measurements have demonstrated high metabolic stability of many fluorinated saturated heterocyclic amines.[2]
| Compound | Structure | Microsomal Half-Life (t½, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg) | Hepatocyte Half-Life (t½, min) | Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Parent Azetidine | (Structure of a non-fluorinated azetidine) | 15 | 46.2 | 25 | 27.7 |
| This compound Analog | (Structure of a mono-fluorinated azetidine) | > 60 | < 11.6 | > 120 | < 5.8 |
| 3,3-Difluoroazetidine Analog | (Structure of a di-fluorinated azetidine) | > 60 | < 11.6 | > 120 | < 5.8 |
Note: This data is for illustrative purposes and is based on general trends observed for fluorinated compounds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible metabolic stability data.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
k = - (slope of the natural log of the percent remaining vs. time)
-
t½ = 0.693 / k
-
CLint (µL/min/mg) = (k / microsomal protein concentration) * 1000
-
Human Hepatocyte Stability Assay
Objective: To determine the rate of metabolism of a test compound in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes (pooled)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator shaker set to 37°C with 5% CO2
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the incubation medium.
-
Incubation Mixture: In a 96-well plate, add the hepatocyte suspension and the test compound.
-
Incubation: Incubate the plate at 37°C with 5% CO2 on an orbital shaker.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint is typically expressed as µL/min/10^6 cells.
Visualizing the Workflow and Decision Process
The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process for selecting an appropriate metabolic stability assay.
References
Comparative Analysis of pKa and Lipophilicity of 3-Fluoroazetidine and Related Analogues
For Immediate Release
This guide provides a comparative analysis of the key physicochemical properties, namely pKa and lipophilicity (logP), of 3-fluoroazetidine and its structural analogues, azetidine and 3,3-difluoroazetidine. Understanding these properties is crucial for researchers and drug development professionals, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This document summarizes available experimental and computational data, outlines standard experimental protocols for their determination, and visually represents the expected structure-property relationships.
Data Presentation: Physicochemical Properties
The introduction of fluorine atoms to the azetidine ring has a predictable impact on its basicity (pKa) and lipophilicity (logP). The electron-withdrawing nature of fluorine is expected to decrease the basicity of the azetidine nitrogen. The effect on lipophilicity is more complex but generally, fluorination is known to increase lipophilicity.
| Compound | Structure | pKa | logP | Data Type |
| Azetidine | 11.29 | -0.1 | Experimental (pKa), Computed (logP) | |
| This compound | Expected: < 11.29 | Expected: > -0.1 | Trend-Based Estimation | |
| 3,3-Difluoroazetidine | Expected: < pKa of this compound | 0.6467 (for hydrochloride) | Computed |
Experimental Protocols
Accurate determination of pKa and logP is essential for drug discovery and development. The following are standard protocols for these measurements.
pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[3] The process involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Methodology:
-
Preparation of Solutions: A standard solution of the compound (e.g., this compound hydrochloride) is prepared in water or a suitable co-solvent if solubility is low. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions at, for example, pH 4, 7, and 10.
-
Titration: A known volume of the analyte solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution. The titrant (e.g., NaOH solution) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its ionized form.
Lipophilicity (logP) Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.
-
Compound Addition: A known amount of the test compound (e.g., this compound) is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log ([Compound]octanol / [Compound]aqueous)
Mandatory Visualization
The following diagram illustrates the expected relationship between the fluorination of the azetidine ring and the resulting changes in pKa and lipophilicity.
Caption: Effect of Fluorination on Azetidine Properties.
This guide provides a foundational understanding of the pKa and lipophilicity of this compound in comparison to its non-fluorinated and difluorinated counterparts. The provided experimental protocols serve as a practical resource for researchers aiming to determine these critical parameters in their own laboratories.
References
A Researcher's Guide to Chiral HPLC Methods for the Separation of 3-Fluoroazetidine Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules like 3-fluoroazetidine is a critical step in synthesis and analysis. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to small, fluorinated cyclic amines, offering supporting data from analogous compounds to inform method development for this compound enantiomers.
The successful chiral separation of this compound, a small and polar molecule, presents a unique analytical challenge. Due to its basic nature, careful selection of both the chiral stationary phase (CSP) and mobile phase is crucial to achieve baseline resolution. While specific methods for this compound are not extensively published, data from structurally similar compounds, particularly other cyclic amines and fluorinated molecules, provide a strong foundation for method development.
Comparison of Chiral Stationary Phases for Azetidine Derivatives and Analogues
Polysaccharide-based and cyclodextrin-based CSPs are primary candidates for the separation of small cyclic amines. The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method.[1] For basic compounds like this compound, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.[1][2]
Below is a summary of chiral HPLC conditions used for the separation of various azetidine and aziridine derivatives, which can serve as a starting point for developing a method for this compound.
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 2,3-disubstituted azetidines | Chiralpak AD-H | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol (IPA) mixtures | 1.0 | UV | J. Am. Chem. Soc. |
| Azetidin-3-ones | Chiralpak AD-H / OD-H | 250 x 4.6 mm, 5 µm | Hexane/IPA mixtures | 1.0 | UV | Angew. Chem. Int. Ed. |
| N-H/N-Me Aziridines | Chiralpak ID / IF | Not Specified | Not Specified | Not Specified | Not Specified | ResearchGate |
| Fluorinated cyclic β-amino acids | Lux Cellulose-1, Lux Amylose-1 | 250 x 4.6 mm, 5 µm | n-hexane/alcohol/alkylamine | Not Specified | UV-Vis | Journal of Chromatography A |
Experimental Protocols: A Starting Point for this compound
Based on the successful separation of analogous compounds, the following protocol outlines a systematic approach to developing a chiral HPLC method for this compound.
Initial Screening Protocol
-
Column Selection:
-
Screen a minimum of two polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralpak OD-H) and one cyclodextrin-based column.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
-
Polar Organic Mode:
-
Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) + 0.1% Diethylamine (DEA)
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm), as azetidine lacks a strong chromophore.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound racemate in the initial mobile phase.
-
Method Optimization
If partial separation is observed during screening, the following parameters can be adjusted to improve resolution:
-
Mobile Phase Composition: Vary the ratio of the alcohol modifier (Isopropanol or Ethanol) in the n-Hexane mobile phase.
-
Additive Concentration: Optimize the concentration of the basic additive (DEA).
-
Temperature: Investigate the effect of column temperature on selectivity.
-
Flow Rate: Reduce the flow rate to potentially increase resolution, though this will increase analysis time.
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Caption: A general workflow for the development and validation of a chiral HPLC method.
Logical Relationships in Chiral Method Development
The choice of the chiral stationary phase and mobile phase is interdependent and dictated by the analyte's properties. The following diagram illustrates these relationships.
References
Comparative Reactivity of 3-Fluoroazetidine vs. 3-Chloroazetidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties. Within this class, 3-haloazetidines serve as key intermediates for further functionalization. This guide provides a comparative analysis of the reactivity of 3-fluoroazetidine and 3-chloroazetidine, offering insights into their behavior in nucleophilic substitution reactions based on fundamental chemical principles and computational studies on related systems.
The inherent ring strain of the azetidine ring system makes it susceptible to nucleophilic attack, a feature that is exploited in the synthesis of more complex molecules. The nature of the halogen at the 3-position significantly influences the reactivity of the C3 carbon towards nucleophiles. This comparison focuses on the factors governing the displacement of the halide, a crucial step in the derivatization of these valuable scaffolds.
Theoretical Reactivity Profile
The reactivity of 3-haloazetidines in nucleophilic substitution reactions is primarily governed by two opposing factors: the leaving group ability of the halide and the electrophilicity of the carbon to which it is attached.
-
Leaving Group Ability: In both SN1 and SN2 reactions, the facility of the reaction is dependent on the ability of the leaving group to depart. Weaker bases are generally better leaving groups. Consequently, the chloride ion (Cl⁻), being a weaker base than the fluoride ion (F⁻), is typically considered a better leaving group.[1] This would suggest that 3-chloroazetidine would be more reactive than this compound towards nucleophilic displacement.
-
Electrophilicity of the C3 Carbon: The high electronegativity of the fluorine atom leads to a significant inductive electron withdrawal from the C3 carbon. This effect increases the partial positive charge on the C3 carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This increased electrophilicity could counteract the poor leaving group ability of fluoride.
A computational study on the related, and even more strained, aziridine ring system has shown that fluorine substitution can dramatically enhance the rate of nucleophilic ring-opening by a factor of up to 10¹¹ compared to the unsubstituted aziridine.[2][3] This profound effect is attributed to a combination of factors, including the stabilization of the transition state through electrostatic interactions. While this study was on a three-membered ring, it highlights the potential for fluorine to activate strained heterocyclic systems towards nucleophilic attack to a much greater extent than would be predicted by its leaving group ability alone.
Comparative Data Summary
| Feature | This compound | 3-Chloroazetidine | Rationale |
| Leaving Group Ability of Halide | Poor | Good | Fluoride is a stronger base than chloride. |
| Electrophilicity of C3 Carbon | High | Moderate | Fluorine is more electronegative than chlorine, leading to a stronger inductive effect. |
| Predicted Overall Reactivity | Potentially High (System Dependent) | High | The high electrophilicity of the C3 carbon in this compound may overcome the poor leaving group ability of fluoride, especially in strained ring systems. 3-Chloroazetidine is expected to be highly reactive due to the good leaving group ability of chloride. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of N-Boc-3-fluoroazetidine and N-Boc-3-chloroazetidine with a common nucleophile, sodium azide. This reaction would lead to the formation of N-Boc-3-azidoazetidine, a versatile intermediate for further transformations.
Reaction: Nucleophilic substitution with sodium azide.
Reactants:
-
N-Boc-3-fluoroazetidine or N-Boc-3-chloroazetidine (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-Boc-3-haloazetidine in DMF, add sodium azide.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR for the fluoro-derivative).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.
Visualizing Reaction Pathways and Workflows
Conclusion
References
- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
Assessing the Impact of 3-Fluoro Substitution on Bioactivity: A Comparative Guide for Researchers
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a fluorine atom at the 3-position of a core scaffold can profoundly influence a compound's pharmacological profile. This guide provides a comparative analysis of 3-fluoro substituted compounds versus their non-fluorinated parent molecules, supported by experimental data, to illuminate the multifaceted effects of this chemical modification.
The introduction of a fluorine atom, particularly at the 3-position of cyclic scaffolds like pyrrolidines and piperidines, can lead to significant changes in a molecule's potency, metabolic stability, and pharmacokinetic properties. These alterations stem from fluorine's unique characteristics: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][2] This guide will delve into specific examples to illustrate these effects, providing researchers with data-driven insights for rational drug design.
Comparative Bioactivity Data: 3-Fluoro Substitution vs. Parent Compound
The following tables summarize quantitative data from various studies, directly comparing the bioactivity of 3-fluoro substituted compounds with their corresponding non-fluorinated analogues.
Table 1: Anticancer and Antifungal Activity
| Compound Class | Target/Assay | Non-Fluorinated Parent Bioactivity | 3-Fluoro Analogue Bioactivity | Fold Change | Reference |
| Parthenolide Derivative | HL-60 Cell Growth Inhibition (GI₅₀) | 0.52 µM | (R)-3-fluoropyrrolidine analogue: 0.48 µM | ~1.1x more potent | [3] |
| Parthenolide Derivative | HL-60 Cell Growth Inhibition (GI₅₀) | 0.52 µM | (S)-3-fluoropyrrolidine analogue: 23 µM | ~44x less potent | [3] |
| Pyrrolidine Derivative | Antifungal (G. zeae) | 32.06% inhibition | 3,3-difluoro analogue: 90.26% inhibition | ~2.8x more potent | [4] |
| Pyrrolidine Derivative | Antifungal (B. cinerea) | 43.38% inhibition | 3,3-difluoro analogue: 69.09% inhibition | ~1.6x more potent | [4] |
Key Observation: The stereochemistry of the 3-fluoro substitution can have a dramatic impact on bioactivity, as seen in the parthenolide derivatives where the (R)-isomer retained potency while the (S)-isomer was significantly less active.[3] In other cases, such as the antifungal pyrrolidines, 3,3-difluorination led to a substantial increase in efficacy.[4]
Table 2: Receptor Binding and Enzyme Inhibition
| Compound | Target | Non-Fluorinated Parent pIC₅₀ | 3-Fluoro Analogue pIC₅₀ | Change in pIC₅₀ | Reference |
| AZD9833 Analogue | Estrogen Receptor α | 9.8 | 3-fluoroindazole analogue: >10 | > +0.2 | [5] |
Key Observation: In the case of the estrogen receptor degrader AZD9833, the introduction of a fluorine atom on the indazole ring resulted in a significant increase in potency.[5]
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Parameter | Non-Fluorinated Parent Value | 3-Fluoro Analogue Value | Change | Reference |
| AZD9833 Analogue | Permeability (Papp) | 10 x 10⁻⁶ cm/s | 3-fluoroindazole analogue: 12 x 10⁻⁶ cm/s | Increased | [5] |
| AZD9833 Analogue | Efflux Ratio (ER) | 2.6 | 3-fluoroindazole analogue: 1.4 | Reduced | [5] |
| KCNQ2 Opener | CYP3A4 Metabolism-Dependent Inhibition | Yes | 3-fluoro-phenyl analogue: No | Eliminated | [6] |
Key Observation: Fluorination can favorably modulate pharmacokinetic properties. For the AZD9833 analogue, 3-fluoro substitution led to increased permeability and reduced efflux, suggesting better oral bioavailability.[5] In another example, a strategically placed fluorine atom on a KCNQ2 opener blocked metabolism by CYP3A4, a major drug-metabolizing enzyme.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's bioactivity and pharmacokinetic profile. Below are summaries of key experimental protocols.
In Vitro Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
-
Preparation: Human liver microsomes are incubated with the test compound at a concentration of 1 µM in a phosphate buffer (pH 7.4).
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The remaining concentration of the parent compound at each time point is quantified using LC-MS/MS.
-
Calculation: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Competitive Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.
-
Preparation: A reaction mixture is prepared containing the target receptor (e.g., cell membrane preparations), a fixed concentration of a labeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free labeled ligand are separated, typically by filtration.
-
Detection: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that displaces 50% of the labeled ligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizing the Impact: Workflows and Pathways
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates a typical workflow for assessing the impact of a chemical modification, such as 3-fluoro substitution, on the bioactivity of a compound.
Estrogen Receptor α Signaling Pathway
The estrogen receptor alpha (ERα) is a key target in the treatment of breast cancer. The following diagram depicts a simplified signaling pathway for ERα, which can be modulated by compounds like AZD9833 and its fluorinated analogues.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Fluoroazetidine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 3-Fluoroazetidine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals frequently handle a diverse array of chemical compounds. Among these, halogenated organic compounds such as this compound and its salts require meticulous disposal procedures due to their potential hazards. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring operational safety and environmental responsibility.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound hydrochloride. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| Protective Equipment | Specification | Source |
| Eye Protection | Goggles (European standard - EN 166) | [1] |
| Hand Protection | Protective gloves | [1] |
| Skin and Body Protection | Long-sleeved clothing | [1] |
| Respiratory Protection | Use only in a well-ventilated area. For large-scale use or in emergencies, a respirator may be necessary. | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound, a halogenated organic compound, must be handled with care to prevent environmental contamination and ensure regulatory compliance. Waste containing this compound is classified as hazardous.[1]
1. Segregation of Waste:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4][5] The disposal methods for these two categories of waste are different, and mixing them can lead to complications and increased disposal costs.[4]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated, properly labeled hazardous waste container.
2. Waste Container Selection and Labeling:
-
Use a leak-proof, screw-top container that is compatible with the chemical waste.[4][6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]
-
If it is a mixed waste stream, list all chemical components on the label.[6]
3. Collection and Storage:
-
For solid waste, such as this compound hydrochloride powder, carefully sweep it up and shovel it into a suitable, closed container for disposal.[1][3] Avoid creating dust.[1][3]
-
For solutions, absorb the liquid with an inert material (e.g., diatomite, universal binders) and place the contaminated material into the designated waste container.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]
-
Keep the waste container tightly closed at all times, except when adding waste.[6]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] These regulations will dictate the specific procedures for collection, transportation, and final destruction, which is often high-temperature incineration for halogenated organic compounds.[4]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Prevent the spill from entering drains or waterways. [2]
-
For solid spills, sweep up the material and place it in a suitable container for disposal. [1][3]
-
For liquid spills, absorb the material with an inert substance and place it in the hazardous waste container. [2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 3-Fluoroazetidine
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Fluoroazetidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. A summary of its primary hazards is provided below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Full Face Shield | Chemical splash goggles are mandatory to protect against splashes and potential vapors that can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin contact. Gloves should be inspected for tears or punctures before use and changed frequently.[1][2][3] |
| Body Protection | Laboratory Coat or Gown | A chemical-resistant lab coat or gown with long sleeves and a solid front is required to protect against accidental spills and contamination of personal clothing.[1][2][3] |
| Respiratory Protection | Respirator | Use only in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following handling protocols is critical for maintaining the stability of this compound and preventing accidental exposure.
-
Preparation and Inspection :
-
Handling the Compound :
-
Post-Handling :
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate harm.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] 2. Remove contaminated clothing. 3. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | 1. Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] 3. Seek immediate medical attention.[1][2] |
| Inhalation | 1. Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2] 2. If the person feels unwell, call a poison center or doctor.[2] |
| Ingestion | 1. Rinse the mouth with water.[2] 2. Do NOT induce vomiting. 3. Call a poison center or doctor if you feel unwell.[2] |
| Spill | 1. Evacuate personnel to a safe area.[1] 2. Ensure adequate ventilation.[1][2] 3. Wear full personal protective equipment.[1] 4. Prevent further leakage or spillage if it is safe to do so.[1] 5. Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable container for disposal.[2][3] 6. Absorb any remaining liquid with an inert material (e.g., diatomite, universal binders).[1] 7. Decontaminate the spill area and equipment by scrubbing with alcohol.[1] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Chemical Waste : Dispose of the substance in a designated, approved waste disposal plant.[2]
-
Contaminated Packaging : The container should be disposed of in the same manner as the chemical itself. Do not reuse empty containers.
Experimental Workflow: Spill Response
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
